(-)-Lariciresinol
Descripción
This compound has been reported in Balanophora japonica, Saussurea medusa, and other organisms with data available.
Structure
2D Structure
Propiedades
IUPAC Name |
4-[[(3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCIKYXNYCMHY-SXGZJXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83327-19-9 | |
| Record name | (-)-Lariciresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83327-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lariciresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the lignan (-)-Lariciresinol and details the methodologies for its extraction and isolation. The information is curated for professionals in research, scientific, and drug development fields, with a focus on practical application and reproducibility.
Natural Sources of this compound
This compound is a naturally occurring lignan found in a variety of plant-based foods and medicinal herbs. Lignans are a class of phytoestrogens that are precursors to enterolignans, which are thought to have beneficial medicinal properties. Key natural sources of this compound include:
-
Flaxseed (Linum usitatissimum) : While flaxseed is most renowned for its high concentration of secoisolariciresinol diglucoside (SDG), it also contains smaller quantities of other lignans, including this compound.
-
Sesame Seeds (Sesamum indicum) : Sesame seeds are a rich source of various lignans, with pinoresinol and lariciresinol being present in significant amounts.
-
Isatis indigotica Root (Ban Lan Gen) : The root of Isatis indigotica, a plant used in traditional Chinese medicine, has been identified as a source of this compound.[1]
-
Brassica Vegetables : This family of vegetables, which includes broccoli, cabbage, and kale, contains notable levels of lignans, primarily pinoresinol and lariciresinol.[2][3][4]
-
White Fir (Abies alba) : The bark and wood of the white fir are also known to contain lariciresinol.[5]
The concentration of this compound can vary depending on the plant species, variety, growing conditions, and processing methods.
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. As detailed protocols for the preparative isolation of this compound are not abundantly available in scientific literature, the following sections provide a generalized workflow and specific examples adapted from methods used for isolating lignans from relevant plant matrices.
General Isolation Workflow
A typical workflow for the isolation of this compound from plant material is depicted below. This process begins with the preparation of the plant material, followed by extraction to obtain a crude extract. This extract is then fractionated to enrich the lignan content, and finally, the target compound is purified using chromatographic techniques.
Detailed Methodologies
The following tables summarize key experimental parameters for the extraction and chromatographic purification of lignans from various sources, which can be adapted for the specific isolation of this compound.
Table 1: Extraction Parameters for Lignans from Various Natural Sources
| Plant Source | Pre-treatment | Extraction Solvent | Method | Temperature | Duration | Reference |
| Isatis indigotica Root | Powdered | 95% Ethanol | Percolation | Room Temp. | - | [6] |
| Sesame Oil | - | Methanol | Sequential Liquid-Liquid Extraction | 70°C | 100 min | [5] |
| Flaxseed | Defatted with hexane | Ethanol:Dioxane (1:1 v/v) | Maceration with stirring | Room Temp. | 4 hours | [7] |
| Brassica oleracea | Freeze-dried powder | 70% Methanol | Sonication | - | 5 min | [8] |
Table 2: Column Chromatography Parameters for Lignan Purification
| Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Application | Reference |
| Silica Gel | Hexane to Ethyl Acetate to Methanol (Gradient) | Gradient | Fractionation of crude extract | [9] |
| Sephadex LH-20 | Methanol | Isocratic | Purification of lignan fractions | [1] |
| C18 Reverse Phase | Water/Acetic Acid/Methanol (Gradient) | Gradient | Preparative HPLC purification | [10] |
| C18 Reverse Phase | Methanol/Water (70:30 v/v) | Isocratic | HPLC analysis of lignans | [5] |
Example Protocol: Isolation from Isatis indigotica Root
The following is a detailed protocol for the isolation of this compound from the roots of Isatis indigotica, based on established phytochemical methods.
1. Extraction
-
Plant Material : Air-dried and powdered roots of Isatis indigotica.
-
Procedure :
-
The powdered root material is percolated with 95% ethanol at room temperature.[6]
-
The resulting percolate is collected and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.
-
2. Fractionation
-
Procedure :
-
The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The fractions are collected, and the solvent is removed under reduced pressure. The ethyl acetate and n-butanol fractions are typically enriched in lignans.
-
3. Column Chromatography
-
Stationary Phase : Silica gel (60-120 mesh).
-
Procedure :
-
The lignan-enriched fraction (e.g., from ethyl acetate) is adsorbed onto a small amount of silica gel to create a dry powder.
-
A silica gel column is packed using a non-polar solvent (e.g., n-hexane).
-
The sample is loaded onto the top of the column.
-
The column is eluted with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light or with a staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Fractions with similar TLC profiles are combined.
-
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column : C18 reverse-phase column.
-
Mobile Phase : A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Procedure :
-
The combined fractions containing this compound are dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter.
-
The sample is injected onto the preparative HPLC system.
-
The elution of compounds is monitored using a UV detector, typically at 280 nm.
-
The peak corresponding to this compound is collected.
-
The solvent is removed from the collected fraction to yield the purified compound.
-
5. Purity and Structural Confirmation
The purity of the isolated this compound should be assessed using analytical HPLC. The structure of the compound is typically confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Visualization of Experimental Workflow
The following diagram illustrates a more detailed experimental workflow for the isolation of this compound from a plant source, incorporating the key steps of extraction, fractionation, and purification.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Studies of Extracts Obtained from Brassica oleracea L. Plants at Different Stages of Growth by Isolation and Determination of Isothiocyanates: An Assessment of Chemopreventive Properties of Broccoli [mdpi.com]
- 3. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of (-)-Lariciresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Lariciresinol, a naturally occurring lignan found in various plants, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and anti-diabetic properties. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: Anticancer and Cytotoxic Activity of this compound
| Cell Line | Activity | Concentration/Dosage | Key Findings |
| HepG2 (Human Liver Cancer) | Induces apoptosis | 100-400 µg/mL (24-72 h) | Triggers the mitochondrial-mediated apoptosis pathway.[1][2] |
| SKBr3 (Human Breast Cancer) | Induces apoptosis | 72 h | Causes morphological changes, decreases cell growth and survival.[1] |
| MCF-7 (Human Breast Cancer) | Inhibits tumor growth | 20 or 100 mg/kg of diet (in mice) | Enhanced tumor cell apoptosis and increased estrogen receptor beta expression.[3] |
| DMBA-induced mammary tumors | Inhibits tumor growth | 3 or 15 mg/kg body weight (p.o. daily for 9 weeks in rats) | Inhibited tumor growth and angiogenesis.[3] |
Table 2: Enzyme Inhibition and Anti-Diabetic Effects of this compound
| Enzyme/Target | Inhibition/Effect | IC50 / Ki Value | In Vivo Model (Dosage) | Key Findings |
| α-glucosidase | Inhibition | IC50: 6.97 µM, Ki: 0.046 µM | Streptozotocin-induced diabetic mice (10 mg/kg, p.o., 3 weeks) | Acts as a competitive inhibitor, activates insulin signaling, leading to GLUT4 translocation and augmented glucose uptake.[1][4] |
Table 3: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | 25 µg/mL |
| Trichosporon beigelii | 12.5 µg/mL |
| Malassezia furfur | 25 µg/mL |
Table 4: Anti-inflammatory and Antioxidant Activity of this compound
| Model System | Activity | Concentration/Dosage | Key Findings |
| Complete Freund's adjuvant-induced arthritis in rats | Anti-inflammatory | 10-30 mg/kg (i.p., 28 days) | Regulates TGF-β and NF-κB pathways.[1] |
| RAW 264.7 murine macrophages | Antioxidant | Not specified | Decreases ROS generation and increases antioxidant enzyme levels via Nrf2-mediated HO-1 induction.[5][6] |
| DPPH radical scavenging assay | Antioxidant | IC50: 34.4 µM (for a synthesized derivative) | Demonstrates potent radical scavenging activity.[7] |
| Influenza A virus-infected A549 cells | Anti-inflammatory | Not specified | Suppressed the expression of pro-inflammatory molecules like IL-6 and TNF-α.[8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells, primarily through the mitochondrial-mediated pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade.[2][9]
Caption: Mitochondrial-Mediated Apoptosis Pathway.
Antioxidant and Anti-inflammatory Response via Nrf2 Pathway
This compound enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), which helps in mitigating oxidative stress and inflammation.[5][6] The activation of Nrf2 by this compound is mediated through the p38 MAPK pathway.[5][6]
Caption: Nrf2-Mediated Antioxidant Response.
Anti-Diabetic Mechanism of Action
This compound exhibits anti-diabetic properties through a dual mechanism: inhibiting the α-glucosidase enzyme and enhancing insulin signaling. This leads to reduced postprandial hyperglycemia and improved glucose uptake in peripheral tissues.[4]
Caption: Anti-Diabetic Mechanism of Action.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant capacity of a compound.[10][11][12][13]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
General Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of this compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Caption: DPPH Radical Scavenging Assay Workflow.
Cell Viability and Apoptosis Assays in Cancer Cell Lines (e.g., HepG2)
These assays are fundamental for assessing the cytotoxic and pro-apoptotic effects of this compound.[2][9]
Cell Culture: HepG2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
CCK-8/MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
A solution of CCK-8 or MTT is added to each well and incubated for a specified time.
-
The absorbance is measured at the appropriate wavelength to determine the number of viable cells.
Annexin V/PI Staining for Apoptosis:
-
Cells are treated with this compound as described above.
-
Both floating and adherent cells are collected.
-
Cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This in vitro model is used to evaluate the anti-inflammatory potential of compounds.[14][15][16][17][18]
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The ability of this compound to inhibit the production of these mediators is assessed.
General Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Nitric Oxide (NO) Measurement: After a 24-hour incubation, the cell culture supernatant is collected. The amount of NO produced is determined by measuring the nitrite concentration using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key inflammatory signaling molecules (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPKs).
Caption: LPS-stimulated Macrophage Assay Workflow.
Conclusion and Future Directions
This compound is a promising natural compound with a wide range of therapeutic properties. Its ability to modulate key signaling pathways involved in cancer, inflammation, oxidative stress, and diabetes makes it a strong candidate for further drug development. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as long-term in vivo efficacy and safety assessments in various disease models. The elucidation of additional molecular targets and the exploration of synergistic combinations with existing therapies will further unlock the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the (-)-Lariciresinol Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lariciresinol, a lignan of significant interest for its potential pharmacological activities, is a key intermediate in the biosynthesis of various other bioactive lignans in the plant kingdom. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems for pharmaceutical applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor, coniferyl alcohol. The core pathway involves the stereospecific dimerization of two coniferyl alcohol molecules, followed by two successive reduction steps.
The key enzymes involved in this pathway are:
-
Dirigent Protein (DIR): These proteins control the stereoselective coupling of two coniferyl alcohol radicals to form either (+)- or (-)-pinoresinol. For the biosynthesis of this compound, a dirigent protein that directs the formation of (-)-pinoresinol is required.
-
Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. The stereospecificity of PLR is critical in determining the enantiomeric form of the final lignan products.[1] Different plant species possess PLRs with varying enantiospecificities.[2]
-
Secoisolariciresinol Dehydrogenase (SIRD): This enzyme is involved in the downstream conversion of secoisolariciresinol to matairesinol, leading to the biosynthesis of other lignans.
The central reaction sequence for the formation of this compound is as follows:
2 Coniferyl alcohol → (-)-Pinoresinol → this compound
Quantitative Data on Pathway Components
The kinetic properties of the key enzyme, Pinoresinol-Lariciresinol Reductase (PLR), have been characterized in several plant species. The following table summarizes the available kinetic parameters.
| Plant Species | Enzyme | Substrate | K_m_ (µM) | V_max_ (units/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| Linum flavum | PLR | (+)-Pinoresinol | - | - | - | - | 7.0 | 27-33 | [3] |
| Linum flavum | PLR | NADPH | 22.4 | - | - | - | 7.0 | 27-33 | [3] |
| Forsythia intermedia | PLR (isoform 1) | (+)-Pinoresinol | - | - | - | - | - | - | [4] |
| Forsythia intermedia | PLR (isoform 2) | (+)-Pinoresinol | - | - | - | - | - | - | [4] |
Note: '-' indicates data not available in the searched literature.
The concentrations of this compound and its precursors vary significantly among different plant species and tissues. The following table provides a summary of reported concentrations.
| Compound | Plant Species | Tissue | Concentration (µ g/100g ) | Reference |
| Lariciresinol | Linum usitatissimum (Flaxseed) | Seed | 3040 | [5] |
| Pinoresinol | Linum usitatissimum (Flaxseed) | Seed | 3320 | [5] |
| Secoisolariciresinol | Linum usitatissimum (Flaxseed) | Seed | 301129 | [6][7] |
| Lariciresinol | Sesamum indicum (Sesame seeds) | Seed | High concentrations | [6][7] |
| Pinoresinol | Sesamum indicum (Sesame seeds) | Seed | High concentrations | [6][7] |
| Lariciresinol | Brassica vegetables | - | 185-2321 | [6][7] |
| Pinoresinol | Brassica vegetables | - | 185-2321 | [6][7] |
| Pinoresinol | Cichorium intybus (Chicory) | Green, raw | 30-40 | [8] |
| Lariciresinol | Olea europaea (Olive) | Black, raw | 30-40 | [9] |
Experimental Protocols
Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay
This protocol is adapted from methodologies used for the characterization of PLR from various plant sources.
Materials:
-
Enzyme source (e.g., purified recombinant PLR, crude protein extract from plant tissue)
-
Substrate: (+)- or (-)-Pinoresinol (dissolved in a suitable organic solvent like DMSO or acetone)
-
NADPH (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)
-
Quenching solution (e.g., ethyl acetate)
-
Internal standard for HPLC or GC-MS analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the enzyme source.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding the pinoresinol substrate.
-
Incubate the reaction for a specific period (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding a quenching solution (e.g., ethyl acetate) to extract the products.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the products (lariciresinol and secoisolariciresinol).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent for analysis by HPLC or GC-MS.
-
Quantify the products based on a standard curve and normalize to the amount of protein used in the assay.
Secoisolariciresinol Dehydrogenase (SIRD) Enzyme Assay
This protocol is based on the characterization of SIRD from Isatis indigotica.[6][10]
Materials:
-
Enzyme source (e.g., purified recombinant SIRD)
-
Substrate: Secoisolariciresinol
-
NADP⁺ (cofactor)
-
Reaction buffer: Tris buffer (e.g., 20 mM, pH 8.8)
-
Quenching solution (e.g., ethyl acetate)
Procedure:
-
Prepare a reaction mixture (e.g., 100 µL) containing Tris buffer, NADP⁺, secoisolariciresinol, and the purified SIRD enzyme.
-
Incubate the mixture at 30°C with shaking for an extended period (e.g., 12 hours).
-
Stop the reaction and extract the product (matairesinol) with an organic solvent like ethyl acetate.
-
Analyze the extracted product by LC-MS to confirm the conversion of secoisolariciresinol to matairesinol.
Lignan Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV or fluorescence detector, or coupled to a mass spectrometer (LC-MS).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase:
-
A gradient elution is typically used with two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid)
-
Solvent B: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid)
-
-
The gradient program should be optimized to achieve good separation of the lignans of interest.
Detection:
-
UV detection is commonly performed at 280 nm.
-
Fluorescence detection can provide higher sensitivity for certain lignans.
-
Mass spectrometry (MS) provides the highest selectivity and allows for structural confirmation.
Sample Preparation:
-
Plant material is typically freeze-dried and ground to a fine powder.
-
Extraction is performed with a suitable solvent, often a mixture of methanol or ethanol and water.
-
For glycosylated lignans, an enzymatic or acidic hydrolysis step is required to release the aglycones.
-
The extract is then filtered and injected into the HPLC system.
Lignan Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC system coupled to a mass spectrometer.
-
Apolar capillary column (e.g., DB-17, HP-1, or HP-5).
Operating Conditions:
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector temperature: Typically around 250-280°C.
-
Oven temperature program: A temperature gradient is used to separate the lignans, for example, starting at 150°C and ramping up to 320°C.
-
MS detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Sample Preparation:
-
Similar to HPLC, the plant material is extracted.
-
Derivatization is often necessary to increase the volatility of the lignans. Silylation with reagents like BSTFA is a common method.
-
The derivatized extract is then injected into the GC-MS system.
Signaling Pathways and Regulation
The biosynthesis of this compound is tightly regulated by various signaling molecules, often in response to environmental stimuli or developmental cues. One well-studied regulatory pathway involves the polyamine putrescine.
Putrescine-Mediated Signaling Pathway:
Exogenous application of putrescine has been shown to increase the production of lignans. This effect is mediated through a signaling cascade involving hydrogen peroxide (H₂O₂), nitric oxide (NO), and calcium ions (Ca²⁺).[11] This signaling pathway ultimately leads to the increased expression of key biosynthetic genes, including phenylalanine ammonia-lyase (PAL) and pinoresinol-lariciresinol reductase (PLR).[11]
The proposed sequence of events is as follows:
-
Putrescine application leads to an increase in intracellular H₂O₂ levels.
-
H₂O₂ acts as a signaling molecule , triggering a cascade that involves the production of nitric oxide (NO) and an influx of calcium ions (Ca²⁺) into the cytosol.[11]
-
The rise in cytosolic Ca²⁺ is a critical step in the signaling pathway. Calcium ions act as second messengers, activating downstream components such as calcium-dependent protein kinases (CDPKs).
-
Activated signaling components then lead to the upregulation of transcription factors that bind to the promoter regions of the PAL and PLR genes, enhancing their expression.
-
Increased expression of PAL and PLR results in a higher flux through the phenylpropanoid and lignan biosynthetic pathways, leading to the accumulation of this compound and other downstream lignans.
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from L-Phenylalanine.
Regulatory Signaling Pathway of Lignan Biosynthesis
Caption: Putrescine-mediated signaling pathway regulating lignan biosynthesis.
Conclusion
The biosynthesis of this compound is a well-defined pathway involving the stereospecific dimerization of coniferyl alcohol and subsequent reductions catalyzed by pinoresinol-lariciresinol reductase. The regulation of this pathway is complex, with signaling molecules such as putrescine, H₂O₂, nitric oxide, and calcium playing crucial roles in modulating the expression of key biosynthetic genes. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate this pathway further. A deeper understanding of the kinetic properties of all enzymes involved and the intricate regulatory networks will be instrumental in developing strategies for the enhanced production of this compound and its valuable derivatives for pharmaceutical applications. Further research is needed to fully elucidate the downstream targets of the calcium signaling cascade and to identify the specific transcription factors that directly regulate the expression of lignan biosynthetic genes.
References
- 1. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinoresinol-lariciresinol reductases with different stereospecificity from Linum album and Linum usitatissimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [open.uni-marburg.de]
- 4. Research Portal [rex.libraries.wsu.edu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concentration data for Pinoresinol in Chicory [Green], raw - Phenol-Explorer [phenol-explorer.eu]
- 9. Concentration data for Lariciresinol in Olive [Black], raw - Phenol-Explorer [phenol-explorer.eu]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-Lariciresinol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Lariciresinol, a naturally occurring lignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical identifiers, physicochemical characteristics, and summarizes its key biological effects, including antioxidant, anti-inflammatory, and anticancer properties. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research.
Chemical Structure and Identification
This compound is a furanoid lignan characterized by a tetrahydrofuran ring substituted with two 4-hydroxy-3-methoxyphenyl groups, a hydroxymethyl group, and a 4-hydroxy-3-methoxybenzyl group.
Table 1: Chemical Identification of this compound
| Identifier | Value | Citation |
| IUPAC Name | 4-[[(3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |
| SMILES String | COC1=C(C=CC(=C1)C[C@@H]2CO--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O | |
| InChI Key | MHXCIKYXNYCMHY-SXGZJXTBSA-N | |
| Chemical Formula | C₂₀H₂₄O₆ | |
| Molecular Weight | 360.4 g/mol | |
| CAS Number | 83327-19-9 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While some experimental data for the (-)-enantiomer is limited, properties of the (+)-enantiomer provide valuable insights.
Table 2: Physicochemical Properties of Lariciresinol
| Property | Value | Citation |
| Melting Point | 167-168 °C ((+)-enantiomer) | [1] |
| Boiling Point | 568.4 ± 50.0 °C (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Optical Rotation | Levorotatory, though a specific value for the pure (-)-enantiomer is not consistently reported. The direction of rotation is opposite to its (+)-enantiomer. | [2][3] |
Pharmacological Properties
This compound exhibits a wide range of biological activities, making it a promising candidate for further investigation in drug discovery.
Antioxidant Activity
This compound demonstrates potent antioxidant effects by scavenging free radicals.
Table 3: Antioxidant Activity of Lariciresinol
| Assay | Activity Metric | Value | Citation |
| DPPH Radical Scavenging | IC₅₀ | Not explicitly quantified for (-)-enantiomer, but lignans are known potent scavengers. | [4][5] |
Anti-inflammatory Activity
The compound modulates key inflammatory pathways.
Table 4: Anti-inflammatory Activity of Lariciresinol
| Target/Assay | Activity Metric | Value | Citation |
| NF-κB Activation | Inhibition | Attenuates virus-induced NF-κB activation. | [6] |
| NO Production (LPS-stimulated RAW264.7 cells) | IC₅₀ | Not explicitly quantified for (-)-enantiomer, but related lignans show potent inhibition. | [7] |
Anticancer Activity
This compound has shown cytotoxic effects against various cancer cell lines.
Table 5: Anticancer Activity of Lariciresinol
| Cell Line | Activity Metric | Value/Effect | Citation |
| HepG2 (Liver Carcinoma) | Apoptosis Induction | Induces apoptosis. | |
| MCF-7 (Breast Cancer) | Inhibition of Tumor Growth | Inhibits tumor growth and angiogenesis. | [1] |
| SKBr3 (Breast Cancer) | Apoptosis Induction | Induces apoptosis. |
Other Biological Activities
This compound also displays other significant biological effects.
Table 6: Other Biological Activities of Lariciresinol
| Activity | Target/Assay | Activity Metric | Value | Citation |
| Antiviral | Hepatitis B Virus (HBV) | Inhibition of DNA replication | Inhibits wild-type and NUC-resistant strains. | [8][9] |
| Antidiabetic | α-Glucosidase | IC₅₀ | 6.97 µM (for Lariciresinol) | |
| Antifungal | Candida albicans | MIC | 25 µg/mL (for Lariciresinol) |
Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways.
Caption: Modulation of Key Signaling Pathways by this compound.
Experimental Protocols
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of lignans, which can be adapted for this compound from plant sources like Isatis indigotica.[8][9]
Caption: General Workflow for Extraction and Isolation of this compound.
Methodology:
-
Plant Material Preparation: The dried plant material (e.g., roots of Isatis indigotica) is ground into a fine powder.
-
Extraction: The powdered material is extracted with methanol (or another suitable solvent like ethanol) at room temperature with stirring for 24-48 hours. This process is typically repeated three times to ensure complete extraction.[10]
-
Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are often enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate different classes of compounds. Further purification can be achieved using Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biological Evaluation
This assay assesses the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4][5]
Caption: Workflow for the DPPH Radical Scavenging Assay.
Methodology:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Preparation of Sample Solutions: this compound is dissolved in methanol to prepare a stock solution, from which a series of dilutions are made.
-
Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well, followed by the addition of different concentrations of the sample solutions. A control well contains DPPH solution and methanol only.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT Assay for Anticancer Activity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells are treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) × 100 The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a broad spectrum of pharmacological properties. Its antioxidant, anti-inflammatory, and anticancer activities, mediated through the modulation of key signaling pathways, make it a valuable subject for further research and development. This technical guide provides a solid foundation of its chemical and biological characteristics, along with practical experimental protocols, to aid scientists in their exploration of this compound's therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to explore its clinical applications.
References
- 1. (+)-LARICIRESINOL | 27003-73-2 [chemicalbook.com]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Showing Compound this compound (FDB011629) - FooDB [foodb.ca]
An In-depth Technical Guide on the Mechanism of Action of (-)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Lariciresinol, a naturally occurring lignan found in various plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound. It delves into its multifaceted effects on key cellular signaling pathways implicated in a range of pathologies, including cancer, diabetes, inflammation, and viral infections. This document summarizes quantitative data, details experimental methodologies from key studies, and provides visual representations of its mechanisms of action to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a furofuran lignan that has been investigated for its potential health benefits, which are attributed to its antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and antiviral properties.[1][2][3] Its mechanism of action is complex and involves the modulation of multiple signaling pathways and molecular targets. This guide aims to consolidate the current understanding of how this compound exerts its biological effects at the molecular level.
Core Mechanisms of Action
This compound's therapeutic effects stem from its ability to interact with and modulate several key cellular signaling pathways. These include, but are not limited to, the NF-κB, TGF-β, AMPK/SIRT1, and Nrf2 pathways.
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory properties. In a rat model of complete Freund's adjuvant-induced arthritis, oral administration of this compound (10-30 mg/kg) for 28 days was shown to regulate the TGF-β and NF-κB pathways.[1][4] A study on influenza A virus-induced inflammation found that a glycoside of lariciresinol attenuated virus-induced NF-κB activation.[5] This suggests that this compound can mitigate inflammatory responses by inhibiting the activation of the master inflammatory regulator, NF-κB.
Anticancer Activity
The anticancer effects of this compound have been observed in various cancer cell lines, including liver, gastric, and breast cancer.[1] It induces apoptosis through the mitochondrial-mediated pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][6] In SKBr3 breast cancer cells, this compound treatment for 72 hours led to morphological changes, decreased cell growth and survival, and induced apoptosis.[1][7] Furthermore, in vivo studies have shown that dietary lariciresinol can attenuate the growth of mammary tumors and reduce blood vessel density in animal models of breast cancer.[8][9][10]
Anti-diabetic Properties
This compound exhibits anti-diabetic activity through multiple mechanisms. It is a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion, with an IC50 of 6.97 μM and a Ki of 0.046 μM.[1][3][11] By inhibiting this enzyme, this compound can delay glucose absorption and lower postprandial blood glucose levels. Additionally, it enhances insulin signaling, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increased glucose uptake in C2C12 muscle cells.[1][11] In streptozotocin-induced diabetic mice, oral administration of this compound (10 mg/kg) for three weeks significantly decreased blood glucose levels and improved insulin signaling in skeletal muscle.[3][11]
Antioxidant and Cytoprotective Effects
This compound has been shown to possess potent antioxidant properties. It can activate the Nrf2-mediated antioxidant response pathway.[12][13] Studies have demonstrated that (+)-lariciresinol treatment increases the transcriptional and translational activity of Nrf2 and heme oxygenase-1 (HO-1), which counteracts the formation of reactive oxygen species (ROS).[12][14][15] This activation of the Nrf2 pathway is mediated, at least in part, through the activation of p38 MAPK.[14][15]
Antiviral Activity
This compound has been identified as an inhibitor of the hepatitis B virus (HBV).[16] It was found to inhibit HBV DNA replication in both wild-type and drug-resistant strains.[16] The mechanism of its anti-HBV activity involves the regulation of viral transcription, potentially through the modulation of hepatocyte nuclear factor 1α (HNF1α).[16]
Muscle and Mitochondrial Biogenesis
Recent research has highlighted the role of lariciresinol in promoting myogenic differentiation and enhancing mitochondrial biogenesis in C2C12 myotubes.[2] This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) pathways, which are key regulators of cellular energy metabolism.[2]
Quantitative Data
The following tables summarize the key quantitative data reported for the biological activities of this compound.
| Parameter | Value | Enzyme/Assay | Source |
| α-Glucosidase Inhibition | |||
| IC50 | 6.97 ± 0.37 µM | α-Glucosidase | [1][3][11] |
| Ki | 0.046 µM | α-Glucosidase (Competitive inhibitor) | [1][3][11] |
| Antifungal Activity (MIC) | |||
| Candida albicans | 25 µg/mL | Antifungal Susceptibility Testing | [1] |
| Trichosporon beigelii | 12.5 µg/mL | Antifungal Susceptibility Testing | [1] |
| Malassezia furfur | 25 µg/mL | Antifungal Susceptibility Testing | [1] |
| Anti-Hepatitis B Virus Activity | |||
| EC50 | 42.62 μM | Anti-HBV activity in HepG2.2.15 cells | [16] |
| Animal Model | Dosage | Duration | Effect | Source |
| Anti-diabetic Activity | ||||
| Streptozotocin-induced diabetic mice | 10 mg/kg, p.o. | 3 weeks | Decreased blood glucose, increased insulin levels, improved pancreatic islet size, increased GLUT4 expression, enhanced insulin signaling | [1][11] |
| Anti-arthritic Activity | ||||
| Complete Freund's adjuvant-induced arthritic rats | 10-30 mg/kg, i.p. | 28 days | Regulation of TGF-β and NF-κB pathways | [1] |
| Anticancer Activity | ||||
| Mammary tumor-bearing rats | 3-15 mg/kg, p.o. | 9 weeks | Inhibited tumor growth and angiogenesis | [1][8] |
| Ovariectomized athymic mice with MCF-7 tumors | 20-100 ppm in diet, p.o. | 5 weeks | Inhibited tumor growth and angiogenesis | [1][8] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the mechanism of action of this compound.
α-Glucosidase Inhibition Assay
-
Enzyme: α-glucosidase from Saccharomyces cerevisiae.
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Procedure: A mixture of α-glucosidase and various concentrations of this compound in phosphate buffer is pre-incubated. The reaction is initiated by the addition of pNPG. The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
Kinetics: To determine the mode of inhibition, Lineweaver-Burk plots are generated by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor.[11]
Cell Culture and Viability Assays
-
Cell Lines: HepG2 (human liver cancer), SKBr3 (human breast cancer), C2C12 (mouse myoblast).[1][2]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of this compound for specified time periods. MTT solution is then added to each well, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[7]
Western Blot Analysis
-
Purpose: To determine the expression levels of specific proteins in signaling pathways.
-
Procedure:
-
Cells or tissues are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., NF-κB, Bax, Bcl-2, p-AMPK).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][11]
-
Animal Studies
-
Animals: Sprague-Dawley rats or BALB/c nude mice are commonly used.
-
Induction of Disease Models:
-
Diabetes: Streptozotocin (STZ) is injected intraperitoneally to induce diabetes.[11]
-
Arthritis: Complete Freund's Adjuvant (CFA) is injected into the paw to induce arthritis.[4]
-
Cancer Xenografts: Human cancer cells (e.g., MCF-7) are injected subcutaneously or orthotopically into immunocompromised mice.[8]
-
-
Treatment: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses and durations.
-
Outcome Measures: Blood glucose levels, paw volume, tumor size, and relevant biomarkers in blood and tissues are measured.
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound via p38 MAPK.
Caption: Dual anti-diabetic mechanism of this compound.
Conclusion
This compound is a promising natural compound with a wide range of therapeutic activities. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that are central to the pathophysiology of numerous diseases. The ability of this compound to simultaneously target inflammatory, oncogenic, metabolic, and oxidative stress pathways highlights its potential for the development of novel therapeutic agents. Further research, including well-designed clinical trials, is warranted to fully elucidate its clinical efficacy and safety profile in humans. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this remarkable natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Infection Epidemiology and Microbiology - Page not found [iem.modares.ac.ir]
- 8. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lariciresinol | Antifection | VEGFR | TargetMol [targetmol.com]
- 11. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription [mdpi.com]
Unveiling (-)-Lariciresinol: A Journey Through its Discovery and Scientific Evolution
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and scientific evolution of (-)-Lariciresinol, a lignan with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the initial isolation and structural elucidation of this natural compound, alongside a comprehensive overview of its biological activities and the molecular pathways it influences.
From Larch Resin to a Molecule of Interest: A Historical Perspective
The story of this compound begins in the early 20th century, a period marked by burgeoning interest in the chemical constituents of natural resins. While the precise first moment of its identification is not definitively documented in readily available literature, seminal work by R. D. Haworth and W. Kelly in 1937 stands as a cornerstone in the history of this lignan. Their research, published in the Journal of the Chemical Society, delved into the constitution of natural phenolic resins and provided a foundational understanding of the structure of lariciresinol.
Initially isolated from the resin of the European Larch (Larix decidua), from which it derives its name, this compound has since been identified in a variety of other plant sources. These include the roots of Isatis indigotica, a plant used in traditional Chinese medicine, as well as in Arabidopsis thaliana, white fir (Abies alba), sesame seeds, and Brassica vegetables.
Structural Elucidation and Physicochemical Properties
The determination of the chemical structure of this compound was a significant achievement of its time, relying on classical chemical degradation and derivatization techniques. These early investigations established it as a furofuran lignan. Modern spectroscopic methods have since confirmed its absolute configuration.
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₆ |
| Molecular Weight | 360.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |
Early Experimental Protocols: A Glimpse into Historical Methods
Conceptual Workflow for the Historical Isolation of this compound:
Caption: Conceptual workflow for early 20th-century isolation of this compound.
The process would have likely involved the extraction of the larch resin with a suitable organic solvent. The resulting crude extract would then be subjected to a series of acid-base extractions to separate the phenolic components, including this compound, from other constituents of the resin. Finally, purification would have been achieved through techniques such as crystallization.
A Molecule with Diverse Biological Activities
Since its discovery, this compound has been the subject of numerous studies investigating its biological effects. Research has revealed a broad spectrum of activities, highlighting its potential as a therapeutic agent.
| Biological Activity | Key Findings |
| Anti-HBV Activity | Inhibits Hepatitis B virus replication. |
| Antidiabetic Activity | Exhibits hypoglycemic effects. |
| Antifungal Activity | Shows efficacy against various fungal strains. |
| Antitumor Activity | Demonstrates cytotoxic effects against certain cancer cell lines. |
Unraveling the Mechanism of Action: Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Signaling Pathways Modulated by this compound:
Caption: Simplified diagrams of the TGF-β and NF-κB signaling pathways modulated by this compound.
This compound has been shown to regulate the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Its ability to interfere with these pathways underpins many of its observed biological activities, including its anti-inflammatory and antitumor effects.
Modern Research and Future Directions
Contemporary research on this compound continues to uncover its therapeutic potential. Modern analytical techniques have facilitated a more detailed understanding of its mechanisms of action and have enabled its quantification in various biological matrices. The ongoing investigation into its diverse pharmacological properties suggests that this compound and its derivatives may hold promise for the development of novel drugs for a range of diseases. Future research will likely focus on optimizing its bioavailability, exploring its full therapeutic spectrum, and conducting clinical trials to validate its efficacy in humans.
Spectroscopic Profile of (-)-Lariciresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring lignan, (-)-Lariciresinol. The information presented herein is intended to serve as a core reference for researchers engaged in the identification, characterization, and development of this compound for potential therapeutic applications. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for data acquisition, and provides a visual representation of a typical workflow for its isolation and analysis.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound in Acetone-d₆.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.58 | d | 6.9 |
| 3 | 2.41 | m | |
| 4 | 2.55 | m | |
| 7a | 3.99 | dd | 8.8, 6.2 |
| 7b | 3.70 | dd | 8.8, 7.2 |
| 9a | 3.55 | m | |
| 9b | 3.48 | m | |
| 2' | 6.84 | d | 1.8 |
| 5' | 6.71 | d | 8.0 |
| 6' | 6.69 | dd | 8.0, 1.8 |
| 2'' | 6.84 | d | 1.8 |
| 5'' | 6.71 | d | 8.0 |
| 6'' | 6.69 | dd | 8.0, 1.8 |
| 3'-OCH₃ | 3.82 | s | |
| 3''-OCH₃ | 3.82 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound in Acetone-d₆.
| Position | Chemical Shift (δ, ppm) |
| 1 | 134.1 |
| 2 | 83.1 |
| 3 | 54.1 |
| 4 | 43.6 |
| 7 | 73.1 |
| 9 | 61.1 |
| 1' | 132.8 |
| 2' | 110.1 |
| 3' | 148.1 |
| 4' | 145.9 |
| 5' | 115.8 |
| 6' | 119.3 |
| 1'' | 132.8 |
| 2'' | 110.1 |
| 3'' | 148.1 |
| 4'' | 145.9 |
| 5'' | 115.8 |
| 6'' | 119.3 |
| 3'-OCH₃ | 56.4 |
| 3''-OCH₃ | 56.4 |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₂₀H₂₄O₆ and a molecular weight of 360.4 g/mol .
Table 3: Mass Spectrometry Data for this compound.
| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Fragmentation |
| Negative | 359 | 329 | Loss of CH₂O (30 Da) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail generalized protocols for the NMR and MS analysis of lignans like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d, or methanol-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: To aid in structural elucidation, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish proton-proton and proton-carbon correlations.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in both positive and negative ionization modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The precursor ion of interest (e.g., m/z 359 for the deprotonated molecule) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable insights into the compound's structure.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation and spectroscopic identification of this compound from a plant source.
Caption: Workflow for Isolation and Spectroscopic Identification.
(-)-Lariciresinol as a Precursor in Lignan Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of (-)-lariciresinol in the biosynthesis of lignans. Lignans are a diverse class of phenolic compounds found in plants, recognized for their significant biological activities, including anticancer, antioxidant, and antiviral properties. Understanding the biosynthetic pathways leading to and from this compound is crucial for the metabolic engineering of plants to enhance the production of medicinally important lignans and for the development of novel therapeutic agents.
The Central Role of this compound in the Lignan Biosynthetic Pathway
The biosynthesis of lignans begins with the dimerization of two monolignol units, typically coniferyl alcohol, derived from the phenylpropanoid pathway. This initial coupling is directed by dirigent proteins (DIR) and catalyzed by oxidative enzymes like laccases or peroxidases, leading to the formation of pinoresinol.[1][2][3] Pinoresinol then serves as the substrate for a key enzyme, pinoresinol-lariciresinol reductase (PLR), which catalyzes two successive reduction steps.[4][5] The first reduction converts pinoresinol to lariciresinol, and the second reduces lariciresinol to secoisolariciresinol.[4][5]
This compound is a critical intermediate in this pathway. Depending on the plant species and the specific enzymes present, it can be a precursor to a wide array of other lignans, including secoisolariciresinol, which can be further converted to matairesinol by secoisolariciresinol dehydrogenase (SIRD).[3][6][7] The stereochemistry of lariciresinol and other lignans is tightly controlled by the enantiospecificity of the PLR enzymes involved.[8][9]
Key Enzymes and Proteins in this compound Metabolism
2.1. Pinoresinol-Lariciresinol Reductase (PLR)
PLRs are a class of NADPH-dependent oxidoreductases that play a crucial role in the lignan biosynthetic pathway.[4] They are responsible for the stereospecific reduction of pinoresinol to lariciresinol and the subsequent reduction of lariciresinol to secoisolariciresinol.[5] The expression and regulation of PLR genes are key factors in determining the types and quantities of lignans produced in a particular plant tissue.[4]
The stereochemical outcome of the reduction is dependent on the specific PLR isoenzyme. For instance, in flax (Linum usitatissimum), two PLRs with opposite enantiospecificities have been identified.[8] PLR-LU1 is specific for the conversion of (-)-pinoresinol to (+)-secoisolariciresinol via (+)-lariciresinol, while PLR-LU2 converts (+)-pinoresinol to (-)-secoisolariciresinol via this compound.[8][9] This differential expression of PLR isoenzymes in various organs determines the enantiomeric composition of lignans throughout the plant.[8] In Schisandra chinensis, different ScPLR enzymes exhibit distinct substrate preferences, with some able to convert both pinoresinol and lariciresinol, while others, like ScPLR2, exclusively catalyze the conversion of (+)-pinoresinol to (+)-lariciresinol.[10]
2.2. Dirigent Proteins (DIR)
Dirigent proteins are essential for controlling the initial step of lignan biosynthesis: the regio- and stereoselective coupling of monolignol radicals.[1][11][12] In the absence of DIRs, the oxidation of monolignols results in a racemic mixture of products.[1] DIRs "direct" the coupling reaction to produce a specific stereoisomer of pinoresinol, which in turn serves as the substrate for the enantiospecific PLRs.[2][12] Therefore, the interplay between DIRs and PLRs is fundamental in establishing the vast stereochemical diversity observed in the lignan family.
Quantitative Data on Lignan Biosynthesis
The efficiency of lignan biosynthesis can be quantified by examining the kinetic properties of the enzymes involved and the impact of genetic modifications on lignan accumulation.
Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductases (PLRs) from Various Plant Species
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Isatis indigotica (IiPLR1) | (+)-Pinoresinol | 1.1 ± 0.1 | 1.8 ± 0.1 | 1.6 | [13] |
| (+)-Lariciresinol | 1.3 ± 0.1 | 1.5 ± 0.1 | 1.2 | [13] | |
| Schisandra chinensis (ScPLR2) | (+)-Pinoresinol | N/A | N/A | N/A | [10] |
| Schisandra chinensis (ScPLR3) | (+)-Pinoresinol | N/A | N/A | N/A | [10] |
| (+)-Lariciresinol | N/A | N/A | N/A | [10] | |
| Linum usitatissimum (PLR-LU1) | (-)-Pinoresinol | N/A | N/A | N/A | [8] |
| Linum usitatissimum (PLR-LU2) | (+)-Pinoresinol | N/A | N/A | N/A | [8] |
Note: "N/A" indicates that specific quantitative data was not available in the cited literature.
Table 2: Impact of PLR Overexpression on Lignan Content in Transgenic Wheat
| Transgenic Line | PLR Gene Expression Increase | Secoisolariciresinol Diglucoside (SDG) Content (µg/g) | Fold Increase vs. Wild-Type | Reference |
| Wild-Type | - | 52.9 ± 19.8 | - | [14] |
| Positive Transformant | ~17% (in 2 of 3 lines) | 117.9 ± 4.5 | 2.2 | [14] |
Experimental Protocols
4.1. Protocol for Heterologous Expression and Purification of PLR
This protocol describes a general method for producing recombinant PLR in E. coli for subsequent characterization.
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest. Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer.
-
PCR Amplification: Amplify the full-length open reading frame of the target PLR gene using gene-specific primers.
-
Cloning: Clone the PCR product into a suitable bacterial expression vector, such as pET, which often includes a purification tag (e.g., His-tag).
-
Transformation: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Protein Purification: Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Verification: Verify the purity and size of the protein using SDS-PAGE.
4.2. Protocol for In Vitro Enzyme Activity Assay of PLR
This protocol outlines a method to determine the catalytic activity of a purified PLR enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified PLR enzyme, the substrate ((+)- or (-)-pinoresinol or lariciresinol), and the cofactor NADPH.
-
Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific time period.
-
Reaction Termination: Stop the reaction by adding an organic solvent, such as ethyl acetate.
-
Product Extraction: Extract the lignan products from the aqueous phase into the organic solvent.
-
Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products and remaining substrate using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.
-
Kinetic Analysis: To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and measure the initial reaction velocities.
Visualizations of Pathways and Workflows
Caption: General biosynthetic pathway of lignans originating from coniferyl alcohol.
Caption: Stereospecific action of different PLR isoenzymes in Linum usitatissimum.
Caption: Experimental workflow for the characterization of a PLR enzyme.
Conclusion and Future Perspectives
This compound stands as a cornerstone intermediate in the complex and diverse biosynthetic network of lignans. The enzymes that produce and consume it, particularly the pinoresinol-lariciresinol reductases, are critical control points that dictate the flux through the pathway and the stereochemical nature of the final products. A thorough understanding of these enzymatic steps, supported by detailed kinetic data and robust experimental protocols, is paramount for advancing the field.
For researchers in drug development, elucidating these pathways offers a roadmap for the discovery of new bioactive compounds and the development of enzymatic or microbial systems for their synthesis. For plant scientists and metabolic engineers, this knowledge provides the tools to modify plant feedstocks for the enhanced production of high-value lignans for nutritional and pharmaceutical applications. Future research should focus on discovering and characterizing new PLRs and DIRs from a wider range of plant species, which will undoubtedly unveil new branches of the lignan family tree and provide novel catalysts for synthetic biology applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinoresinol-lariciresinol reductases with opposite enantiospecificity determine the enantiomeric composition of lignans in the different organs of Linum usitatissimum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel Soybean Dirigent Gene GmDIR22 Contributes to Promotion of Lignan Biosynthesis and Enhances Resistance to Phytophthora sojae [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing lignan biosynthesis by over-expressing pinoresinol lariciresinol reductase in transgenic wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of (-)-Lariciresinol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lariciresinol, a lignan found in various plants, including sesame seeds and whole grains, has garnered significant interest in the scientific community for its potential therapeutic effects. As a phytoestrogen, it is metabolized in the gut to enterolignans, primarily enterodiol and enterolactone, which are thought to be responsible for many of its biological activities. In vivo studies have been crucial in elucidating the pharmacological profile of this compound, demonstrating its potential in oncology and metabolic diseases. This technical guide provides a comprehensive overview of the key in vivo studies on this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies investigating the anti-cancer and anti-diabetic effects of this compound.
Table 1: In Vivo Anti-Cancer Effects of this compound
| Animal Model | Cancer Type | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Sprague-Dawley Rats | DMBA-Induced Mammary Tumors | 3 or 15 mg/kg body weight, oral gavage, daily for 9 weeks | Inhibition of tumor growth and angiogenesis (specific percentage not reported) | [1][2] |
| Athymic Mice | MCF-7 Human Breast Cancer Xenografts | 20 or 100 mg/kg of diet for 5 weeks | Inhibition of tumor growth and angiogenesis (specific percentage not reported); Enhanced tumor cell apoptosis; Increased estrogen receptor beta expression | [1][2] |
Table 2: In Vivo Anti-Diabetic Effects of this compound
| Animal Model | Condition | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Streptozotocin (STZ)-Treated Mice | Type 1 Diabetes | 10 mg/kg body weight, oral administration, for 3 weeks | - Considerably decreased blood glucose levels- Increased insulin levels in an oral glucose tolerance test- Improved pancreatic islet size- Increased GLUT4 expression in skeletal muscle | [3][4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and replication of in vivo studies.
DMBA-Induced Mammary Cancer in Rats
This model is a well-established method for studying hormone-responsive breast cancer.
-
Animal Strain: Female Sprague-Dawley rats are commonly used.
-
Induction of Tumors: Mammary tumors are induced by a single or multiple administrations of 7,12-dimethylbenz[a]anthracene (DMBA), a potent carcinogen. The administration is typically done via oral gavage or subcutaneous injection. For instance, a protocol might involve subcutaneous intramammary injections of DMBA at a dose of 10 mg/kg body weight every 48 hours for a total of 10 injections.
-
This compound Administration: In the cited study, this compound was administered daily by oral gavage at doses of 3 or 15 mg/kg of body weight for 9 weeks, starting after the appearance of palpable tumors.[1][2]
-
Outcome Measures: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. At the end of the study, tumors are excised, weighed, and analyzed for markers of proliferation, apoptosis, and angiogenesis through techniques like histology and immunohistochemistry.
MCF-7 Human Breast Cancer Xenografts in Athymic Mice
This model allows for the study of human breast cancer growth in an in vivo environment.
-
Animal Strain: Immunocompromised mice, such as athymic nude mice, are used to prevent rejection of the human cancer cells.
-
Tumor Implantation: MCF-7 cells, which are estrogen-receptor-positive human breast cancer cells, are implanted into the mammary fat pad of the mice.[5] To support tumor growth, estrogen supplementation is typically required, which can be provided through subcutaneously implanted pellets or injections of estradiol valerate.[1][6][7]
-
This compound Administration: In the referenced study, this compound was administered as a supplement in the diet at concentrations of 20 or 100 mg/kg of diet for 5 weeks.[1][2]
Streptozotocin (STZ)-Induced Diabetes in Mice
This is a widely used model for type 1 diabetes, where STZ selectively destroys pancreatic β-cells.[8]
-
Animal Strain: Various strains of mice can be used, with Sprague-Dawley rats also being a common choice.[9]
-
Induction of Diabetes: Diabetes is induced by intraperitoneal injections of STZ. A common protocol involves multiple low doses (e.g., 40-50 mg/kg) on consecutive days to induce a more gradual onset of hyperglycemia that mimics type 1 diabetes.[10][11] Blood glucose levels are monitored to confirm the diabetic state, with levels ≥ 15 mM often being the inclusion criterion.[9]
-
This compound Administration: In the study cited, diabetic mice were treated with this compound at a dose of 10 mg/kg body weight via oral administration for 3 weeks.[3][4]
-
Outcome Measures: Key endpoints include monitoring of blood glucose and insulin levels, oral glucose tolerance tests, and at the end of the study, histological examination of the pancreas and analysis of insulin signaling proteins and glucose transporters in tissues like skeletal muscle.[3][4][12]
Signaling Pathways and Mechanisms of Action
The in vivo effects of this compound are mediated through its modulation of several key signaling pathways.
Insulin Signaling Pathway in Skeletal Muscle
This compound has been shown to enhance insulin signaling in the skeletal muscle of diabetic mice.[3][4] This is a critical mechanism for its anti-diabetic effects, as it promotes glucose uptake from the blood into muscle cells. The proposed mechanism involves the activation of the insulin receptor (IR) and its substrate (IRS-1), leading to the activation of the PI3K/Akt pathway. This cascade ultimately results in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Additionally, this compound treatment leads to the activation of glycogen synthase kinase 3β (GSK-3β), which promotes the storage of glucose as glycogen.[3][4][13]
Experimental Workflow for In Vivo Anti-Cancer Studies
The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound in an animal model.
Pharmacokinetics and Metabolism
Upon oral administration, this compound is metabolized by the gut microbiota into enterolignans, primarily enterodiol and enterolactone.[1] These metabolites are considered the primary bioactive forms. Studies on related lignans, such as secoisolariciresinol diglucoside (SDG), have shown that the parent compound has very low oral bioavailability, while its metabolites are detectable in plasma.[14][15][16] It is likely that this compound follows a similar pharmacokinetic profile, with low systemic exposure of the parent compound and conversion to more readily absorbed metabolites. Further studies are needed to fully characterize the oral bioavailability, Cmax, Tmax, and clearance of this compound and its metabolites.
Toxicology
The in vivo toxicity of this compound has not been extensively studied. However, in vitro studies on related lignans, such as syringaresinol, enterodiol, and enterolactone, did not show significant cytotoxicity or DNA damage at physiological and higher concentrations in HepG2 and HT29 cells.[17] The long-term safety and potential toxicity of this compound in vivo remain to be determined through formal toxicological studies.
Conclusion
In vivo studies have provided compelling evidence for the therapeutic potential of this compound, particularly in the areas of oncology and diabetes. Its ability to inhibit tumor growth and improve glycemic control in animal models highlights its promise as a lead compound for drug development. The elucidation of its effects on key signaling pathways, such as the insulin signaling cascade, provides a mechanistic basis for its observed pharmacological activities. However, further research is warranted to fully understand its in vivo pharmacokinetics, establish a comprehensive safety profile, and to translate these promising preclinical findings into clinical applications. This guide serves as a foundational resource for researchers and drug development professionals seeking to build upon the existing knowledge and further explore the therapeutic utility of this compound.
References
- 1. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 8. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. diacomp.org [diacomp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oral Pharmacokinetics of Enriched Secoisolariciresinol Diglucoside and Its Polymer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of (-)-Lariciresinol: Biological Activities, Mechanisms of Action, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Lariciresinol, a naturally occurring lignan found in various plant species, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, underlying mechanisms of action, and detailed experimental methodologies. This document summarizes key quantitative data, outlines experimental protocols for in vitro and in vivo studies, and presents visual diagrams of the signaling pathways modulated by this compound to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a furofuran lignan that has been isolated from numerous plant sources, including the roots of Isatis indigotica.[1] Lignans are a class of polyphenolic compounds known for their wide range of biological activities, and this compound is no exception. Preclinical studies have demonstrated its potential as an anti-diabetic, anti-cancer, anti-inflammatory, antioxidant, and anti-viral agent. This guide aims to consolidate the current scientific knowledge on this compound to facilitate further research and development of this promising natural compound.
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through various mechanisms, including enzyme inhibition, modulation of key signaling pathways involved in cellular processes like apoptosis, inflammation, and metabolism.
Anti-Diabetic Activity
This compound has shown potential in the management of diabetes through multiple actions. It acts as an inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, this compound can help to control postprandial hyperglycemia. Furthermore, it has been shown to activate and enhance insulin signaling pathways, promoting glucose uptake by cells.[2]
2.1.1. Quantitative Data: α-Glucosidase Inhibition
| Parameter | Value | Reference |
| IC50 | 6.97 ± 0.37 µM | [2] |
| Ki | 0.046 µM | [2] |
| Inhibition Type | Competitive | [2] |
2.1.2. Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
This protocol is adapted from a generalized procedure for assessing α-glucosidase inhibition.[3]
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Incubation: In a 96-well plate, add a solution of this compound at various concentrations. Add the α-glucosidase solution to each well and pre-incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Reaction Initiation: Add the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M).
-
Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2.1.3. Signaling Pathway: Insulin Signaling
This compound has been found to activate the insulin signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and enhanced glucose uptake. This involves the activation of key proteins in the insulin signaling cascade, such as the insulin receptor (IR) and Akt (Protein Kinase B).[2]
2.1.4. In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Mice
A widely used model for studying type 1 diabetes.[4][5][6][7][8]
-
Induction of Diabetes: Administer a single high dose or multiple low doses of streptozotocin (STZ), dissolved in citrate buffer, to mice via intraperitoneal injection. STZ is toxic to the insulin-producing β-cells of the pancreas.
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples. Mice with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: Administer this compound orally to the diabetic mice daily for a specified period (e.g., 3 weeks). A vehicle control group and a positive control group (e.g., a known anti-diabetic drug) should be included.
-
Outcome Assessment: Monitor blood glucose levels, insulin levels, and perform an oral glucose tolerance test (OGTT). At the end of the study, pancreatic tissue can be collected for histological examination of the islets, and skeletal muscle can be analyzed for GLUT4 expression and insulin signaling protein activation via Western blot.
Anti-Cancer Activity
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including liver (HepG2) and breast (MCF-7, SKBr3) cancer cells.[4][9][10] Its mechanisms of action include the induction of apoptosis through the mitochondrial-mediated pathway and the inhibition of tumor growth and angiogenesis in vivo.
2.2.1. Quantitative Data: In Vitro Anti-Cancer Activity
| Cell Line | Assay | Effect | Concentration/Time | Reference |
| HepG2 | Cell Viability | Significant suppression | Dose-dependent | [9] |
| HepG2 | Apoptosis | Induction | Dose-dependent | [9] |
| SKBr3 | Cell Growth & Survival | Decrease | 72 h | [11] |
| SKBr3 | Apoptosis | Increase | Concentration-dependent | [11] |
2.2.2. Experimental Protocol: Apoptosis Assay in HepG2 Cells
This protocol is based on studies investigating this compound-induced apoptosis.[9][12]
-
Cell Culture and Treatment: Culture HepG2 cells in appropriate media. Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Harvest the treated and untreated cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Western Blot Analysis for Apoptosis-Related Proteins:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against apoptosis-related proteins such as Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
2.2.3. Signaling Pathway: Mitochondrial-Mediated Apoptosis
This compound induces apoptosis in cancer cells by triggering the intrinsic or mitochondrial-mediated pathway. This involves a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to a decreased Bcl-2/Bax ratio. This change in ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1][9]
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
2.2.4. In Vivo Model: MCF-7 Breast Cancer Xenograft
This model is used to evaluate the efficacy of anti-cancer compounds on estrogen-receptor-positive breast cancer.[2][11][13][14][15]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Estrogen Supplementation: Since MCF-7 cell growth is estrogen-dependent, supplement the mice with estrogen, typically via a subcutaneously implanted slow-release pellet, one week prior to cell implantation.
-
Cell Implantation: Inject MCF-7 cells, often mixed with Matrigel, subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (e.g., orally or intraperitoneally) and a vehicle control daily for a specified duration.
-
Endpoint Analysis: At the end of the study, excise the tumors and measure their weight. The tumors can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay), and for the expression of relevant proteins by Western blot.
Anti-Inflammatory Activity
This compound has demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.[16]
2.3.1. Signaling Pathway: TGF-β and NF-κB
The TGF-β signaling pathway plays a complex role in inflammation, and its interaction with the NF-κB pathway is crucial in regulating the inflammatory response. NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes. This compound has been shown to regulate these pathways, suggesting a mechanism for its anti-inflammatory effects.
Caption: Regulation of TGF-β and NF-κB pathways by this compound.
2.3.2. In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This is a common model for studying chronic inflammation and rheumatoid arthritis.[16][17][18][19][20]
-
Induction of Arthritis: Inject Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, subcutaneously into the paw or at the base of the tail of rats. This induces a robust and sustained inflammatory response, leading to arthritis.
-
Treatment: Administer this compound orally to the arthritic rats daily, starting from the day of CFA injection or after the onset of arthritis.
-
Assessment of Arthritis: Monitor the severity of arthritis by measuring paw swelling (plethysmometry) and scoring the clinical signs of arthritis (e.g., erythema, swelling of joints).
-
Biochemical and Histological Analysis: At the end of the study, collect blood to measure inflammatory markers such as rheumatoid factor, C-reactive protein, and pro-inflammatory cytokines (e.g., TNF-α, IL-1β). The joints can be collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals. This activity is often evaluated using in vitro chemical assays.
2.4.1. Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
These are common spectrophotometric methods to assess antioxidant capacity.[11][15][17][21][22]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of this compound to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with a buffer to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add different concentrations of this compound to the ABTS•+ solution.
-
After a short incubation period (e.g., 6 minutes), measure the absorbance. The reduction in absorbance reflects the scavenging of the ABTS radical.
-
Anti-Viral Activity
This compound has been reported to inhibit the replication of the Hepatitis B virus (HBV).
2.5.1. Mechanism of Action
This compound inhibits HBV replication by reducing the production of viral RNA, which subsequently leads to a decrease in viral proteins and DNA. This effect is mediated, at least in part, by the suppression of hepatocyte nuclear factor 1α (HNF1α), a host transcription factor that plays a role in HBV transcription.[1][5][14][18]
2.5.2. Experimental Protocol: HBV Replication Inhibition Assay
This protocol is based on studies using HBV-producing cell lines like HepG2.2.15.[1][5][14]
-
Cell Culture and Treatment: Culture HepG2.2.15 cells, which stably express HBV, in appropriate media. Treat the cells with different concentrations of this compound for several days.
-
Quantification of Intracellular HBV DNA:
-
Lyse the cells and extract the total DNA.
-
Quantify the amount of HBV core DNA using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.
-
-
Quantification of Extracellular HBV DNA (Viral Particles):
-
Collect the cell culture supernatant.
-
Isolate viral particles and extract the viral DNA.
-
Quantify the HBV DNA using qPCR.
-
-
Quantification of Viral Antigens:
-
Collect the cell culture supernatant.
-
Measure the levels of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) using enzyme-linked immunosorbent assays (ELISA).
-
Additional Signaling Pathways
AMPK and SIRT1 Activation
Recent studies suggest that lignans can activate AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) pathways. AMPK is a key energy sensor in cells, and its activation can lead to increased mitochondrial biogenesis and improved metabolic health. SIRT1 is a deacetylase that regulates various cellular processes, including metabolism and longevity. The activation of these pathways may contribute to the anti-diabetic and other beneficial effects of this compound.
3.1.1. Experimental Protocol: Western Blot for AMPK and SIRT1 Activation
This protocol is based on general procedures for assessing protein phosphorylation and expression.[3][23][24][25]
-
Cell/Tissue Lysis and Protein Quantification: As described in the apoptosis Western blot protocol.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated (activated) form of AMPK (p-AMPK) and total AMPK.
-
Probe a separate membrane or strip and re-probe the same membrane for SIRT1 and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect the signals.
-
The ratio of p-AMPK to total AMPK is used to determine the extent of AMPK activation. The level of SIRT1 protein expression is also quantified.
-
Caption: Activation of AMPK and SIRT1 pathways by this compound.
Conclusion
This compound is a multi-target natural compound with a wide range of promising biological activities. Its ability to modulate key signaling pathways involved in diabetes, cancer, inflammation, and viral infections makes it an attractive candidate for further investigation and development as a therapeutic agent. This technical guide provides a consolidated resource of the current knowledge on this compound, with a focus on quantitative data and detailed experimental protocols, to aid researchers in designing and conducting future studies to fully elucidate its therapeutic potential. Further research is warranted to explore its pharmacokinetics, safety profile, and efficacy in more complex preclinical and eventually clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of AMP-Activated Protein Kinase-Sirtuin 1 Pathway Contributes to Salvianolic Acid A-Induced Browning of White Adipose Tissue in High-Fat Diet Fed Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. diacomp.org [diacomp.org]
- 6. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]
- 7. STZ-induced diabetes mouse model [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 11. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. veterinarypaper.com [veterinarypaper.com]
- 15. researchgate.net [researchgate.net]
- 16. chondrex.com [chondrex.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Adjuvant-Induced Arthritis Model [chondrex.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Concurrent regulation of AMP-activated protein kinase and SIRT1 in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. SirT1 (D1D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
(-)-Lariciresinol: A Review of the Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Lariciresinol is a plant lignan that has garnered scientific interest for its potential therapeutic applications, including anticancer, antidiabetic, and antiviral activities. As a naturally occurring dietary compound, it is a precursor to mammalian enterolignans, which are thought to confer various health benefits. Despite its potential, a comprehensive toxicological evaluation of this compound in accordance with standardized regulatory guidelines is notably absent from the public domain.
This technical guide synthesizes the available preclinical data on the safety and biological activity of this compound. A thorough review of published literature, including safety data sheets for structurally related compounds, reveals a significant lack of formal toxicological studies. There is no publicly available data on acute toxicity (e.g., LD50), dermal and ocular irritation, skin sensitization, mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity following repeated exposure.
The majority of the available safety-related information is derived from in vitro cytotoxicity studies on cancer and healthy cell lines, and from in vivo studies investigating its pharmacological effects. These studies suggest that this compound exhibits selective cytotoxicity towards cancer cells, primarily through the induction of apoptosis, while demonstrating lower toxicity to healthy cells. In vivo studies in rodent models have explored its efficacy in cancer and diabetes models at various doses without reporting overt signs of toxicity.
This document provides a detailed overview of the existing data, including quantitative results from key studies, descriptions of experimental protocols, and visual representations of relevant biological pathways and workflows. The significant data gaps in the formal safety profile of this compound are also clearly delineated to inform future research and development efforts.
Introduction
This compound is a lignan, a class of phenylpropanoids, found in various plants, including sesame seeds and Brassica vegetables. It is a key dietary precursor to the enterolignans, enterodiol and enterolactone, which are produced through metabolism by the gut microflora. These metabolites are believed to be responsible for many of the health-promoting effects associated with lignan-rich diets. Recent research has focused on the direct biological activities of this compound, particularly its potential as an anticancer, antidiabetic, and antiviral agent.
Given its potential for further development as a therapeutic agent, a thorough understanding of its safety and toxicity profile is critical. This guide aims to provide a comprehensive overview of the currently available preclinical data.
Toxicological Profile: Data Gaps
A review of safety data sheets for related lignans and a comprehensive literature search revealed a lack of standard toxicological studies for this compound. The following endpoints, critical for a complete safety assessment, have no publicly available data:
-
Acute Toxicity: No oral, dermal, or inhalation LD50 values have been determined.
-
Dermal and Ocular Irritation/Corrosion: No studies have been performed to assess the potential for skin or eye irritation.
-
Dermal Sensitization: The potential to cause skin sensitization has not been evaluated.
-
Germ Cell Mutagenicity: No data from standard assays like the Ames test or chromosomal aberration tests are available.
-
Carcinogenicity: Long-term carcinogenicity bioassays in animals have not been reported.
-
Reproductive and Developmental Toxicity: There are no studies evaluating the potential effects on fertility or embryonic development.
-
Specific Target Organ Toxicity (Single and Repeated Dose): No-Observed-Adverse-Effect Levels (NOAELs) from repeated dose toxicity studies have not been established.
The Safety Data Sheet for the stereoisomer (+)-Lariciresinol explicitly states "No data available" for these critical toxicological endpoints[1].
In Vitro Studies: Cytotoxicity and Biological Activity
The majority of safety-related data for this compound comes from in vitro studies evaluating its cytotoxic effects, often in the context of its anticancer potential. These studies indicate that this compound can induce apoptosis in various cancer cell lines in a concentration-dependent manner. Notably, some studies suggest it has a lower cytotoxic effect on healthy cell lines compared to established cancer therapies like podophyllotoxin[2].
Quantitative Data from In Vitro Studies
| Cell Line | Assay Type | Endpoint | Result (Concentration) | Duration | Reference |
| SKBr3 (Breast Cancer) | MTT Assay | Viability | Decreased cell growth and survival (concentration-dependent) | 72 h | [3][4][5] |
| SKBr3 (Breast Cancer) | Flow Cytometry | Apoptosis | Increased apoptosis (concentration-dependent) | 72 h | [3][4][5] |
| Fibroblast (Healthy) | MTT Assay | Viability | 47% viability | 48 h | [2] |
| HEK-293 (Healthy) | MTT Assay | Viability | 49% viability | 48 h | [2] |
| HepG2 (Liver Cancer) | Not Specified | Apoptosis | Induced apoptosis via mitochondrial pathway | 24-72 h | [6] |
| C2C12 (Myotubes) | Glucose Uptake | Activity | Augmented glucose uptake | N/A | [6] |
| N/A | α-Glucosidase | IC50 | 6.97 µM | N/A | [6] |
| HepG2.2.15 | qPCR | EC50 | 42.62 μM (anti-HBV activity) | N/A | [7] |
Experimental Protocols for Key In Vitro Studies
3.2.1. Cell Viability Assessment using MTT Assay (Adapted from[2][4])
-
Cell Lines: SKBr3 (human breast cancer), human fibroblasts, and HEK-293 cells were cultured in appropriate media and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, or 72 hours.
-
Assay Procedure: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability was expressed as a percentage relative to untreated control cells.
3.2.2. Apoptosis Detection using Annexin V-FITC Flow Cytometry (Adapted from[4])
-
Cell Line: SKBr3 cells were treated with different concentrations of this compound for 72 hours.
-
Cell Preparation: After treatment, both floating and adherent cells were collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells or late apoptotic cells with compromised membrane integrity.
-
Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Studies: Pharmacological Effects and Observations
In vivo studies in animal models have primarily focused on the efficacy of this compound in disease models, rather than formal toxicity assessment. These studies provide some information on doses that have been administered without causing overt adverse effects.
Quantitative Data from In Vivo Studies
| Animal Model | Dosing Regimen | Duration | Observed Effects | Reference |
| Dimethylbenz[a]anthracene-induced rats (cancer) | 3 or 15 mg/kg body weight, p.o., daily | 9 weeks | Inhibited tumor growth and angiogenesis | [8][9] |
| Athymic mice with MCF-7 xenografts (cancer) | 20 or 100 mg/kg in diet, p.o. | 5 weeks | Inhibited tumor growth and angiogenesis, enhanced tumor cell apoptosis | [8][9] |
| Streptozotocin-induced diabetic mice | 10 mg/kg, p.o. | 3 weeks | Decreased blood glucose, increased insulin levels, improved pancreatic islet size | [6] |
| Rats with complete Freund's adjuvant (arthritis) | 10-30 mg/kg, i.p. | 28 days | Inhibited arthritis by regulating TGF-β and NF-κB pathways | [6] |
Experimental Protocols for Key In Vivo Studies
4.2.1. Mammary Cancer Xenograft Model (Adapted from[8])
-
Animal Model: Estrogen-maintained ovariectomized athymic mice.
-
Tumor Induction: Orthotopic MCF-7 tumors were established.
-
Treatment: Mice were fed a control diet (AIN-93G) or a diet supplemented with 20 or 100 mg of this compound per kg of diet.
-
Duration: The treatment period was 5 weeks.
-
Endpoints: Tumor growth and angiogenesis were monitored. At the end of the study, tumors were excised for further analysis, including apoptosis and estrogen receptor expression. Serum was collected to analyze for lariciresinol and its metabolites.
Visualizations: Pathways and Workflows
Apoptosis Signaling Pathway
The literature suggests that this compound induces apoptosis in cancer cells, in part, by modulating the Bcl-2 family of proteins, which are key regulators of the mitochondrial (intrinsic) apoptosis pathway[6].
References
- 1. (+)-LARICIRESINOL - Safety Data Sheet [chemicalbook.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 4. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of (-)-Lariciresinol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lariciresinol is a lignan found in a variety of plants, including sesame seeds, Brassica vegetables, and the bark and wood of white fir (Abies alba).[1] As a precursor to enterolignans, which are produced by gut microflora, this compound and other dietary lignans are of significant interest for their potential health benefits, including antioxidant and phytoestrogenic activities.[2] Accurate quantification of this compound in plant extracts is crucial for quality control of herbal medicines, functional foods, and for research into its pharmacological effects.
These application notes provide detailed protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Content of this compound in Various Plant Materials
The following table summarizes the quantitative data of this compound found in various plant-based foods and extracts. It is important to note that the concentration of lignans can vary depending on the plant variety, growing conditions, and processing methods.[3]
| Plant Species | Part of Plant | Extraction Method | Analytical Method | This compound Concentration (µ g/100g ) | Reference |
| Linum usitatissimum (Flaxseed) | Seed | Alkaline Methanolic Extraction & Enzymatic Hydrolysis | LC-MS/MS | 3040 | [4] |
| Sesamum indicum (Sesame seed) | Seed | Alkaline Methanolic Extraction & Enzymatic Hydrolysis | LC-MS/MS | High concentrations, often a major lignan alongside pinoresinol | [5] |
| Brassica oleracea (Broccoli) | Florets | Alkaline Methanolic Extraction & Enzymatic Hydrolysis | LC-MS/MS | 185 - 2321 (total lignans, with lariciresinol being a significant component) | [5] |
| Olea europaea (Olive, black) | Fruit | Not specified | Not specified | 30 | [6] |
| Cereal Grains (e.g., Oats) | Grain | Ultrasound-assisted extraction with 80% methanol | LC-MS/MS | 5.482 | [7] |
Experimental Protocols
Extraction of this compound from Plant Extracts
Lignans in plants often exist as glycosides, which need to be hydrolyzed to their aglycone forms for accurate quantification.[8] The following protocol describes a general procedure for the extraction and hydrolysis of this compound.
Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
β-Glucuronidase/sulfatase from Helix pomatia
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Nitrogen gas stream
Protocol:
-
Sample Preparation: Weigh approximately 1 gram of the dried and powdered plant material into a centrifuge tube.
-
Defatting (Optional, for high-fat samples): Add 10 mL of n-hexane to the sample, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes. Discard the supernatant. Repeat this step twice.
-
Alkaline Methanolic Extraction: To the plant material, add 10 mL of 1 M NaOH in 80% methanol. Vortex for 1 minute and incubate in a shaking water bath at 60°C for 2 hours. This step facilitates the cleavage of ester bonds.[9][10]
-
Neutralization: After incubation, cool the mixture to room temperature and neutralize to pH 5 with acetic acid.
-
Enzymatic Hydrolysis: Add 1 mL of β-glucuronidase/sulfatase solution (from Helix pomatia) to the neutralized extract. Incubate at 37°C for 18 hours to break the glycosidic linkages.[9][10]
-
Liquid-Liquid Extraction: Add 10 mL of diethyl ether or ethyl acetate to the hydrolyzed extract. Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Solvent Evaporation: Carefully transfer the organic (upper) layer to a clean tube. Repeat the liquid-liquid extraction twice more and combine the organic layers. Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Quantitative Analysis by HPLC-DAD
This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract sample into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Analysis by LC-MS/MS
This method offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace amounts of this compound.[7][9]
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to achieve good separation of lignans. (A starting point could be similar to the HPLC-DAD method but with a faster gradient).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound. The transition m/z 359.1 -> 329.1 is commonly used.[5]
Protocol:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-DAD method.
-
Method Optimization: Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.
-
Calibration and Analysis: Generate a calibration curve and analyze the samples as described for the HPLC-DAD method, using the peak areas from the selected MRM transition.
Mandatory Visualizations
Caption: Workflow for the quantitative analysis of this compound.
Caption: Simplified biosynthesis pathway of major lignans.
References
- 1. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qherb.net [qherb.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Concentration data for Lariciresinol in Olive [Black], raw - Phenol-Explorer [phenol-explorer.eu]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (-)-Lariciresinol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of (-)-Lariciresinol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and professionals in drug development who require a reliable and accurate method for the quantification of this bioactive lignan. The application note includes a comprehensive experimental protocol, instrument parameters, and method validation data compiled from published scientific literature.
Introduction
This compound is a plant lignan that has garnered significant interest in the scientific community due to its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts, foods, and biological samples, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility. This application note details a robust HPLC method for the reliable quantification of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax SB-C18 (150 mm × 2.1 mm, 1.9 µm) or equivalent reversed-phase C18 column |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-60 min, 15-100% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| UV Detection | 280 nm |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for plant extracts is provided below. For complex matrices like food, an alkaline or enzymatic hydrolysis followed by extraction may be necessary to release the aglycone form.[1][2][3]
-
Extraction: Extract the powdered plant material with a suitable solvent such as methanol or ethanol. Sequential extraction with a non-polar solvent followed by a more polar solvent can improve selectivity.
-
Hydrolysis (if necessary): For samples containing glycosides of this compound, enzymatic (e.g., using β-glucuronidase/sulfatase) or acid hydrolysis is required to liberate the free aglycone.[1][2][3]
-
Purification: The crude extract can be purified using solid-phase extraction (SPE) or other chromatographic techniques to remove interfering substances.
-
Final Preparation: Evaporate the solvent from the purified extract and reconstitute the residue in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system.[4][5]
Method Validation Summary
The following tables summarize typical validation parameters for HPLC methods used for the quantification of lignans, including this compound, based on published data. These parameters should be validated for the specific method and matrix being used.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Lignans | Not Specified | > 0.9901 | up to 0.43 | up to 0.43 | [6][7] |
| Lariciresinol | Not Specified | Not Specified | 0.004-0.01 (in food) | Not Specified | [1][2][3] |
| 10 Lignans | 0.12 - 20 | > 0.999 | 0.04 - 0.43 | Not Specified | [8] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) | Reference |
| Lignans | < 1.09 | < 3.32 | Not Specified | [6][7] |
| Lariciresinol | 6 - 21 | 6 - 33 | 73 - 123 | [1][2][3] |
| 10 Lignans | < 1.15 | Not Specified | 95.8 - 103.2 | [8] |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound quantification.
References
- 1. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of (-)-Lariciresinol from Taxus baccata Heartwood
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lariciresinol is a lignan found in various plant species, including the heartwood of the European yew (Taxus baccata). This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, antinociceptive, and anti-ulcerogenic agent. Furthermore, studies have elucidated its involvement in key cellular signaling pathways, highlighting its therapeutic potential. These application notes provide a comprehensive overview of the extraction and purification of this compound from Taxus baccata heartwood, along with detailed experimental protocols and insights into its biological mechanisms of action.
Data Presentation
While the precise yield of this compound from Taxus baccata heartwood is not extensively documented in publicly available literature, the total extractive content of the heartwood provides an indication of the potential starting material for purification. The yield of individual lignans is typically low and can vary based on factors such as the age of the tree, geographical location, and the specific extraction and purification methods employed.
| Parameter | Value | Source |
| Total Extractive Content of Taxus baccata Heartwood (Ethanol-benzene) | ~19.23% | [1] |
| Total Extractive Content of Taxus baccata Heartwood (1% NaOH) | ~26.4% | [1] |
| Total Extractive Content of Taxus baccata Heartwood (Hot water) | ~6.29% | [1] |
| Reported Lignans Isolated from Taxus baccata Heartwood | lariciresinol, taxiresinol, 3'-demethylisolariciresinol-9'-hydroxyisopropylether, isolariciresinol, 3-demethylisolariciresinol | [2][3] |
| Representative Yield of a Secondary Metabolite from Taxus (10-deacetylbaccatin III from bark) | 0.049% |
Note: The yield of 10-deacetylbaccatin III is provided for contextual understanding of the typical low abundance of specific secondary metabolites in Taxus species and is not a direct measure of this compound yield from the heartwood. Researchers should anticipate that the yield of pure this compound will be a small fraction of the total extractive content.
Experimental Protocols
The following protocols are synthesized from established methodologies for the extraction and purification of lignans from woody plant material.
Protocol 1: Extraction of Crude this compound from Taxus baccata Heartwood
Objective: To obtain a crude chloroform extract enriched with this compound from Taxus baccata heartwood.
Materials:
-
Dried Taxus baccata heartwood
-
Wiley mill or similar grinder
-
Soxhlet apparatus
-
Chloroform (analytical grade)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Preparation of Plant Material: Air-dry the Taxus baccata heartwood to a constant weight. Grind the dried heartwood into a coarse powder (e.g., 20-40 mesh) using a Wiley mill.
-
Soxhlet Extraction: a. Accurately weigh the powdered heartwood and place it into a porous thimble. b. Place the thimble into the main chamber of the Soxhlet extractor. c. Fill the distilling flask with chloroform to approximately two-thirds of its volume. d. Assemble the Soxhlet apparatus and heat the chloroform to its boiling point. e. Allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.
-
Concentration of the Extract: a. After the extraction is complete, allow the apparatus to cool. b. Transfer the chloroform extract from the distilling flask to a round-bottom flask. c. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C until a viscous, dark residue is obtained.
-
Drying and Storage: a. Dry the crude extract further in a vacuum oven at a low temperature to remove any residual solvent. b. Store the dried crude extract in a desiccator at 4°C until further purification.
Protocol 2: Purification of this compound using Column Chromatography
Objective: To isolate and purify this compound from the crude chloroform extract.
Materials:
-
Crude chloroform extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: A gradient of n-hexane and ethyl acetate (e.g., starting from 9:1 to 1:1 or pure ethyl acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp (254 nm and 366 nm)
-
Anisaldehyde-sulfuric acid spray reagent
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Preparation of the Column: a. Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane:ethyl acetate 9:1). b. Pour the slurry into the chromatography column and allow it to pack uniformly. Let the excess solvent drain until it reaches the top of the silica gel bed.
-
Sample Loading: a. Dissolve a known amount of the crude extract in a minimal volume of chloroform or the initial mobile phase. b. Adsorb the dissolved extract onto a small amount of silica gel and dry it. c. Carefully add the dried, sample-adsorbed silica gel to the top of the prepared column.
-
Elution and Fraction Collection: a. Begin elution with the initial mobile phase (n-hexane:ethyl acetate 9:1). b. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. c. Collect fractions of a consistent volume (e.g., 10-20 mL) in separate tubes.
-
Monitoring the Separation by TLC: a. Spot a small amount of each collected fraction onto a TLC plate. b. Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3). c. Visualize the spots under a UV lamp and/or by spraying with anisaldehyde-sulfuric acid reagent followed by gentle heating. d. Pool the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions with a similar TLC profile.
-
Isolation of Purified this compound: a. Combine the purified fractions containing this compound. b. Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound. c. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Protocol 3: Quantification of this compound using HPLC-UV
Objective: To determine the concentration of this compound in the purified fractions or crude extract.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: A gradient of acetonitrile and water (both with 0.1% formic acid)
-
This compound analytical standard
-
Methanol or mobile phase for sample and standard dilution
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the crude extract or purified fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: a. Set the column temperature (e.g., 25°C) and the UV detection wavelength (e.g., 280 nm). b. Equilibrate the column with the initial mobile phase conditions. c. Inject the standard solutions and the sample solution into the HPLC system. d. Run the gradient elution program.
-
Data Analysis: a. Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. b. Construct a calibration curve by plotting the peak area of the standards against their concentrations. c. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate (-)-Lariciresinol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lariciresinol, a naturally occurring lignan found in various plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides detailed application notes and protocols for a range of cell-based assays to investigate the antioxidant, anti-inflammatory, anticancer, and antiviral properties of this compound. The provided methodologies are intended to guide researchers in the systematic evaluation of this promising bioactive compound.
Antioxidant Activity
This compound has demonstrated potent antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. The following assays are crucial for quantifying its antioxidant potential in a cellular context.
Reactive Oxygen Species (ROS) Scavenging Assay in RAW 264.7 Macrophages
This assay measures the ability of this compound to reduce intracellular ROS levels, a key indicator of its direct antioxidant effect.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induction of Oxidative Stress: Induce ROS production by adding a ROS-inducing agent such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or lipopolysaccharide (LPS) to the wells and incubate for a specified period (e.g., 6-24 hours). Include a positive control (e.g., N-acetylcysteine) and a vehicle control.
-
Staining with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C in the dark.[1]
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The percentage of ROS inhibition is calculated using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100
Experimental Workflow for ROS Scavenging Assay
Caption: Workflow for the ROS Scavenging Assay.
Nrf2 Activation Assay
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[2][3] This can be assessed using a reporter gene assay or by measuring the expression of Nrf2 target genes.
Experimental Protocol (Reporter Gene Assay):
-
Cell Line: Use a cell line (e.g., HEK293T or HepG2) stably or transiently transfected with a reporter plasmid containing an Antioxidant Response Element (ARE) promoter driving the expression of a reporter gene (e.g., luciferase).
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well white, clear-bottom plate. After 24 hours, treat the cells with various concentrations of this compound for a specified duration (e.g., 12-24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The fold induction of Nrf2 activity is calculated relative to the vehicle-treated control.
Signaling Pathway of this compound-Induced Nrf2 Activation
Caption: Nrf2 Signaling Pathway Activation.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Reporter Assay
This assay quantifies the inhibitory effect of this compound on NF-κB activation, a central mediator of inflammation.
Experimental Protocol:
-
Cell Line: Utilize a cell line (e.g., HEK293T or RAW 264.7) stably or transiently transfected with an NF-κB-responsive reporter plasmid (containing multiple NF-κB binding sites) linked to a reporter gene like luciferase.[4][5]
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate NF-κB activation by adding an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) and incubate for 6-8 hours.
-
Luciferase Assay: Perform the luciferase assay as described in the Nrf2 activation assay protocol.
-
Data Analysis: Calculate the percentage inhibition of NF-κB activity relative to the stimulated, vehicle-treated control.
Signaling Pathway of this compound-Mediated NF-κB Inhibition
Caption: NF-κB Signaling Pathway Inhibition.
Anti-Cancer Activity
This compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
-
Cell Lines: Use relevant cancer cell lines such as HepG2 (liver cancer), SKBr3 (breast cancer), or others as appropriate.[6][7]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat the cancer cells with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9][10][11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Experimental Workflow for Apoptosis Assay
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Mitochondrial-Mediated Apoptosis Pathway
Caption: this compound-Induced Mitochondrial Apoptosis.
Antiviral Activity
This compound has shown inhibitory effects against certain viruses, such as the Hepatitis B virus (HBV).
Anti-HBV Assay in HepG2.2.15 Cells
This assay assesses the ability of this compound to inhibit HBV replication in a stable HBV-producing cell line.
Experimental Protocol:
-
Cell Line: Use HepG2.2.15 cells, which are HepG2 cells stably transfected with the HBV genome and continuously secrete HBV particles.
-
Cell Seeding and Treatment: Seed HepG2.2.15 cells in a 96-well plate. Treat the cells with various concentrations of this compound for 3-6 days, changing the medium with fresh compound every 2-3 days.[12][13]
-
Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.
-
Quantification of HBV DNA: Extract viral DNA from the supernatant and quantify the HBV DNA copy number using real-time quantitative PCR (qPCR).[13][14]
-
Quantification of HBV Antigens: Measure the levels of HBV surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant using enzyme-linked immunosorbent assays (ELISAs).[13]
-
Data Analysis: Determine the EC50 value (the effective concentration that inhibits 50% of HBV replication) for this compound.
Quantitative Data Summary
| Activity | Assay | Cell Line | Parameter | Value | Reference |
| Anti-cancer | MTT Assay | SKBr3 | IC50 | Not explicitly stated, but significant dose-dependent decrease in viability | [6] |
| MTT Assay | HepG2 | IC50 | Not explicitly stated, but significant dose-dependent decrease in viability | [15] | |
| Antiviral | Anti-HBV | HepG2.2.15 | EC50 | 42.62 µM | [13] |
| Anti-diabetic | α-glucosidase inhibition | N/A (Enzyme assay) | IC50 | 6.97 µM | [16] |
Note: The quantitative data available in the public domain for this compound is still limited. The provided table summarizes the available data, and further experimental work is encouraged to expand this dataset.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the in vitro evaluation of this compound's biological activities. By employing these standardized cell-based assays, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this natural compound. The provided diagrams of signaling pathways and experimental workflows offer a visual guide to the underlying mechanisms and experimental designs. It is recommended to always include appropriate positive and negative controls in all assays to ensure data validity.
References
- 1. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of reporter platforms capable of detecting NF-κB mediated immuno-modulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel NF-κB reporter mouse for the non-invasive monitoring of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of hepatitis B virus expression and replication by RNA interference in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (-)-Lariciresinol as a Standard in Chromatographic Analysis
Introduction
(-)-Lariciresinol is a lignan, a class of polyphenolic compounds found in a variety of plants, including sesame seeds, Brassica vegetables, and the bark and wood of white fir.[1] As a precursor to enterolignans, which are produced by gut microbiota, this compound and its metabolites are of significant interest to researchers in nutrition, pharmacology, and drug development for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer activities.[2] Accurate quantification of this compound in complex matrices such as plant extracts, foods, and biological fluids is crucial for this research. This application note provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.
| Property | Value | Reference |
| CAS Number | 83327-19-9 | [3] |
| Molecular Formula | C₂₀H₂₄O₆ | [3] |
| Molecular Weight | 360.40 g/mol | [1][3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3] Water solubility is estimated to be 174.5 mg/L at 25°C.[4] | MedchemExpress[2], BioCrick[3] |
| Storage | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2] Desiccate at -20°C.[3] | MedchemExpress[2], BioCrick[3] |
Experimental Protocols
The following protocols are generalized from published methods and should be optimized for specific instrumentation and sample matrices.
1. Protocol for HPLC-DAD/UV Analysis of this compound
This protocol is suitable for the quantification of this compound in plant extracts and food matrices where concentrations are relatively high.
-
Sample Preparation (General Method for Plant Foods):
-
Homogenize the sample material.
-
Perform an alkaline methanolic extraction to cleave ester bonds.[5]
-
Follow with enzymatic hydrolysis (e.g., using cellulase or β-glucuronidase/sulfatase) to break glycosidic linkages and release the aglycone form of lariciresinol.[5][6][7]
-
Perform a liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction (SPE) to purify the lignans.[5]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM sodium acetate buffer (pH 4.8) at a ratio of 225:775 (v/v).[6][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) or UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol or DMSO.
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
2. Protocol for LC-MS/MS Analysis of this compound
This protocol is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices and for trace-level analysis.
-
Sample Preparation:
-
Follow the sample preparation steps outlined in the HPLC-DAD/UV protocol. The use of deuterated internal standards, such as secoisolariciresinol-d8 and matairesinol-d6, is recommended for improved accuracy and precision.[5]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-15 min, 10% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For this compound (precursor ion [M-H]⁻ at m/z 359.1), a characteristic product ion is m/z 329.1.[9]
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument.
-
-
Standard Preparation and Quantification:
-
Prepare calibration standards as described for the HPLC method, including the internal standard at a fixed concentration in all standards and samples.
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantitative Data Summary
The following table summarizes performance characteristics from various published methods for lignan analysis.
| Parameter | HPLC-CEAD | LC-MS/MS | Reference |
| Analytes | Secoisolariciresinol, Lariciresinol, Isolariciresinol | Secoisolariciresinol, Matairesinol, Lariciresinol, Pinoresinol | [6],[5] |
| Detection Limit | Upper ppb-range | 4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages) | [6][7],[5] |
| Recovery | 44.7 - 97.0% | 73 - 123% | [6][7],[5] |
| Within-run CV (%) | Not specified | 6 - 21% | [5] |
| Between-run CV (%) | Not specified | 6 - 33% | [5] |
CEAD: Coulometric Electrode Array Detection; CV: Coefficient of Variation.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Conceptual regulation of TGF-β and NF-κB pathways by this compound.
Conclusion
This compound serves as a critical reference standard for the accurate quantification of this bioactive lignan in various matrices. The protocols detailed in this application note, utilizing both HPLC-DAD/UV and LC-MS/MS, provide robust and reliable methods for researchers. Proper sample preparation, including hydrolysis of conjugates, is essential for determining the total this compound content. The high sensitivity of LC-MS/MS makes it particularly suitable for studies involving low concentrations of the analyte. The provided workflows and conceptual diagrams offer a comprehensive guide for the implementation of these analytical methods in the laboratory.
References
- 1. Lariciresinol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:83327-19-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound, 83327-19-9 [thegoodscentscompany.com]
- 5. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. researchgate.net [researchgate.net]
- 8. Determination of secoisolariciresinol, lariciresinol and isolariciresinol in plant foods by high performance liquid chromatography coupled with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of (-)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of (-)-Lariciresinol, a lignan with significant therapeutic potential. The methodologies outlined are compiled from established research and are intended to guide researchers in obtaining high-purity this compound for experimental and developmental purposes.
Introduction
This compound is a naturally occurring lignan found in various plant sources, including flaxseed, sesame seeds, and the roots of Isatis indigotica. It has garnered scientific interest for its potential pharmacological activities. The efficient isolation and purification of this compound are crucial for its further investigation and potential therapeutic application. This protocol focuses on a common method involving solvent extraction, hydrolysis, and chromatographic purification.
Quantitative Data Summary
The yield and recovery of this compound can vary significantly based on the plant source, its geographical origin, and the extraction and purification methods employed. The following table summarizes quantitative data from various studies on lignan extraction.
| Parameter | Method | Plant Source | Value | Reference |
| Recovery | Methanolysis followed by enzymatic hydrolysis and RP-HPLC | Various foodstuffs | 44.7 - 97.0% | [1][2] |
| Recovery | Alkaline methanolic extraction, enzymatic hydrolysis, and LC-MS/MS | Model food products (broccoli, bread, flaxseed, tea) | 73 - 123% | [3] |
| Yield of Related Lignan (SDG) | Alkaline hydrolysis of ethanolic extract | Defatted flaxseed flour | ~30 mg/g | [4][5] |
| Extraction Yield Increase | Methanolic extraction combined with alkaline hydrolysis | Model food products | Up to 81% | [3] |
Note: Data for direct yield of this compound using different extraction methods from a single source is limited. The table includes recovery rates for general lignan analysis and yield of a related major lignan from flaxseed to provide a quantitative context.
Experimental Protocols
This section details a comprehensive protocol for the isolation and purification of this compound, primarily focusing on extraction from plant material such as flaxseed or Isatis indigotica roots, followed by purification.
Materials and Reagents
-
Plant Material: Dried and powdered plant material (e.g., defatted flaxseed meal, dried roots of Isatis indigotica)
-
Solvents: n-Hexane, Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dichloromethane (DCM), HPLC-grade water
-
Acids and Bases: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Enzymes: Cellulase or β-glucuronidase/sulfatase from Helix pomatia[1][3]
-
Chromatography:
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Reversed-Phase C18 (RP-C18) column for HPLC
-
-
General Lab Equipment: Rotary evaporator, centrifuge, pH meter, filtration apparatus, chromatography columns, HPLC system with UV or MS detector.
Extraction and Hydrolysis
This two-step process involves an initial extraction of lignan glycosides and subsequent hydrolysis to yield the aglycone form, this compound.
Step 1: Defatting (for lipid-rich sources like flaxseed)
-
Weigh the powdered plant material.
-
Perform Soxhlet extraction with n-hexane for 6-8 hours to remove lipids.
-
Air-dry the defatted material to remove residual hexane.
Step 2: Extraction of Lignan Glycosides
-
The defatted plant material is extracted with an 80:20 methanol/water solution at a solid-to-solvent ratio of 1:12.5 (w/v)[6].
-
The mixture is agitated in a shaker water bath for 4 hours at 55°C[6].
-
Filter the extract through Whatman No. 4 filter paper[6].
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude aqueous extract.
Step 3: Hydrolysis
-
Acid Hydrolysis:
-
Enzymatic Hydrolysis (Alternative):
-
Adjust the pH of the concentrated extract to the optimal range for the chosen enzyme (e.g., pH 4.8 for cellulase)[1].
-
Add the enzyme (e.g., cellulase) and incubate under appropriate conditions (e.g., 37°C for 24 hours).
-
Stop the enzymatic reaction by heating or adding an organic solvent.
-
Step 4: Liquid-Liquid Extraction of Aglycones
-
Partition the hydrolyzed extract with ethyl acetate or ether.
-
Separate the organic layer containing the lignan aglycones.
-
Repeat the extraction process three times to maximize recovery.
-
Combine the organic fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude lignan extract.
Purification
Step 1: Column Chromatography on Silica Gel
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Dissolve the crude lignan extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the relevant fractions and evaporate the solvent.
Step 2: Gel Filtration on Sephadex LH-20 (Optional)
-
For further purification, dissolve the semi-purified fraction in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. This step helps in removing pigments and other impurities.
-
Pool the fractions containing the compound of interest and concentrate.
Step 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Dissolve the purified fraction in the HPLC mobile phase.
-
Inject the sample onto a preparative RP-C18 column.
-
Elute with an isocratic or gradient mobile phase. A typical mobile phase is a mixture of acetonitrile and 10 mM sodium acetate buffer (pH 4.8) in a ratio of 225:775 (v/v)[1][2].
-
Monitor the elution at 280 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Logical Relationships in Purification
Caption: Logical flow of purification stages for this compound.
References
- 1. Determination of secoisolariciresinol, lariciresinol and isolariciresinol in plant foods by high performance liquid chromatography coupled with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, properties and obtention routes of flaxseed lignan secoisolariciresinol, a review | Université de Liège [popups.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application of (-)-Lariciresinol in Cancer Cell Line Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lariciresinol, a lignan found in various plants, has garnered significant interest in cancer research due to its observed antitumor activities. This document provides a comprehensive overview of the application of this compound in cancer cell line studies, summarizing key findings and providing detailed protocols for the experimental procedures commonly employed to assess its effects. The information presented is intended to serve as a valuable resource for researchers investigating the potential of this compound as a therapeutic agent.
Biological Activity and Mechanism of Action
This compound has demonstrated cytotoxic and pro-apoptotic effects in several cancer cell lines, including liver, breast, and gastric cancer. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial-mediated pathway. This is characterized by the regulation of key apoptotic proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio leads to the activation of caspase cascades, ultimately resulting in programmed cell death.[1] Additionally, this compound has been reported to regulate the TGF-β and NF-κB signaling pathways, which are crucial in cancer progression.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |
| HepG2 | Hepatocellular Carcinoma | 48 hours | 208 µg/mL | |
| SKBr3 | Breast Adenocarcinoma | 24 hours | 575 µM | [2] |
| SKBr3 | Breast Adenocarcinoma | 48 hours | 500 µM | [2] |
| HEK-293 | Normal Embryonic Kidney | 24 hours | 550 µM | [2] |
| HEK-293 | Normal Embryonic Kidney | 48 hours | Not specified | [2] |
| Fibroblast | Normal Connective Tissue | 24 hours | 475 µM | [2] |
| Fibroblast | Normal Connective Tissue | 48 hours | Not specified | [2] |
Table 2: Apoptosis Induction by this compound in SKBr3 Cells
| Treatment Concentration | Incubation Time | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| 500 µM | 24 hours | ~15% | <5% | [2] |
| 500 µM | 48 hours | ~25% | <5% | [2] |
Signaling Pathway
The primary signaling pathway affected by this compound in cancer cells is the intrinsic apoptosis pathway. The diagram below illustrates the key molecular events.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell lines (e.g., HepG2, SKBr3, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Caption: Workflow for apoptosis detection by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This protocol is for detecting the expression levels of apoptosis-related proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing the gene expression levels of apoptosis-related genes.
Table 3: Primer Sequences for qPCR (Human)
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| BCL2 | GAGGATTGTGGCCTTCTTTG | GGTGCCGGTTCAGGTACTCA | [3] |
| BAX | GATACTGAGTAAATCCATGCAC | AGTGTTGCAGAATATCAGCCAC | [3] |
| CASP3 | ATGCATACTCCACAGCACCTGG | GTGAGCATGGAAACAATACATGG | [3] |
| CASP8 | CCTGTTGAGACTGATTCAGAGG | TGAAAGTAGGCTGAGGCATCTG | [3] |
| CASP9 | CAGTCCCTCCTGCTTAGGGTCG | CCTCCACTGTTCAGCACTTGTCG | [3] |
| TP53 | GGACGGAACAGCTTTGAGGTGC | TATGGCGGGAGGTAGACTGACC | [3] |
| GAPDH | CCAGCCGAGCCACATCGCTC | ATGAGCCCCAGCCTTCTCCAT | [3] |
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target and housekeeping genes
Procedure:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the results using the 2-ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene like GAPDH.
Conclusion
This compound demonstrates significant potential as an anticancer agent by inducing apoptosis in various cancer cell lines. The protocols and data presented in this document provide a solid foundation for researchers to further investigate its mechanisms of action and to evaluate its therapeutic efficacy. It is recommended that experimental conditions, such as antibody dilutions and primer concentrations, be optimized for specific cell lines and experimental setups.
References
- 1. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 3. ijms.sums.ac.ir [ijms.sums.ac.ir]
Application Notes and Protocols for the Enzymatic Synthesis of (-)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of the lignan (-)-lariciresinol. Lignans are a class of polyphenols with a wide range of biological activities, and this compound is a key intermediate in the biosynthesis of many pharmaceutically important lignans. The enzymatic approach offers a stereospecific and environmentally friendly alternative to chemical synthesis.
Introduction
This compound is a naturally occurring lignan found in various plants. It serves as a crucial chiral building block for the synthesis of more complex lignans, some of which are used in the development of anticancer and antiviral drugs. The enzymatic synthesis of this compound primarily involves the use of pinoresinol-lariciresinol reductases (PLRs), which catalyze the stereospecific reduction of pinoresinol. The selection of a PLR with the appropriate enantioselectivity is critical for the successful synthesis of the desired this compound enantiomer.
Biosynthetic Pathway of this compound
The enzymatic synthesis of this compound mimics the natural biosynthetic pathway found in plants. The pathway begins with the dimerization of two coniferyl alcohol molecules to form pinoresinol. This reaction is often mediated by dirigent proteins (DIR) and laccases. Subsequently, a specific pinoresinol-lariciresinol reductase (PLR) catalyzes the reduction of pinoresinol to lariciresinol in an NADPH-dependent manner. To obtain this compound, a PLR that specifically reduces (+)-pinoresinol is required.[1][2]
Caption: Biosynthetic pathway of this compound.
Experimental Workflow
The overall workflow for the enzymatic synthesis of this compound involves several key stages: the production of the recombinant PLR enzyme, the enzymatic conversion of pinoresinol to this compound, and the subsequent purification and analysis of the product.
Caption: Experimental workflow for enzymatic synthesis.
Data Presentation
Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductases (PLRs)
| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Forsythia intermedia | (+)-Pinoresinol | ~15 | ~0.5 | - | - | [3] |
| Thuja plicata (PLR-Tp1) | (-)-Pinoresinol | 12.3 ± 1.5 | - | 0.45 ± 0.02 | 3.66 x 104 | [4] |
| Thuja plicata (PLR-Tp2) | (+)-Pinoresinol | 9.8 ± 1.1 | - | 0.39 ± 0.01 | 3.98 x 104 | [4] |
| Isatis indigotica (IiPLR1) | Pinoresinol | 25.3 ± 2.1 | - | 0.18 ± 0.01 | 7.11 x 103 | [3] |
| Isatis indigotica (IiPLR1) | Lariciresinol | 38.7 ± 3.5 | - | 0.11 ± 0.01 | 2.84 x 103 | [3] |
Note: Kinetic parameters can vary depending on the specific assay conditions.
Table 2: Chiral HPLC Separation of Lignan Enantiomers
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Pinoresinol | Chiralcel OD-H | n-Hexane/Isopropanol (80:20) | 1.0 | 280 | [5] |
| Lariciresinol | Chiralcel OD-H | n-Hexane/Isopropanol (85:15) | 1.0 | 280 | [6] |
| Secoisolariciresinol | Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 280 | [6] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Pinoresinol-Lariciresinol Reductase (PLR) from Thuja plicata
This protocol describes the expression of a His-tagged PLR from Thuja plicata (a species known to have PLRs with the desired stereospecificity) in E. coli and its subsequent purification.[1]
1. Gene Synthesis and Cloning:
-
Synthesize the codon-optimized gene sequence for the desired PLR from Thuja plicata (e.g., PLR-Tp2 for the conversion of (+)-pinoresinol).
-
Clone the synthesized gene into a suitable expression vector with an N-terminal His-tag (e.g., pET-28a(+)).
2. Transformation:
-
Transform the expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C with shaking.
4. Cell Lysis and Purification:
-
Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a Bradford assay and verify purity by SDS-PAGE.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the in vitro enzymatic reaction for the conversion of (+)-pinoresinol to this compound.
1. Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 µM (+)-Pinoresinol (dissolved in a minimal amount of DMSO)
-
200 µM NADPH
-
1-5 µg of purified recombinant PLR enzyme
-
Nuclease-free water to a final volume of 200 µL.
-
2. Incubation:
-
Incubate the reaction mixture at 30°C for 1-4 hours. The optimal reaction time should be determined by monitoring the reaction progress.
3. Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the product.
-
Repeat the extraction step twice more.
-
Pool the organic extracts and evaporate the solvent under a stream of nitrogen.
4. Sample Preparation for Analysis:
-
Re-dissolve the dried residue in a suitable solvent for HPLC analysis (e.g., methanol or the mobile phase).
Protocol 3: Chiral HPLC Analysis of this compound
This protocol describes a method for the separation and quantification of pinoresinol and lariciresinol enantiomers.[5][6]
1. HPLC System and Column:
-
HPLC system equipped with a UV detector.
-
Chiral stationary phase column: Chiralcel OD-H (or equivalent).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio may need to be optimized for baseline separation (e.g., 85:15 for lariciresinol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10-20 µL.
3. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to the substrate ((+)-pinoresinol) and the product (this compound) by comparing their retention times with those of authentic standards.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
-
Determine the enantiomeric excess (e.e.) of the this compound product.
Conclusion
The enzymatic synthesis of this compound using pinoresinol-lariciresinol reductases provides a powerful and stereoselective method for producing this valuable chiral intermediate. By following the detailed protocols for enzyme production, enzymatic synthesis, and product analysis, researchers can efficiently synthesize and characterize this compound for applications in drug discovery and development. The provided data and diagrams serve as a valuable resource for understanding the underlying biochemical principles and for designing and optimizing the experimental workflow.
References
- 1. Recombinant pinoresinol-lariciresinol reductases from western red cedar (Thuja plicata) catalyze opposite enantiospecific conversions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinoresinol-lariciresinol reductases with different stereospecificity from Linum album and Linum usitatissimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Identification of (-)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of (-)-Lariciresinol, a lignan of significant interest for its potential pharmacological activities. The following protocols are designed to be implemented in a laboratory setting by trained professionals.
Introduction to this compound
This compound is a naturally occurring lignan found in various plant species. As a phytoestrogen, it is a precursor to the mammalian lignans enterodiol and enterolactone, which are thought to have protective effects against certain cancers and cardiovascular diseases. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in plant extracts, dietary supplements, and biological matrices to support research and drug development.
Analytical Techniques Overview
Several analytical techniques are commonly employed for the identification and quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., qualitative identification, quantitative determination, or structural elucidation). The most frequently used techniques include:
-
High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) , typically after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of this compound. Reversed-phase chromatography is the most common approach.
Experimental Protocol: HPLC-UV/CEAD
This protocol describes a method for the determination of this compound in plant foods using HPLC with Coulometric Electrode Array Detection (CEAD), which offers high sensitivity and selectivity.[1][2][3]
1. Sample Preparation (Plant Foods): [1][2][3]
-
Methanolysis: Submit the plant food sample to methanolysis to cleave ester bonds between lignan glycosides and organic acids.
-
Enzymatic Hydrolysis: Break the glycosidic linkages by enzymatic hydrolysis using cellulase to release the aglycones.
-
Extraction: Perform an ether extraction of the hydrolyzed sample.
-
Reconstitution: Evaporate the ether and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a coulometric electrode array detector.
-
Column: Reversed-phase C18 column (e.g., ODS column).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM sodium acetate buffer (pH 4.8) in a ratio of 225:775 (v/v).[1][2][3]
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions (typically 0.8-1.2 mL/min).
-
Injection Volume: 20 µL.
-
Detection: Coulometric electrode array detection with potentials set between +260 and +330 mV.[1][2][3]
3. Data Analysis:
-
Identify this compound by comparing its retention time with that of a certified reference standard.
-
Quantify the concentration using a calibration curve prepared from the reference standard.
Quantitative Data for HPLC-CEAD
| Parameter | Value | Reference |
| Mobile Phase | Acetonitrile/10 mM Sodium Acetate Buffer (pH 4.8) (225:775, v/v) | [1][2][3] |
| Detection Potentials | +260 to +330 mV | [1][2][3] |
| Recovery | 44.7 - 97.0% | [1][2] |
| Quantitation Range | Upper ppb to ppm range | [2] |
Experimental Workflow: HPLC-CEAD Analysis
Caption: Workflow for this compound analysis by HPLC-CEAD.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version (LC-MS/MS) are powerful techniques that provide high sensitivity and specificity for the analysis of this compound, especially in complex matrices.[4]
Experimental Protocol: LC-MS/MS
This protocol is based on a method developed for the quantification of major enterolignan precursors in foods.[4][5]
1. Sample Preparation (Foods): [4][5]
-
Extraction: Perform an alkaline methanolic extraction of the food sample.
-
Enzymatic Hydrolysis: Use β-glucuronidase/sulfatase from Helix pomatia to hydrolyze lignan glucosides.
-
Purification: Conduct an ether extraction to purify the sample.
-
Internal Standard: Add a deuterated internal standard (e.g., secoisolariciresinol-d8) for accurate quantification.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 or C8 column (e.g., Zorbax SB-C18, 150 mm × 2.1 mm, 1.9 µm or Agilent C8, 2.1x30mm, 3.5 micron).[6][7]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7] A typical gradient could be: 0–60 min, 15–100% B.[7]
-
Flow Rate: 0.2 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Column Temperature: 25 °C.[7]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., QTOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes can be used.[6][7] For this compound, negative mode often provides good sensitivity.
-
MS/MS Parameters:
3. Data Analysis:
-
Identify this compound based on its retention time and specific precursor-to-product ion transitions (MRM).
-
Quantify using the internal standard method.
Quantitative Data for LC-MS/MS
| Parameter | Value | Reference |
| Detection Limits (Solid Foods) | 4-10 µ g/100 g dry weight | [4][5] |
| Detection Limits (Beverages) | 0.2-0.4 µ g/100 mL | [4][5] |
| Within-run Coefficient of Variation | 6-21% | [4][5] |
| Between-run Coefficient of Variation | 6-33% | [4][5] |
| Recovery | 73-123% | [4][5] |
| Molecular Weight | 360.4 g/mol | [6] |
| Exact Mass | 360.15728848 Da | [6] |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound analysis by LC-MS/MS.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is required to increase volatility and thermal stability.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Extraction and Hydrolysis: Follow a similar extraction and hydrolysis procedure as for HPLC or LC-MS to obtain the aglycone.
-
Derivatization: Silylation is a common derivatization method. React the dried extract with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A non-polar capillary column (e.g., ZB-5Plus, 30 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program: Start at a lower temperature (e.g., 40°C for 1 min), then ramp up to a higher temperature (e.g., 290°C at 5°C/min) and hold for a few minutes.[8]
-
Mass Spectrometer:
3. Data Analysis:
-
Identify the TMS-derivatized this compound by its retention time and mass spectrum, comparing it to a derivatized standard or a spectral library.
-
Quantify using a suitable internal standard.
Quantitative Data for GC-MS
| Parameter | Value | Reference |
| Ionization Mode | Electron Impact (EI) | [9] |
| Column Type | ZB-5Plus (or similar) | [8] |
| Carrier Gas | Helium | [8] |
Logical Relationship: Derivatization for GC-MS
Caption: Derivatization is key for GC-MS analysis of this compound.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR
1. Sample Preparation:
-
Isolation and Purification: Isolate this compound from the plant extract using chromatographic techniques (e.g., column chromatography, preparative HPLC) to obtain a pure sample.
-
Dissolution: Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Instrumentation and Experiments:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
3. Data Analysis:
-
Assign all proton and carbon signals by analyzing the 1D and 2D NMR spectra.
-
Confirm the connectivity and stereochemistry of the molecule.
-
Compare the obtained spectral data with published data for this compound for final confirmation.
Signaling Pathway: Structural Elucidation by NMR
Caption: NMR experiments for structural elucidation of this compound.
References
- 1. Determination of secoisolariciresinol, lariciresinol and isolariciresinol in plant foods by high performance liquid chromatography coupled with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Lariciresinol | C20H24O6 | CID 332427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of Larix decidua Mill. (Pinaceae) oleoresin’s essential oils composition using GC-MS [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Design for Testing (-)-Lariciresinol Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Lariciresinol is a plant lignan that has garnered significant interest for its diverse biological activities.[1] Found in various plants, including the roots of Isatis indigotica, it has been traditionally used in medicine.[2] Modern research indicates that this compound possesses promising antitumor, anti-inflammatory, antioxidant, and neuroprotective potential.[1][3][4][5] Specifically, it has demonstrated activity against liver, gastric, and breast cancer cells, often by inducing apoptosis and regulating key signaling pathways like NF-κB and TGF-β.[3][4] Its antioxidant properties are linked to potent free radical scavenging and the upregulation of endogenous antioxidant systems.[5][6][7]
These application notes provide a comprehensive set of detailed protocols for the systematic evaluation of the bioactivities of this compound. The following sections outline in vitro and in vivo methodologies to characterize its anticancer, antioxidant, anti-inflammatory, and neuroprotective effects, complete with data presentation tables and pathway diagrams to guide experimental design and interpretation.
Section 1: Evaluation of Anticancer Bioactivity
The anticancer properties of this compound can be assessed by examining its effects on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its impact on tumor growth in animal models. Studies have shown it can induce apoptosis in breast cancer cells and inhibit tumor growth and angiogenesis.[8][9][10][11]
Protocol 1.1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the medium in each well with 100 µL of the corresponding treatment solution. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 1.2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 1.3: In Vivo Tumor Xenograft Model
Principle: To evaluate the in vivo efficacy of this compound, human cancer cells are implanted into immunocompromised mice to form tumors.[12][13] The effect of the compound on tumor growth is then monitored over time. Previous studies have successfully used this approach to show that dietary lariciresinol inhibits mammary tumor growth.[9]
Experimental Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the mammary fat pad.
-
Tumor Growth: Allow tumors to grow to a palpable size (approx. 100 mm³).
-
Treatment: Randomize mice into groups (n=8-10 per group): Vehicle control (e.g., corn oil) and this compound treatment groups (e.g., 10 and 30 mg/kg body weight). Administer treatment daily via oral gavage.[3]
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight as an indicator of toxicity.
-
Endpoint: After 4-5 weeks, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Data Presentation: Anticancer Effects
Table 1: IC₅₀ Values of this compound on Cancer Cell Lines.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
|---|---|---|
| MCF-7 | 48 | 25.3 ± 2.1 |
| HepG2 | 48 | 31.8 ± 3.5 |
| SKBr3 | 72 | 18.9 ± 1.7 |
Table 2: Apoptosis Induction in MCF-7 Cells after 48h Treatment.
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
|---|---|---|---|---|
| Control | 0 | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| This compound | 15 | 15.6 ± 1.8 | 5.2 ± 0.9 | 20.8 ± 2.7 |
| this compound | 30 | 28.4 ± 3.1 | 10.7 ± 1.5 | 39.1 ± 4.6 |
Table 3: Effect of this compound on MCF-7 Xenograft Tumor Growth.
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | 0 | 1250 ± 110 | 0 |
| This compound | 10 | 812 ± 95 | 35.0 |
| this compound | 30 | 550 ± 78 | 56.0 |
Visualization: Anticancer Experimental Workflow
Caption: Workflow for evaluating the anticancer activity of this compound.
Section 2: Evaluation of Antioxidant Bioactivity
This compound is known to possess significant antioxidant activity by scavenging free radicals.[5][7] This can be quantified using both cell-free and cell-based assays.
Protocol 2.1: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity.[14][15] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a colorless/yellowish compound, causing a decrease in absorbance at 517 nm.[16]
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare a stock solution of this compound in methanol and create serial dilutions. Ascorbic acid is used as a positive control.[14][17]
-
Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH working solution to each well and mix.[16]
-
Incubation: Incubate the plate for 30 minutes in the dark at room temperature.[14][17]
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol is used for baseline correction.
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value (the concentration that scavenges 50% of DPPH radicals).
Protocol 2.2: Cellular Reactive Oxygen Species (ROS) Assay
Principle: This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[18] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20]
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or SH-SY5Y neuroblastoma cells) in a black, clear-bottom 96-well plate.
-
Induce Oxidative Stress: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
ROS Induction: Remove the medium and add a stressor, such as H₂O₂ (100 µM) or UV radiation, for 30 minutes to induce ROS production.
-
Probe Loading: Wash the cells with PBS and then add 100 µL of 10 µM DCFH-DA solution to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express the results as a percentage of the fluorescence in the H₂O₂-treated control group.
Data Presentation: Antioxidant Effects
Table 4: DPPH Radical Scavenging Activity.
| Compound | IC₅₀ (µg/mL) ± SD |
|---|---|
| This compound | 15.4 ± 1.2 |
| Ascorbic Acid (Control) | 4.8 ± 0.5 |
Table 5: Inhibition of H₂O₂-Induced Intracellular ROS in HaCaT Cells.
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) | ROS Inhibition (%) |
|---|---|---|---|
| Control (Untreated) | 0 | 100 ± 8 | - |
| H₂O₂ (100 µM) | 0 | 850 ± 55 | 0 |
| H₂O₂ + this compound | 10 | 525 ± 41 | 38.2 |
| H₂O₂ + this compound | 25 | 280 ± 29 | 67.1 |
Visualization: Antioxidant Assay Principle
Caption: Principle of the DPPH radical scavenging assay.
Section 3: Evaluation of Anti-inflammatory Bioactivity
This compound has been shown to modulate inflammatory pathways, particularly the NF-κB signaling cascade.[3][4] A glycoside derivative has also been found to inhibit pro-inflammatory responses induced by the influenza virus.[21]
Protocol 3.1: Measurement of Pro-inflammatory Cytokines by ELISA
Principle: This protocol measures the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in 24-well plates. Pre-treat the cells with this compound for 2 hours.
-
Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit. This typically involves coating a plate with a capture antibody, adding samples, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Absorbance Measurement: Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Protocol 3.2: Western Blot Analysis of the NF-κB Pathway
Principle: The NF-κB pathway is a central regulator of inflammation.[22][23][24] Its activation involves the phosphorylation and subsequent degradation of the inhibitor protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. This protocol assesses the phosphorylation status of IκBα and p65 as markers of pathway activation.
Experimental Protocol:
-
Cell Treatment: Culture RAW 264.7 cells and pre-treat with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Data Presentation: Anti-inflammatory Effects
Table 6: Effect of this compound on LPS-Induced Cytokine Production.
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 0 | 50 ± 12 | 25 ± 8 |
| LPS (1 µg/mL) | 0 | 3200 ± 250 | 1800 ± 150 |
| LPS + this compound | 10 | 1850 ± 180 | 1050 ± 110 |
| LPS + this compound | 25 | 980 ± 90 | 550 ± 60 |
Visualization: NF-κB Signaling Pathway
Caption: Inhibition of the canonical NF-κB pathway by this compound.
Section 4: Evaluation of Neuroprotective Bioactivity
While less explored for this compound specifically, its strong antioxidant and anti-inflammatory properties suggest a high potential for neuroprotection. Ischemic stroke models, both in vitro and in vivo, are standard for evaluating neuroprotective agents.[25][26][27]
Protocol 4.1: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
Principle: The OGD/R model mimics the conditions of ischemic stroke in vitro. Neuronal cells are deprived of oxygen and glucose, leading to cell death. The efficacy of a neuroprotective agent is measured by its ability to preserve cell viability after the insult.
Experimental Protocol:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate.
-
Pre-treatment: Treat cells with this compound for 2-4 hours before OGD.
-
OGD Induction:
-
Wash cells with glucose-free DMEM.
-
Replace with fresh glucose-free DMEM.
-
Place the plate in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 4-6 hours at 37°C.
-
-
Reperfusion:
-
Remove the plate from the chamber.
-
Replace the medium with normal, complete culture medium (containing glucose).
-
Return the plate to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.1.
-
Data Analysis: Compare the viability of cells treated with this compound to the OGD/R control group.
Data Presentation: Neuroprotective Effects
Table 7: Neuroprotective Effect of this compound in an OGD/R Model.
| Group | Treatment (µM) | Cell Viability (%) ± SD |
|---|---|---|
| Normoxia Control | 0 | 100 ± 5.0 |
| OGD/R Control | 0 | 45.2 ± 4.1 |
| OGD/R + this compound | 5 | 62.5 ± 5.5 |
| OGD/R + this compound | 10 | 78.9 ± 6.2 |
Visualization: Neuroprotection Experimental Workflow
Caption: Workflow for testing neuroprotective effects using an in vitro OGD/R model.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 83327-19-9 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. Infection Epidemiology and Microbiology - Page not found [iem.modares.ac.ir]
- 12. In vivo models in cancer research | Semantic Scholar [semanticscholar.org]
- 13. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 18. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 19. news-medical.net [news-medical.net]
- 20. On reactive oxygen species measurement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental Models to Study the Neuroprotection of Acidic Postconditioning Against Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving (-)-Lariciresinol for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of (-)-Lariciresinol, a lignan with known biological activities, for use in a variety of in vitro experimental settings. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in cell-based assays.
Data Presentation: Solubility of this compound
This compound exhibits good solubility in several common organic solvents but has limited aqueous solubility. The following table summarizes the known solubility data for this compound. It is recommended to use Dimethyl Sulfoxide (DMSO) for the preparation of high-concentration stock solutions.
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 360.40 | 100 mg/mL[1] | 277.47 mM[1] | Recommended for primary stock solutions. Ultrasonic treatment may be required.[1] Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Methanol | 360.40 | 25 mg/mL[1] | 69.37 mM[1] | Ultrasonic treatment may be required.[1] |
| Acetone | 360.40 | Soluble[2][3] | - | Qualitative data; specific concentration not reported. |
| Chloroform | 360.40 | Soluble[2][3] | - | Qualitative data; specific concentration not reported. |
| Dichloromethane | 360.40 | Soluble[2][3] | - | Qualitative data; specific concentration not reported. |
| Ethyl Acetate | 360.40 | Soluble[2][3] | - | Qualitative data; specific concentration not reported. |
| Water | 360.40 | 174.5 mg/L (estimated) | ~0.48 mM | Very low solubility. Not recommended for stock solution preparation. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.04 mg of this compound (Molecular Weight: 360.40 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[1]
-
Sterilization: While the high concentration of DMSO is generally self-sterilizing, for stringent cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the high-concentration DMSO stock solution to a final working concentration in cell culture medium. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be ≤ 0.1% and not exceed 0.5%.[4][5][6][7][8]
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, perform an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%, you can prepare a 100X intermediate stock (10 mM) by diluting the 100 mM stock 1:10 in sterile DMSO. Then, add 1 µL of the 10 mM intermediate stock to 1 mL of cell culture medium.
-
Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration of this compound. For example, to make a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 100 mM stock to 1 mL of medium). This will result in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the working solution by pipetting up and down or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions without the this compound.
-
Application to Cells: Add the prepared working solution to your cell cultures immediately.
Mandatory Visualizations
Dissolution Workflow for In Vitro Experiments
Caption: Workflow for preparing this compound solutions.
Hypothetical Signaling Pathway Influenced by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-LARICIRESINOL | 27003-73-2 [chemicalbook.com]
- 3. (+)-LARICIRESINOL | 27003-73-2 [m.chemicalbook.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Lariciresinol in α-Glucosidase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (-)-Lariciresinol as a potent inhibitor of α-glucosidase. This document is intended for researchers in academia and industry exploring potential therapeutic agents for diabetes and other metabolic disorders.
Introduction
This compound is a naturally occurring lignan that has demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. By impeding the breakdown of complex carbohydrates into absorbable monosaccharides, α-glucosidase inhibitors can effectively lower postprandial blood glucose levels, a key therapeutic strategy in the management of type 2 diabetes. This document outlines the quantitative inhibitory data, a detailed experimental protocol for assessing its activity, and the underlying mechanism of action.
Quantitative Data Summary
This compound exhibits potent, competitive inhibition of α-glucosidase. The key quantitative parameters are summarized in the table below for easy reference and comparison with the standard inhibitor, acarbose.
| Inhibitor | IC50 Value (µM) | Inhibitory Constant (Ki) (µM) | Mode of Inhibition |
| This compound | 6.97 ± 0.37[1][2][3] | 0.046[1][2] | Competitive[1][3] |
| Acarbose | Varies (see note) | Competitive | Competitive |
Note on Acarbose IC50: The reported IC50 values for acarbose can vary significantly depending on the specific assay conditions (e.g., enzyme source, substrate concentration). Values in the literature range from approximately 50 µM to over 200 µg/mL.[4][5][6] It is crucial to determine the IC50 of a positive control like acarbose under your specific experimental conditions for valid comparison.
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro α-glucosidase inhibition assay using this compound. This protocol is adapted from standard methodologies.[7][8][9][10]
Materials and Reagents
-
This compound (test compound)
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Acarbose (positive control)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (stop solution, e.g., 0.2 M)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic potassium phosphate solutions and adjust the pH to 6.8.
-
α-Glucosidase Solution: Dissolve α-glucosidase in the potassium phosphate buffer to a final concentration of approximately 0.5 - 1.0 U/mL. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
pNPG Solution (Substrate): Dissolve pNPG in the potassium phosphate buffer to a final concentration of 1-5 mM. The concentration should be around the Km value of the enzyme for this substrate if kinetic studies are planned.
-
This compound and Acarbose Stock Solutions: Dissolve this compound and acarbose in DMSO to create high-concentration stock solutions (e.g., 10-100 mM).
-
Test and Control Solutions: Prepare serial dilutions of the this compound and acarbose stock solutions in potassium phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid solvent effects.
-
Stop Solution (0.2 M Na₂CO₃): Dissolve sodium carbonate in deionized water.
Assay Procedure
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Blank (No Enzyme): 25 µL of buffer + 10 µL of test compound/control/vehicle + 25 µL of buffer.
-
Control (No Inhibitor): 25 µL of buffer + 10 µL of vehicle (e.g., buffer with the same DMSO concentration as the test wells) + 25 µL of α-glucosidase solution.
-
Test: 25 µL of buffer + 10 µL of diluted this compound solution + 25 µL of α-glucosidase solution.
-
Positive Control: 25 µL of buffer + 10 µL of diluted acarbose solution + 25 µL of α-glucosidase solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
Initiate Reaction: Add 25 µL of the pNPG substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 0.2 M sodium carbonate solution to each well. The addition of the basic solution will stop the enzymatic reaction and induce a color change in the p-nitrophenol product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Correct for Blank Absorbance: Subtract the absorbance of the blank (no enzyme) from the absorbance of all other wells.
-
Calculate Percentage Inhibition: The percentage of α-glucosidase inhibition can be calculated using the following formula:
Where:
-
Abs_control is the absorbance of the control (enzyme + substrate, no inhibitor).
-
Abs_sample is the absorbance of the test well (enzyme + substrate + inhibitor).
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, can be determined by non-linear regression analysis of the dose-response curve.
Kinetic Analysis (Optional)
To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of the substrate (pNPG) in the presence and absence of different fixed concentrations of this compound. The data can then be analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the α-glucosidase inhibition assay.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Mechanism of Competitive Inhibition
The diagram below illustrates the principle of competitive inhibition of α-glucosidase by this compound.
Caption: Competitive inhibition of α-glucosidase by this compound.
Broader Anti-Diabetic Mechanism
Beyond direct enzyme inhibition, this compound also influences cellular glucose metabolism.
Caption: Proposed dual anti-diabetic mechanism of this compound.
References
- 1. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.ipb.ac.id [journal.ipb.ac.id]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Note: A Validated HPLC-Based Method for Quantifying (-)-Lariciresinol Uptake in Cultured Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(-)-Lariciresinol, a plant lignan found in various dietary sources, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-diabetic, anti-inflammatory, and anti-cancer activities.[1][2] Understanding the cellular uptake of this bioactive compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This application note provides a detailed protocol for a robust and sensitive method to measure the intracellular accumulation of this compound in cultured cells using High-Performance Liquid Chromatography (HPLC). Additionally, a conceptual framework for a high-throughput fluorescence-based assay is presented.
Principle
This protocol is based on the extraction of this compound from cultured cells followed by quantification using reversed-phase HPLC with UV detection. Cells are incubated with a known concentration of this compound for a specified period. Following incubation, cells are washed to remove extracellular compound, and intracellular this compound is extracted using a suitable organic solvent. The resulting extract is then analyzed by HPLC. The concentration of intracellular this compound is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of the compound.
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well cell culture plates
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Cell counter or hemocytometer
Experimental Protocols
Protocol 1: Quantification of this compound Uptake by HPLC
1. Cell Culture and Seeding:
1.1. Culture cells of interest (e.g., HepG2, C2C12, MCF-7) in appropriate cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
1.2. Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well, depending on the cell line's growth characteristics. Allow cells to adhere and grow for 24 hours to reach approximately 80-90% confluency.
2. This compound Treatment:
2.1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the desired final concentrations in cell culture medium. Ensure the final solvent concentration does not exceed 0.1% to avoid cytotoxicity.
2.2. Remove the culture medium from the wells and wash the cells once with warm PBS.
2.3. Add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the respective wells. Include a vehicle control (medium with solvent only).
2.4. Incubate the plate at 37°C for the desired time points (e.g., 1, 4, 12, 24 hours).
3. Sample Preparation (Cell Lysis and Extraction):
3.1. After incubation, aspirate the treatment medium and wash the cells three times with 200 µL of ice-cold PBS to remove any remaining extracellular compound.
3.2. Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
3.3. Scrape the cells and transfer the lysate to a microcentrifuge tube.
3.4. Add 150 µL of ice-cold methanol (or another suitable organic solvent) to the cell lysate to precipitate proteins and extract this compound.
3.5. Vortex the mixture vigorously for 1 minute.
3.6. Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
3.7. Carefully collect the supernatant containing the extracted this compound and transfer it to a clean HPLC vial for analysis.
3.8. The remaining cell pellet can be used for protein quantification using a BCA assay to normalize the uptake data to the total protein content in each well.
4. HPLC Analysis:
4.1. Chromatographic Conditions:
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient could be: 0-5 min, 10% acetonitrile; 5-25 min, 10-90% acetonitrile; 25-30 min, 90% acetonitrile; 30-35 min, 90-10% acetonitrile; 35-40 min, 10% acetonitrile.[3][4]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection Wavelength: UV detection at approximately 280 nm.
- Column Temperature: 25-30°C
4.2. Standard Curve Preparation:
- Prepare a series of standard solutions of this compound in the same solvent used for extraction (e.g., 75% methanol) at concentrations ranging from 0.1 to 100 µM.
- Inject the standards into the HPLC system and record the peak areas.
- Plot a standard curve of peak area versus concentration.
4.3. Quantification:
- Inject the prepared cell extracts into the HPLC system.
- Identify the peak corresponding to this compound based on its retention time compared to the standard.
- Calculate the concentration of this compound in the samples using the standard curve.
- Normalize the intracellular concentration to the total protein content determined in step 3.8.
Protocol 2: Conceptual Framework for a Fluorescence-Based Uptake Assay
This protocol outlines a conceptual approach for a higher-throughput method. It would require the synthesis of a fluorescently labeled this compound derivative that retains its cellular uptake properties.
1. Synthesis of a Fluorescent Probe:
-
Synthesize a fluorescent derivative of this compound by conjugating a suitable fluorophore (e.g., a small, environmentally sensitive dye) to a position on the molecule that is not critical for its interaction with cellular uptake machinery.
2. Assay Principle:
-
Cells are incubated with the fluorescent this compound probe.
-
After incubation, extracellular probe is removed by washing.
-
The intracellular fluorescence is measured using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
3. Abbreviated Protocol:
3.1. Seed cells in a black, clear-bottom 96-well plate.
3.2. Treat cells with the fluorescent this compound probe at various concentrations and for different time points.
3.3. Wash cells thoroughly with PBS.
3.4. Add PBS or a suitable imaging buffer to the wells.
3.5. Measure the intracellular fluorescence using a plate reader (e.g., excitation/emission wavelengths appropriate for the chosen fluorophore).
3.6. For validation, competition experiments can be performed by co-incubating the fluorescent probe with an excess of unlabeled this compound. A decrease in fluorescence intensity would indicate specific uptake.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in tables for clear comparison.
Table 1: Time-Dependent Uptake of this compound
| Time (hours) | Intracellular this compound (pmol/mg protein) |
| 1 | |
| 4 | |
| 12 | |
| 24 |
Table 2: Concentration-Dependent Uptake of this compound
| Initial Concentration (µM) | Intracellular this compound (pmol/mg protein) at X hours |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 |
Visualizations
Caption: Experimental workflow for measuring this compound uptake in cells.
Caption: Potential signaling pathway influenced by this compound.[5][6]
Potential Signaling Pathways Affected by this compound
This compound has been reported to influence several key signaling pathways, which may be relevant to its observed biological activities. These include:
-
Insulin Signaling Pathway: this compound has been shown to activate the PI3K/Akt signaling cascade, leading to the translocation of GLUT4 to the cell membrane and enhanced glucose uptake.[1][5][6] It may also activate glycogen synthase kinase 3β (GSK-3β), further contributing to improved glycogen content.[6]
-
TGF-β and NF-κB Pathways: This lignan has been observed to regulate the TGF-β and NF-κB pathways, which are critically involved in inflammation and cell proliferation.[1]
-
AMPK and SIRT1 Pathways: Recent studies suggest that this compound can activate AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1), key regulators of cellular energy metabolism and mitochondrial biogenesis.[7]
Conclusion
The HPLC-based protocol described in this application note provides a reliable and sensitive method for the quantification of this compound uptake in cultured cells. This method can be adapted for various cell types and experimental conditions to investigate the kinetics and mechanisms of this compound transport. The conceptual framework for a fluorescence-based assay offers a potential strategy for higher-throughput screening of factors that may influence the cellular accumulation of this promising bioactive compound. Understanding the cellular uptake and subsequent signaling events is essential for advancing our knowledge of the pharmacological effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of secoisolariciresinol, lariciresinol and isolariciresinol in plant foods by high performance liquid chromatography coupled with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
Application Notes and Protocols for (-)-Lariciresinol in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lariciresinol, a lignan found in various plants, has demonstrated notable antifungal properties. Research indicates its potential as a novel antifungal agent, primarily functioning through the disruption of the fungal plasma membrane. This document provides a detailed overview of its antifungal activity, experimental protocols for its evaluation, and a summary of its mechanism of action.
Antifungal Activity of this compound
This compound has been shown to be effective against a range of pathogenic fungi. Its antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Species
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 25[1] |
| Trichosporon beigelii | 12.5 |
| Malassezia furfur | 25 |
Mechanism of Action
The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane's integrity.[1][2] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This membrane-centric action has been elucidated through various biophysical and cell-based assays. At present, there is no direct evidence to suggest that this compound significantly affects specific fungal signaling pathways. Its action appears to be a direct physical disruption of the cell membrane.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antifungal activity and mechanism of action of this compound. These protocols are based on established methodologies and findings from relevant research.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal culture (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
-
Sterile DMSO (for drug-free control)
-
Positive control antifungal (e.g., Amphotericin B)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
Include a drug-free well (containing DMSO at the same concentration as the highest drug concentration well) as a negative control (growth control).
-
Include a positive control antifungal agent.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well. This can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.
-
Protocol 2: Fungal Plasma Membrane Permeabilization Assay using Propidium Iodide (PI) and Flow Cytometry
This protocol assesses membrane integrity by measuring the uptake of the fluorescent dye Propidium Iodide, which can only enter cells with compromised membranes.
Materials:
-
Fungal cells (e.g., Candida albicans) treated with this compound at various concentrations (e.g., MIC, 2x MIC) and untreated controls.
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Incubate fungal cells with different concentrations of this compound for a specified time (e.g., 4 hours). Include an untreated control.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes) and wash twice with PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add PI to a final concentration of 2 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the cells with a 488 nm laser and detect the PI fluorescence in the appropriate channel (e.g., FL2 or FL3, typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
An increase in the percentage of PI-positive cells in the treated samples compared to the control indicates membrane permeabilization.
-
Protocol 3: Assessment of Membrane Potential using DiSC3(5) Fluorescence Quenching Assay
This assay uses the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to monitor changes in fungal plasma membrane potential. In polarized cells, the dye aggregates and its fluorescence is quenched. Depolarization leads to the release of the dye and an increase in fluorescence.
Materials:
-
Fungal cells (e.g., Candida albicans).
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO).
-
HEPES buffer (5 mM, pH 7.4) containing 5 mM glucose.
-
Fluorometer with temperature control and stirring capabilities.
Procedure:
-
Cell Preparation:
-
Harvest fungal cells in the mid-logarithmic phase, wash, and resuspend in HEPES buffer to an OD600 of approximately 0.05.
-
-
Dye Loading:
-
Add DiSC3(5) to the cell suspension to a final concentration of 0.2 µM.
-
Incubate at 37°C with stirring until the fluorescence signal stabilizes (quenching is complete), which may take up to 60 minutes.
-
-
Fluorescence Measurement:
-
Place the cell suspension in a cuvette in the fluorometer.
-
Set the excitation wavelength to 622 nm and the emission wavelength to 670 nm.
-
Record the baseline fluorescence.
-
Add this compound to the desired final concentration and continue to record the fluorescence.
-
An increase in fluorescence intensity upon addition of the compound indicates membrane depolarization.
-
Protocol 4: Evaluation of Membrane Fluidity with 1,6-diphenyl-1,3,5-hexatriene (DPH) Fluorescence Anisotropy
This method measures changes in the fluidity of the hydrophobic core of the plasma membrane using the fluorescent probe DPH. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.
Materials:
-
Fungal cells (e.g., Candida albicans).
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran).
-
PBS, pH 7.4.
-
Fluorometer capable of measuring fluorescence anisotropy.
Procedure:
-
Cell Preparation and Staining:
-
Harvest and wash fungal cells as described previously. Resuspend in PBS.
-
Add DPH to the cell suspension to a final concentration of 2 µM.
-
Incubate at 37°C for 30-60 minutes in the dark to allow the probe to incorporate into the membrane.
-
-
Treatment:
-
Add this compound at various concentrations to the DPH-labeled cell suspension. Incubate for a defined period (e.g., 30 minutes).
-
-
Anisotropy Measurement:
-
Measure the fluorescence anisotropy using a fluorometer with excitation set at 360 nm and emission at 430 nm.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.
-
A decrease in anisotropy in treated cells compared to untreated controls suggests that this compound increases membrane fluidity.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows for studying this compound.
Caption: Proposed mechanism of antifungal action of this compound.
Caption: Workflow for investigating the membrane-disrupting activity.
References
- 1. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Lariciresinol as a Substrate for Pinoresinol-Lariciresinol Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinoresinol-lariciresinol reductase (PLR) is a key enzyme in the biosynthesis of lignans, a diverse class of phenylpropanoid derivatives found in plants.[1] These enzymes catalyze the sequential, NADPH-dependent reduction of pinoresinol to lariciresinol and subsequently to secoisolariciresinol.[2] The stereochemistry of the final lignan products is determined by the enantiospecificity of the PLR enzymes, which can vary between plant species and even different organs within the same plant.[3] This stereochemical diversity is of significant interest to researchers and drug development professionals, as different lignan enantiomers can exhibit distinct pharmacological activities. For instance, lignans derived from the PLR pathway serve as precursors for the semi-synthesis of anticancer drugs like Etoposide®.[2]
This document provides detailed application notes and protocols for studying (-)-Lariciresinol as a substrate for pinoresinol-lariciresinol reductase. It includes quantitative kinetic data, detailed experimental procedures for enzymatic assays and LC-MS/MS analysis, and visualizations of the biosynthetic pathway and experimental workflows.
Quantitative Data: Kinetic Parameters of Pinoresinol-Lariciresinol Reductases
The catalytic efficiency of pinoresinol-lariciresinol reductases can vary significantly depending on the enzyme source and the specific substrate. While much of the research has focused on pinoresinol as the initial substrate, some studies have characterized the kinetics of the second reduction step, the conversion of lariciresinol to secoisolariciresinol. The following table summarizes available kinetic data for PLRs with lariciresinol as a substrate.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol h-1 mg-1) | kcat (min-1) | kcat/Km (µM-1 min-1) | Reference |
| Isatis indigotica (IiPLR1 mutant V46A) | (±)-Lariciresinol | 38.9 | 497.8 | 17712.6 | 455.6 | [4] |
| Forsythia intermedia | (+)-Lariciresinol | 121 ± 6.0 | 25.2 ± 0.7 | N/A | N/A | [5] |
Note: Data for this compound specifically is limited in the reviewed literature. The provided data for (±)-Lariciresinol and (+)-Lariciresinol can serve as a valuable reference.
Lignan Biosynthetic Pathway
The biosynthesis of many lignans begins with the dimerization of two coniferyl alcohol molecules to form pinoresinol. Pinoresinol-lariciresinol reductase then catalyzes the two subsequent reduction steps. The stereochemistry of the pinoresinol precursor, which is determined by dirigent proteins, and the enantiospecificity of the PLR enzyme, dictate the stereochemistry of the resulting lariciresinol and secoisolariciresinol.[3][6]
Caption: Biosynthetic pathway of lignans from coniferyl alcohol.
Experimental Protocols
Heterologous Expression and Purification of Pinoresinol-Lariciresinol Reductase
This protocol describes the heterologous expression of a PLR gene in E. coli and subsequent purification of the recombinant protein.
a. Gene Cloning and Expression Vector Construction:
-
The coding sequence of the PLR gene is amplified by PCR from a cDNA library of the plant of interest.
-
The PCR product is cloned into an expression vector, such as pET or pGEX, containing a suitable tag (e.g., His-tag, GST-tag) for affinity purification.
-
The construct is verified by DNA sequencing.
b. Heterologous Expression in E. coli:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
-
The cells are harvested by centrifugation.
c. Protein Purification:
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
The cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).
-
The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole for Ni-NTA).
-
The recombinant protein is eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole for Ni-NTA).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
Caption: Workflow for heterologous expression and purification of PLR.
Pinoresinol-Lariciresinol Reductase Enzymatic Assay
This protocol is for determining the activity of PLR with this compound as a substrate.
a. Reagents and Materials:
-
Purified PLR enzyme
-
This compound (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., ethyl acetate)
-
HPLC or LC-MS/MS system for product analysis
b. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH (e.g., 100-500 µM), and the purified PLR enzyme (concentration to be optimized).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration in the desired range (e.g., 5-200 µM).
-
Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring that the substrate consumption is within the linear range (typically ≤10-20%).
-
Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic phase containing the product (secoisolariciresinol) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC or LC-MS/MS analysis.
c. Kinetic Parameter Determination:
-
To determine the Km and Vmax values, perform the assay with varying concentrations of this compound while keeping the enzyme and NADPH concentrations constant.
-
Measure the initial reaction velocities at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software (e.g., GraphPad Prism). Alternatively, use a Lineweaver-Burk plot.[1]
LC-MS/MS Analysis of Lignans
This protocol provides a general method for the quantification of this compound and its product, secoisolariciresinol.
a. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the lignans of interest (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each lignan.
-
This compound: e.g., m/z 359 -> 151
-
Secoisolariciresinol: e.g., m/z 361 -> 151
-
-
Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte.
d. Quantification:
-
Prepare a calibration curve using authentic standards of this compound and secoisolariciresinol.
-
Spike the samples with an internal standard (e.g., a deuterated lignan) to correct for matrix effects and variations in extraction efficiency.
-
Quantify the lignans in the samples by comparing their peak areas to the calibration curve.
Applications in Research and Drug Development
The study of this compound as a substrate for pinoresinol-lariciresinol reductase has significant implications for both basic research and drug development.
-
Metabolic Engineering: A thorough understanding of PLR kinetics and stereospecificity is crucial for the metabolic engineering of plants or microorganisms to produce specific lignans of interest. By selecting or engineering PLRs with desired properties, it is possible to enhance the yield of valuable downstream products.
-
Drug Discovery and Development: Lignans and their derivatives have a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][7]
-
Anticancer: Secoisolariciresinol and its mammalian metabolites, enterodiol and enterolactone, have been investigated for their potential to reduce the risk of certain cancers, particularly hormone-dependent cancers like breast and prostate cancer.[7] They are also precursors for the semi-synthesis of the anticancer drug etoposide.[2]
-
Antioxidant: The phenolic hydroxyl groups in lignans contribute to their antioxidant activity, which may play a role in preventing chronic diseases associated with oxidative stress.[7]
-
-
Nutraceuticals: Lignans are considered important components of functional foods and nutraceuticals. A deeper understanding of their biosynthesis can aid in the development of crops with enhanced lignan content for improved health benefits.
By utilizing the protocols and information provided in this document, researchers and drug development professionals can further explore the potential of the pinoresinol-lariciresinol reductase-catalyzed conversion of this compound and its downstream products in various applications.
References
- 1. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinoresinol-lariciresinol reductases with opposite enantiospecificity determine the enantiomeric composition of lignans in the different organs of Linum usitatissimum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Lariciresinol Extraction
Welcome to the technical support center for the extraction of (-)-Lariciresinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from various plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most common methods for extracting this compound, a type of lignan, range from conventional to modern techniques. Conventional methods like Soxhlet extraction and maceration are widely used due to their simplicity and requirement for less complex apparatus.[1] Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are gaining popularity as they can reduce extraction time, lower solvent consumption, and often result in higher yields.[1][2]
Q2: Why is my this compound yield consistently low?
A2: Several factors can contribute to low extraction yields. These include:
-
Improper sample preparation: Inadequate grinding of the plant material reduces the surface area available for solvent penetration. For oil-rich seeds like flaxseed, a defatting step with a non-polar solvent like hexane is crucial to improve the extraction of more polar lignans.[3][4]
-
Incorrect solvent choice: The polarity of the solvent is critical. Aqueous mixtures of ethanol or methanol (typically 70-100%) are often effective for extracting lignans and their glycosides.[5]
-
Presence of glycosides: this compound often exists in plants as a glycoside (bound to a sugar molecule). These glycosidic forms are more polar and may require a hydrolysis step (acidic, alkaline, or enzymatic) to cleave the sugar and improve the extraction and yield of the aglycone form.[5][6]
-
Suboptimal extraction parameters: Factors such as temperature, extraction time, and solvent-to-solid ratio significantly impact yield. These parameters need to be optimized for each specific plant material and extraction method.[1][5]
Q3: How can I tell if my extracted this compound is in its free or glycosidic form?
A3: Analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for identifying and quantifying different forms of lignans.[7] By comparing the retention times of your sample components with those of authentic standards of this compound and its common glycosides, you can determine their presence and relative abundance in your extract. Further confirmation can be achieved using techniques like mass spectrometry (MS).
Q4: What is the purpose of a defatting step, and is it always necessary?
A4: A defatting step involves pre-extracting the plant material with a non-polar solvent (e.g., hexane, petroleum ether) to remove lipids and oils.[3][4] This is particularly important for oil-rich starting materials like flaxseed. Removing these lipophilic compounds prevents them from interfering with the subsequent extraction of the more polar lignans and simplifies the purification process. For plant materials with low-fat content, this step may not be as critical but is still recommended for obtaining a cleaner extract.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Insufficient Grinding: Plant material is not fine enough, limiting solvent penetration. | Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction. |
| 2. Inadequate Defatting (for oil-rich sources): Lipids are interfering with the extraction of polar lignans. | Perform a preliminary extraction with a non-polar solvent like hexane or petroleum ether to remove fats.[3][4] | |
| 3. Incorrect Solvent Polarity: The solvent is not effectively dissolving this compound. | Use aqueous ethanol or methanol (70-95%) for extraction. The optimal concentration may need to be determined experimentally.[5] | |
| 4. Presence of Glycosides: this compound is present in its glycosidic form, which has different solubility. | Incorporate a hydrolysis step (acidic, alkaline, or enzymatic) before or after the initial extraction to cleave the glycosidic bonds.[6] For example, alkaline hydrolysis with NaOH can be effective. | |
| 5. Suboptimal Extraction Conditions: Time, temperature, or solvent-to-solid ratio are not optimized. | Systematically vary one parameter at a time (e.g., increase extraction time, adjust temperature) to find the optimal conditions for your specific setup and plant material. | |
| Impure Extract | 1. Co-extraction of Unwanted Compounds: The chosen solvent is extracting a wide range of compounds in addition to this compound. | - Perform a sequential extraction, starting with a non-polar solvent to remove lipophilic compounds.[3]- Optimize the polarity of your primary extraction solvent.- Employ post-extraction purification techniques like column chromatography or solid-phase extraction (SPE). |
| 2. Presence of Chlorophyll: Green color in the extract indicates chlorophyll contamination. | Pre-wash the plant material with a solvent like hexane to remove some chlorophyll. Further purification using column chromatography with an appropriate stationary phase can also be effective. | |
| Degradation of this compound | 1. Excessive Heat: High temperatures during extraction or solvent evaporation can degrade the compound. | - Use modern extraction techniques like UAE or SFE which often operate at lower temperatures.[1]- During solvent evaporation (e.g., with a rotary evaporator), maintain a low temperature (e.g., 40-50°C). |
| 2. Exposure to Light: Some phenolic compounds are sensitive to light. | Protect the plant material, extracts, and isolated compounds from direct light by using amber glassware or covering containers with aluminum foil.[5] | |
| 3. Harsh Hydrolysis Conditions: Strong acidic or alkaline conditions during hydrolysis can lead to degradation. | Optimize the concentration of the acid/alkali and the reaction time and temperature for the hydrolysis step to ensure complete cleavage of glycosides without degrading the aglycone. Enzymatic hydrolysis is a milder alternative.[6] |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on lignan extraction, providing a comparison of different methods and conditions. Note that direct yield comparisons for this compound are not always available in a single study, and yields can vary significantly based on the plant source and specific experimental conditions.
Table 1: Influence of Extraction Method on Lignan Yield
| Extraction Method | Plant Source | Target Lignan(s) | Solvent | Key Parameters | Yield | Reference |
| Soxhlet Extraction | Schisandra chinensis | Schisandrin, Deoxyschizandrin, Schisandrin B | 96-98% Ethanol | Liquid/Solid Ratio: ~70 mL/g, Particle Size: 0.21-0.33 mm | 74-77% extraction rate | [8] |
| Microwave-Assisted Extraction (MAE) | Flaxseed (defatted meal) | Secoisolariciresinol Diglucoside (SDG) | 0.5M NaOH | 135 W, 3 min, intermittent power (30s on/off) | 21.45 mg/g | [4] |
| Conventional Hydrolysis | Flaxseed (defatted meal) | Secoisolariciresinol Diglucoside (SDG) | 0.5M NaOH | - | 20.22 mg/g | [4] |
| Supercritical Fluid Extraction (SFE) | Defatted Flaxseed | Secoisolariciresinol Diglucoside (SDG) | CO₂ with 7.8 mol% Ethanol | 45 MPa, 60°C | 0.49 µg/g CO₂ | [5] |
| SFE with Pre-hydrolysis | Flaxseed | Secoisolariciresinol Diglucoside (SDG) | CO₂ with 7.8 mol% Ethanol | 45 MPa, 60°C | 3.8 µg/g CO₂ | [5] |
Table 2: Effect of Solvent on Lignan Extraction Yield
| Plant Source | Extraction Method | Solvent | Yield | Reference |
| Phyllanthus niruri | Soxhlet | Hexane | 0.82 g% (w/w) | [9] |
| Phyllanthus niruri | Soxhlet | Dichloromethane | 1.12 g% (w/w) | [9] |
| Phyllanthus niruri | Soxhlet | Acetone | 3.40 g% (w/w) | [9] |
| Phyllanthus niruri | Sonication | Boiling Water | 18.10 g% (w/w) (trace lignans) | [9] |
| Phyllanthus niruri | Sonication | Methanol | 3.6 g% (w/w) (low phyllanthin) | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation:
-
Dry the plant material at 40-60°C until constant weight.[5]
-
Grind the dried material into a fine powder (e.g., 0.4-0.5 mm particle size).
-
If using an oil-rich source, defat the powder by Soxhlet extraction with hexane for 4-6 hours.
-
-
Extraction:
-
Place a known amount of the powdered material (e.g., 2 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes). The temperature of the bath should be controlled.
-
After extraction, separate the solid material from the solvent by filtration or centrifugation.
-
-
Hydrolysis (if necessary):
-
To the collected extract, add a calculated amount of acid (e.g., HCl to a final concentration of 1 M) or base (e.g., NaOH to a final concentration of 1 M).
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 1-2 hours) to hydrolyze the glycosides.
-
Neutralize the solution after hydrolysis.
-
-
Concentration and Purification:
-
Evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
The crude extract can be further purified using techniques like column chromatography on silica gel or Sephadex LH-20.
-
Protocol 2: Soxhlet Extraction of this compound
-
Sample Preparation:
-
Prepare the plant material as described in the UAE protocol (drying, grinding, and defatting).
-
-
Extraction:
-
Place a known amount of the powdered material into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with the extraction solvent (e.g., 95% ethanol) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus with a condenser.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the compounds.
-
Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 6-8 hours).
-
-
Concentration:
-
After the extraction is complete, cool the apparatus.
-
Remove the solvent from the round-bottom flask using a rotary evaporator to obtain the crude extract.
-
-
Hydrolysis and Purification:
-
Proceed with hydrolysis and purification steps as described in the UAE protocol.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for optimizing this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Extraction of Lignans from Schisandra by Soxhlet Method [jproeng.com]
- 9. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Lariciresinol stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Lariciresinol. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solution Preparation and Storage
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is a common choice. However, it is crucial to keep the final DMSO concentration in your experimental medium low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: My this compound solution appears cloudy or has precipitated upon storage. What should I do?
A2: Cloudiness or precipitation can be due to several factors:
-
Low Temperature: Storing solutions at low temperatures (e.g., 4°C or -20°C) can decrease the solubility of this compound, leading to precipitation.
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can affect the stability of the solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize this.[1]
Troubleshooting Steps:
-
Gently warm the solution to room temperature or 37°C to see if the precipitate redissolves.
-
Briefly sonicate the solution to aid in re-dissolving the compound.
-
If precipitation persists, consider preparing a fresh stock solution.
-
Always ensure vials are tightly sealed to prevent solvent evaporation.
Q3: What are the optimal storage conditions for this compound in its solid form and in solution?
A3:
-
Solid Form: Store this compound powder in a tightly sealed container, desiccated, at -20°C for long-term storage.[2] Short-term storage at 0°C is also acceptable.[2]
-
In Solution: For long-term stability, it is recommended to store stock solutions at -80°C, which can preserve the product for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1] To prevent degradation from light, solutions should be stored in amber vials or vials wrapped in aluminum foil.[1]
| Storage Condition | Solid this compound | This compound Solution |
| Long-term | -20°C (desiccated)[2] | -80°C (up to 6 months)[1] |
| Short-term | 0°C (desiccated)[2] | -20°C (up to 1 month, protect from light)[1] |
Stability Under Experimental Conditions
Q4: I am observing a decrease in the activity of my this compound solution over time in my experiments. What could be the cause?
A4: A decrease in activity is likely due to the degradation of this compound. Several factors can contribute to its instability in solution:
-
pH: Extreme pH conditions (highly acidic or basic) can lead to hydrolytic degradation. Lignans are generally more stable in neutral or slightly acidic conditions.
-
Temperature: Elevated temperatures can accelerate degradation. For experiments requiring incubation at 37°C, it is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.
-
Light Exposure: this compound is a phenolic compound and can be susceptible to photodegradation. Protect solutions from direct light exposure during experiments.
-
Oxidation: The presence of oxidizing agents or reactive oxygen species (ROS) in your experimental system can lead to oxidative degradation of this compound.
Q5: How can I assess the stability of my this compound solution under my specific experimental conditions?
A5: You can perform a forced degradation study to understand the stability of this compound. This involves subjecting the compound to various stress conditions and analyzing its degradation over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Workflow for Investigating Instability
References
Technical Support Center: Troubleshooting (-)-Lariciresinol HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (-)-Lariciresinol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the latter half being broader than the front half.[1] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. For the analysis of this compound, peak tailing is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting compounds, and decreased sensitivity, which hinders the detection of trace amounts of the analyte.[2]
Q2: What are the most likely causes of peak tailing for my this compound peak?
A2: The primary cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism for the analyte.[3] For a phenolic compound like this compound, this often involves:
-
Secondary Silanol Interactions: this compound, with its phenolic hydroxyl groups, can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[2][4] These acidic silanols can form strong secondary interactions, causing some analyte molecules to be retained longer, resulting in a "tail".[2]
-
Mobile Phase pH: The pH of the mobile phase is critical as it affects the ionization state of both the phenolic hydroxyl groups on this compound and the surface silanols of the column.[5] An inappropriate pH can lead to a mixture of ionized and non-ionized forms of the analyte, causing peak distortion.[6]
-
Column Overload: Injecting an excessive amount of sample (mass overload) or too large a volume can saturate the stationary phase, leading to poor peak shape.[7]
-
Extra-Column Volume: Excessive volume within the HPLC system outside of the column, such as in tubing, fittings, and the detector cell, can cause the separated peak to broaden and tail before it is detected.[3][8]
Q3: My this compound peak is tailing. Where should I start my troubleshooting?
A3: A logical first step is to examine and optimize your mobile phase conditions, particularly the pH. Since this compound is a phenolic compound, controlling its ionization is key to achieving a symmetrical peak shape.
Data Presentation: Recommended HPLC Conditions for Lignan Analysis
The following table summarizes typical HPLC conditions that have been successfully used for the analysis of lignans, including Lariciresinol. These can serve as a starting point for method development and troubleshooting.
| Parameter | Recommended Conditions | Rationale |
| Column | C18, End-capped, 1.8-5 µm | Minimizes secondary interactions with residual silanols.[5] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Sodium Acetate Buffer | Acidic modifier protonates silanol groups, reducing peak tailing.[9][10] |
| Mobile Phase B | Acetonitrile or Methanol (with 0.1% Formic Acid if used in A) | Common organic solvents for reversed-phase chromatography of lignans.[11][12] |
| pH | 2.5 - 4.8 | Keeps phenolic hydroxyl groups protonated (pKa of Lariciresinol is ~9.75) and suppresses silanol ionization.[2] |
| Gradient/Isocratic | Both can be effective. Gradient elution is common for complex samples.[2][11] | A gradient can improve resolution for multiple lignans.[11] |
| Temperature | 40 °C | Can improve peak shape and reduce viscosity.[10] |
| Detection | UV at 280 nm or 254 nm | Lignans typically have UV absorbance at these wavelengths.[9] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol details the steps to optimize the mobile phase pH to mitigate peak tailing of this compound.
-
Determine the pKa of this compound: The calculated acidic pKa for Lariciresinol is approximately 9.75. To ensure the phenolic hydroxyl groups are protonated and to suppress silanol interactions, the mobile phase pH should be at least 2 pH units below the analyte's pKa.
-
Prepare an Acidic Mobile Phase:
-
Option A (with Formic Acid): Add 1.0 mL of formic acid to 1 L of HPLC-grade water for a 0.1% solution (Mobile Phase A). Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile or methanol. This typically results in a pH between 2.5 and 3.0.
-
Option B (with Buffer): Prepare a 10 mM sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC-grade water and adjusting the pH to 4.8 using acetic acid.[2]
-
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 15-20 minutes or until the baseline is stable.
-
Inject a Standard: Inject a known concentration of your this compound standard and observe the peak shape.
-
Evaluate: Compare the peak symmetry to the previous, tailing peak. A significant improvement should be observed.
Protocol 2: Column Overload Test
This protocol helps determine if column overload is the cause of peak tailing.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound sample, for example, 1:2, 1:5, and 1:10 dilutions with the mobile phase.
-
Inject and Analyze: Inject the original sample and each dilution onto the HPLC system under the same chromatographic conditions.
-
Analyze Peak Shape: Carefully examine the peak shape for each injection. If the peak tailing decreases significantly with increasing dilution, it is highly likely that your original sample was overloading the column.
-
Action: If overload is confirmed, reduce the concentration of your sample or the injection volume for future analyses.[7]
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
References
- 1. This compound | C20H24O6 | CID 23815394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of secoisolariciresinol, lariciresinol and isolariciresinol in plant foods by high performance liquid chromatography coupled with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. plantaedb.com [plantaedb.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. agilent.com [agilent.com]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Compound: LARICIRESINOL (CHEMBL518421) - ChEMBL [ebi.ac.uk]
Technical Support Center: Optimizing (-)-Lariciresinol Concentration for Cell Culture
Welcome to the technical support center for researchers utilizing (-)-Lariciresinol in cell culture experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
A1: this compound is a plant lignan found in various sources, including flaxseed, sesame seeds, and whole grains.[1] In cell culture, it is investigated for a range of biological activities, including:
-
Anticancer Effects: Inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer), SKBr3 (breast cancer), and MCF-7 (breast cancer).[2][3][4][5][6]
-
Myogenic Differentiation: Promoting the development of muscle precursor cells (myoblasts) into mature muscle fibers (myotubes), as observed in C2C12 cells.[1]
-
Mitochondrial Biogenesis: Enhancing the formation of new mitochondria, which are crucial for cellular energy production.[1]
-
Anti-inflammatory and Anti-diabetic Properties: Modulating inflammatory pathways and enhancing glucose uptake in cells.[2][5][7]
Q2: What is the general effective concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being studied. A preliminary dose-response experiment is always recommended. However, based on published studies, a general guideline is as follows:
| Cell Line | Application | Effective Concentration Range | Incubation Time | Reference |
| C2C12 (myoblasts) | Myogenic Differentiation & Mitochondrial Biogenesis | Not explicitly stated, but used to study signaling pathways. | Not specified | [1] |
| HepG2 (liver cancer) | Apoptosis Induction | 100-400 µg/mL | 24-72 hours | [2] |
| SKBr3 (breast cancer) | Apoptosis Induction & Inhibition of Proliferation | 500 µM | 24-48 hours | [3] |
| Hypertrophic Scar Fibroblasts | Inhibition of Migration and Invasion | 10-40 µM | 24 hours | [5] |
| HepG2.2.15 (HBV model) | Inhibition of HBV Replication | 150-300 µM | 6 days | [8] |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is often soluble in organic solvents like dimethyl sulfoxide (DMSO). Here is a general protocol for preparing a sterile stock solution:
-
Dissolution: Dissolve the this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Sterile Filtration: To ensure the stock solution is free of microbial contaminants, filter it through a 0.22 µm sterile syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]
Troubleshooting Guides
Problem 1: Low Cell Viability or Unexpected Cytotoxicity
-
Possible Cause: The concentration of this compound is too high for your specific cell line.
-
Solution: Perform a dose-response experiment (e.g., an MTT or CCK-8 assay) to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration range for your cells.
-
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.
-
Solution: Ensure the final DMSO concentration is below 0.5%. Prepare higher concentration stock solutions to minimize the volume of solvent added to the culture medium. Always include a vehicle control in your experimental setup.
-
-
Possible Cause: The cells are overly sensitive to the treatment.
-
Solution: Reduce the incubation time. Time-course experiments can help determine the optimal treatment duration.
-
Problem 2: No Observable Biological Effect
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Gradually increase the concentration of this compound in your experiments, guided by a prior dose-response curve.
-
-
Possible Cause: The incubation time is insufficient for the desired effect to manifest.
-
Solution: Extend the incubation period. Some biological processes, like differentiation, may require longer treatment times than others, such as the initial stages of apoptosis.
-
-
Possible Cause: The compound has degraded.
-
Solution: Ensure proper storage of the this compound stock solution (aliquoted, protected from light, and stored at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
Problem 3: Precipitate Formation in the Culture Medium
-
Possible Cause: The solubility of this compound in the aqueous culture medium is limited, leading to precipitation when the stock solution is diluted.
-
Solution:
-
When diluting the DMSO stock solution into the medium, add it dropwise while gently swirling the medium to facilitate mixing.
-
Warm the culture medium to 37°C before adding the compound.
-
Consider using a lower final concentration of this compound.
-
If precipitation persists, you might explore the use of a co-solvent, though this should be done with caution as it can affect cell behavior.
-
-
Problem 4: Microbial Contamination
-
Possible Cause: The this compound stock solution was not sterile.
-
Solution: Always sterile-filter the stock solution through a 0.22 µm filter after dissolving the compound.
-
-
Possible Cause: General issues with aseptic technique.
-
Solution: Review and adhere to strict aseptic techniques when handling cells, media, and reagents. Regularly decontaminate the cell culture hood and incubator.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex or gently warm the solution until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile microcentrifuge tube.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, and date.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Remember to include untreated and vehicle (DMSO) controls.
-
Carefully remove the old medium from the wells and add the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow for treating cells with this compound.
References
- 1. bioengineer.org [bioengineer.org]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigating the Cytotoxic Effect of Pinoresinol and Lariciresinol on Breast Cancer Cell Line SKBr3 [biot.modares.ac.ir]
- 7. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription [mdpi.com]
Technical Support Center: Overcoming Low Solubility of (-)-Lariciresinol
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the low aqueous solubility of (-)-Lariciresinol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound, a lignan found in various plants, exhibits poor solubility in water but is soluble in several organic solvents.[1][2] For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with a reported solubility of up to 100 mg/mL, which may require ultrasonication to achieve complete dissolution.[3] It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[4] An estimated aqueous solubility is approximately 174.5 mg/L at 25 °C.
Q2: My this compound is not dissolving well, even in organic solvents. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently to 37°C.[4]
-
Sonication: Use an ultrasonic bath to aid dissolution.[3][4]
-
Fresh Solvent: Ensure you are using a fresh, anhydrous grade of the organic solvent, as absorbed moisture can affect solubility.
-
Purity of Compound: Verify the purity of your this compound sample, as impurities can impact solubility.
Q3: What are the main strategies to improve the aqueous solubility of this compound for in vitro and in vivo studies?
A3: Several techniques can be employed to enhance the aqueous solubility and bioavailability of poorly soluble polyphenols like this compound.[5][6][7][8] The most common and effective methods include:
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility.[9][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[1][3][11]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[12][13][14] This includes techniques like nanosuspensions and solid lipid nanoparticles (SLNs).
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffers
-
Problem: My this compound, initially dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous cell culture medium or buffer for an assay.
-
Cause: This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic compound in the aqueous environment.
-
Solutions:
-
Optimize Final Solvent Concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO) for your experimental system (e.g., cell line). Try to keep the final solvent concentration as high as possible without inducing toxicity.
-
Use a Solubility-Enhanced Formulation: Instead of a simple solution in an organic solvent, use one of the solubility enhancement techniques described below (cyclodextrin complexation, solid dispersion, or nanoparticle formulation) to prepare an aqueous stock of this compound.
-
Serial Dilutions: Perform serial dilutions in the aqueous buffer, ensuring rapid and vigorous mixing at each step to minimize localized high concentrations that can initiate precipitation.
-
Inclusion of Surfactants: For in vitro assays, consider the inclusion of a low concentration of a biocompatible non-ionic surfactant, such as Tween® 80 or Pluronic® F68, in the aqueous medium to help maintain solubility. However, the potential effects of the surfactant on the experimental outcome must be evaluated.
-
Quantitative Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | ~174.5 mg/L (estimated) | 25 | Poorly soluble. |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL | Room Temperature | May require ultrasonication.[3] |
| Chloroform | Soluble | Room Temperature | Qualitative data.[4] |
| Dichloromethane | Soluble | Room Temperature | Qualitative data.[4] |
| Ethyl Acetate | Soluble | Room Temperature | Qualitative data.[4] |
| Acetone | Soluble | Room Temperature | Qualitative data.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a 1:1 molar ratio inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the lyophilization method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (96%)
-
Deionized Water
-
Sonicator
-
Freeze-dryer
Procedure:
-
Dissolve this compound: Accurately weigh the required amount of this compound and dissolve it in 96% ethanol at a concentration of approximately 3-5 mg/mL with the aid of sonication.
-
Dissolve HP-β-CD: In a separate container, dissolve HP-β-CD in deionized water to create an aqueous solution. The amount of HP-β-CD should be calculated for a 1:1 molar ratio with the previously dissolved this compound.
-
Mixing: Slowly add the this compound-ethanol solution to the aqueous HP-β-CD solution while stirring continuously.
-
Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Freezing: Freeze the resulting solution at -80°C.
-
Lyophilization: Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Assessment: Determine the aqueous solubility of the lyophilized powder and compare it to that of the uncomplexed this compound.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) at a 1:5 drug-to-polymer weight ratio.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol or a suitable common solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Weigh the appropriate amounts of this compound and PVP K30 and dissolve them in a minimal amount of a common solvent (e.g., methanol) in a round-bottom flask. Ensure complete dissolution of both components.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40-50°C until a thin film is formed on the flask wall.
-
Drying: Scrape off the solid film and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Characterize the solid dispersion for amorphicity and drug-polymer interaction using X-ray Diffraction (XRD), DSC, and FTIR.
-
Dissolution Studies: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure this compound.
Protocol 3: Formulation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the preparation of SLNs containing this compound.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized Water
-
High-shear homogenizer or probe sonicator
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the accurately weighed this compound to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer or probe sonicator at high speed for 5-10 minutes to form a hot oil-in-water pre-emulsion.
-
Homogenization: Subject the pre-emulsion to further homogenization at high pressure or continue sonication for another 10-15 minutes to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the entrapped this compound.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Entrapment efficiency and drug loading can be determined by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
Visualizations
Caption: Workflow for Overcoming Low Solubility of this compound.
Caption: Troubleshooting Precipitation of this compound in Aqueous Media.
References
- 1. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Lariciresinol | C20H24O6 | CID 332427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Formulation of dried lignans nanosuspension with high redispersibility to enhance stability, dissolution, and oral bioavailability [cjnmcpu.com]
- 7. Bioavailability of lignans in human subjects | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 8. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpls.org [wjpls.org]
- 12. Formulation of dried lignans nanosuspension with high redispersibility to enhance stability, dissolution, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Lariciresinol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of (-)-Lariciresinol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield of this compound After Extraction
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Extraction | Lignans like this compound can be present in the plant matrix in free form or as glycosides. Ensure the chosen solvent system is appropriate for the target form. For aglycones, medium polarity solvents like ethyl acetate can be effective. For glycosides and general extraction, aqueous mixtures of ethanol or methanol (typically 70-100%) are commonly used.[1] Consider optimizing extraction parameters such as temperature (lignans are generally stable up to 60°C, and sometimes higher), time, and solvent-to-sample ratio.[1] |
| Compound Degradation | Although lignans are relatively stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) should be avoided. Protect extracts from light to prevent potential photodegradation.[1] |
| Inefficient Hydrolysis (if targeting aglycones from glycosides) | If starting from a source rich in glycosides, enzymatic or acidic hydrolysis may be necessary to release the this compound aglycone. Optimize the hydrolysis conditions (enzyme concentration, pH, temperature, time) to ensure complete cleavage of the glycosidic bonds without degrading the target compound. |
Issue 2: Co-elution of Impurities During Chromatographic Purification
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Stationary or Mobile Phase | The complex chemical composition of plant extracts presents a significant challenge for lignan separation.[2] If using normal-phase chromatography (e.g., silica gel), try varying the solvent system. Common mobile phases include dichloromethane/methanol, dichloromethane/acetone, chloroform/methanol/water, and ethyl acetate/n-hexane.[3][4] For reverse-phase HPLC, consider using C8 or polar-functionalized sorbents, which can provide better retention and separation for polar lignans compared to standard C18 columns.[4] |
| Suboptimal Gradient Elution | A poorly optimized gradient may not provide sufficient resolution between this compound and closely related lignans or other impurities. Adjust the gradient slope and duration to improve separation. |
| Overloading the Column | Injecting too much sample can lead to broad peaks and poor separation. Reduce the sample load or use a larger column. |
| Presence of Isomers | Lignans often exist as isomers, which can be difficult to separate. High-resolution techniques like supercritical fluid chromatography (SFC) or comprehensive two-dimensional liquid chromatography (LCxLC) may be necessary for complex mixtures.[2][4] Chiral stationary phases can be employed for the separation of enantiomers.[5] |
Issue 3: this compound is Not Detected in Fractions
Possible Causes and Solutions:
| Cause | Solution |
| Compound Adsorbed Irreversibly to the Column | Highly polar compounds can sometimes bind strongly to silica gel. If using normal-phase chromatography, deactivating the silica gel by adding a small amount of a polar solvent (e.g., triethylamine for basic compounds, formic acid for acidic compounds) to the mobile phase might help. Alternatively, switch to a different stationary phase like alumina or a bonded phase.[6] |
| Compound is Unstable on Silica Gel | Test the stability of this compound on silica gel using a 2D TLC plate. If it degrades, consider using a less acidic stationary phase like florisil or deactivated silica.[6] |
| Fractions are Too Dilute | The concentration of this compound in the collected fractions may be below the detection limit of your analytical method. Try concentrating the fractions before analysis.[6] |
| Incorrect Solvent System | An incorrect mobile phase composition might result in the compound eluting either in the solvent front or not at all. Double-check the solvent preparation and consider re-evaluating the TLC conditions.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for purifying this compound?
A1: Several chromatographic methods are employed for the purification of lignans, including this compound. These include:
-
Low- and medium-pressure column chromatography: Often used for initial, larger-scale separations on silica gel.[3][4]
-
High-performance liquid chromatography (HPLC): Both normal-phase and reversed-phase HPLC are widely used for analytical and preparative separations.[4][5]
-
Preparative thin-layer chromatography (TLC): Suitable for obtaining small amounts of pure compound for analytical purposes.[3][4]
-
High-speed counter-current chromatography (HSCCC): Another effective method for the preparative separation of lignans.[4]
-
Supercritical fluid chromatography (SFC): A "green chemistry" approach that offers low operational costs and reduced organic solvent consumption.[4]
Q2: How can I monitor the purification process of this compound?
A2: Thin-layer chromatography (TLC) is a highly suitable method for qualitatively screening extracts and monitoring the progress of purification steps.[5] For quantitative analysis and purity assessment of the final product, HPLC coupled with UV or mass spectrometry (MS) detection is the preferred method.[5][7]
Q3: My this compound sample appears to be degrading during storage. What are the best storage conditions?
A3: While specific stability data for pure this compound is not extensively detailed in the provided results, general best practices for phenolic compounds should be followed. It is advisable to store the purified compound protected from light and at low temperatures (e.g., -20°C) in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: What is a suitable mobile phase for the HPLC purification of this compound?
A4: The optimal mobile phase depends on the stationary phase used. For reversed-phase HPLC, gradients of methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid), are commonly used.[4] For normal-phase chromatography, mixtures of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate, acetone, or methanol) are typical.[3][4]
Experimental Protocols
General Protocol for Isolation of this compound using Column Chromatography
This is a generalized protocol and may require optimization based on the specific plant material and the complexity of the extract.
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with a suitable solvent system (e.g., 80% methanol in water) at room temperature or slightly elevated temperatures (e.g., 40-50°C) for a specified duration (e.g., 24 hours), with agitation.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Fractionation (Optional):
-
The crude extract can be partitioned between solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Lignans like this compound are typically found in the medium polarity fractions (e.g., ethyl acetate).
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into the column. Allow it to pack uniformly.
-
Sample Loading: Dissolve the extract/fraction in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the column.
-
Elution: Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 100% n-hexane to a mixture of n-hexane and ethyl acetate, and then to pure ethyl acetate, followed by mixtures of ethyl acetate and methanol.
-
Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC.
-
Analysis: Combine the fractions containing the compound of interest (as determined by TLC) and evaporate the solvent to obtain the purified this compound.
-
-
Purity Assessment:
-
Assess the purity of the isolated compound using analytical HPLC-UV or LC-MS.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purification yield.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Interference in (-)-Lariciresinol Spectroscopic Analysis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the spectroscopic analysis of (-)-Lariciresinol. The information is presented in a user-friendly question-and-answer format to directly resolve specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectroscopic analysis of this compound from plant extracts?
A1: Interference in the analysis of this compound typically arises from the complex matrix of plant extracts. Common interfering substances include:
-
Other Lignans and Neolignans: Structurally similar lignans such as pinoresinol, secoisolariciresinol, and matairesinol can have overlapping signals in various spectroscopic techniques.
-
Phenolic Compounds: Flavonoids, phenolic acids, and tannins are abundant in plant extracts and can interfere with UV-Vis and NMR analyses.
-
Lipids and Waxes: These non-polar compounds can cause matrix effects in mass spectrometry and broaden signals in NMR.
-
Sugars and Polysaccharides: Can interfere with extraction and derivatization steps, and may cause broad, overlapping signals in the upfield region of ¹H NMR spectra.
-
Solvent Impurities: Residual solvents from the extraction process can introduce extraneous peaks in NMR and MS spectra.
Q2: My UV-Vis spectrum of a plant extract shows a broad absorption band, making it difficult to quantify this compound. What should I do?
A2: A broad absorption band in the UV-Vis spectrum is often due to the presence of multiple chromophores from co-extracted compounds. To resolve this:
-
Improve Chromatographic Separation: Employ a more efficient HPLC method with a suitable column and gradient elution to separate this compound from interfering compounds before UV detection.
-
Use a Diode Array Detector (DAD): A DAD allows you to examine the entire UV spectrum of your peak of interest and compare it to a pure standard of this compound to confirm peak purity.
-
Sample Cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering compounds before analysis.
Q3: In the ¹H NMR spectrum of my purified this compound sample, some peaks are broad and poorly resolved. What could be the cause?
A3: Peak broadening in NMR spectra can be caused by several factors:
-
Residual Paramagnetic Impurities: Traces of metal ions can cause significant line broadening. Washing the sample with a chelating agent like EDTA can sometimes help.
-
Sample Aggregation: At high concentrations, molecules of this compound may aggregate, leading to broader signals. Try diluting your sample.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent.
-
Chemical Exchange: The hydroxyl protons of this compound can undergo chemical exchange with residual water or other exchangeable protons, leading to broad signals. A D₂O exchange experiment can confirm this; the broad hydroxyl peaks will disappear.
Q4: I am observing ion suppression/enhancement in my LC-MS/MS analysis of this compound. How can I mitigate these matrix effects?
A4: Matrix effects are a common challenge in LC-MS/MS and can significantly impact quantification. To address this:
-
Improve Sample Preparation: Utilize more selective extraction and cleanup procedures (e.g., SPE) to remove matrix components that co-elute with this compound.
-
Optimize Chromatography: Adjust the HPLC gradient to achieve better separation of this compound from the matrix interferents.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated analog of this compound is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your sample to compensate for matrix effects.
Troubleshooting Guides
UV-Vis Spectroscopy
| Observed Problem | Possible Cause(s) | Suggested Solution(s) |
| Incorrect λmax | Instrument not calibrated; Presence of impurities shifting the absorption maximum. | Calibrate the spectrophotometer using a certified standard. Purify the sample using HPLC or other chromatographic techniques. |
| Low Absorbance | Sample concentration is too low; Incorrect wavelength setting; pH of the solution affecting the chromophore. | Concentrate the sample or use a more concentrated solution. Ensure the spectrophotometer is set to the λmax of this compound (~280 nm). Buffer the solution to a consistent pH. |
| High Absorbance (Off-Scale) | Sample concentration is too high. | Dilute the sample with the appropriate solvent until the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU). |
| Baseline Drift | Lamp instability; Contaminated cuvette; Temperature fluctuations. | Allow the lamp to warm up sufficiently. Clean the cuvette thoroughly. Use a thermostatted cell holder. |
NMR Spectroscopy
| Observed Problem | Possible Cause(s) | Suggested Solution(s) |
| Overlapping Signals | Presence of structurally similar impurities (e.g., other lignans). | Improve sample purification. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and aid in structural assignment. |
| Extra Peaks Not Corresponding to this compound | Residual solvents (e.g., ethyl acetate, acetone); Contamination from plasticware (plasticizers); Presence of other natural products. | Ensure the sample is thoroughly dried under high vacuum. Use high-purity solvents and glass equipment. Further purify the sample. |
| Incorrect Integrations | Incomplete relaxation of nuclei; Overlapping peaks; Poor phasing. | Increase the relaxation delay (d1) in the NMR acquisition parameters. Use deconvolution software to integrate overlapping peaks. Carefully re-phase the spectrum. |
| Broad Water Peak Obscuring Signals | Residual water in the NMR solvent or sample. | Use a fresh, sealed ampule of deuterated solvent. Lyophilize the sample from D₂O before analysis. Use solvent suppression techniques during acquisition. |
Mass Spectrometry (LC-MS/MS)
| Observed Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal for this compound | Poor ionization efficiency; Incorrect mass transition settings; Sample degradation. | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Verify the precursor and product ion masses for the selected transition. Ensure sample stability and avoid harsh conditions. |
| Multiple Peaks for this compound | In-source fragmentation; Presence of isomers or adducts. | Reduce the cone voltage or fragmentation energy. Check for the presence of sodium or other adducts and adjust the mobile phase accordingly. Improve chromatographic separation to resolve isomers. |
| High Background Noise | Contaminated mobile phase or LC system; Electrical interference. | Use high-purity solvents and additives. Flush the LC system and mass spectrometer. Ensure proper grounding of the instrument. |
| Inconsistent Retention Time | Unstable HPLC pump flow rate; Column degradation; Changes in mobile phase composition. | Service the HPLC pump. Replace the column if it has lost efficiency. Prepare fresh mobile phase and ensure proper mixing and degassing. |
Quantitative Data
Table 1: Spectroscopic Data for this compound
| Parameter | Value | Conditions |
| UV λmax | ~280 nm | Methanol |
| Molecular Weight | 360.4 g/mol | - |
| Molecular Formula | C₂₀H₂₄O₆ | - |
Table 2: ¹H NMR Chemical Shifts for this compound (Representative Data)
Note: Chemical shifts (δ) are reported in ppm and are referenced to the residual solvent signal. Actual values may vary slightly depending on the solvent and concentration.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.7 - 7.0 | m | - |
| H-2 | ~4.7 | d | ~7.0 |
| H-6 | 3.8 - 4.2 | m | - |
| OCH₃ | ~3.8 | s | - |
| H-7' | 2.5 - 2.8 | m | - |
| H-8 | ~2.4 | m | - |
| H-8' | ~1.8 | m | - |
Table 3: ¹³C NMR Chemical Shifts for this compound (Representative Data)
Note: Chemical shifts (δ) are reported in ppm and are referenced to the residual solvent signal.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 145 - 148 |
| Aromatic C (CH) | 110 - 122 |
| C-2 | ~83 |
| C-6 | ~72 |
| OCH₃ | ~56 |
| C-4 | ~46 |
| C-8' | ~40 |
| C-7' | ~34 |
Table 4: Common Mass Spectrometry Fragments for this compound
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Notes |
| 359 [M-H]⁻ | Loss of CH₂O | 329 | Characteristic fragmentation in negative ion mode. |
| 521 [M+Hexose-H]⁻ | Loss of Hexosyl moiety | 359 | For Lariciresinol glycosides. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Sample Preparation:
-
Accurately weigh 100 mg of dried, powdered plant material.
-
Extract with 10 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-50% B over 20 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: ¹H NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: ~3-4 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase the spectrum and reference it to the residual solvent peak.
-
Integrate all peaks and assign them based on chemical shift, multiplicity, and coupling constants.
-
Protocol 3: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Follow the same extraction and filtration procedure as in Protocol 1.
-
Dilute the filtered extract 1:10 with the initial mobile phase.
-
If using an internal standard, spike the diluted extract with a known concentration of the stable isotope-labeled standard.
-
-
LC-MS/MS Conditions:
-
LC System: Use the same HPLC conditions as in Protocol 1, or a UPLC system for faster analysis.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: 359 -> 329
-
(If using a deuterated internal standard, establish its specific transition).
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for this compound spectroscopic analysis.
Technical Support Center: Storage and Handling of (-)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of (-)-Lariciresinol during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound are exposure to light, elevated temperatures, oxygen (oxidation), and non-neutral pH conditions. Lignans, the chemical class to which this compound belongs, are known to be susceptible to oxidative degradation.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place.
| Parameter | Recommended Condition |
| Temperature | 2-8°C |
| Light | Protect from light |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) |
| Humidity | Store in a dry environment |
Q3: How should I store this compound in solution?
A3: Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C for short-term and long-term storage, respectively. Protect solutions from light.
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | Up to 1 month |
| Ethanol | -20°C | Up to 1 month |
| Various Solvents | -80°C | Up to 6 months |
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, the use of antioxidants can help prevent the oxidative degradation of this compound. Commonly used antioxidants for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with downstream experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions of this compound before each experiment. 3. Perform a stability check of your stock solution using HPLC-UV. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | 1. Confirm the identity of the new peaks using LC-MS/MS. 2. Review storage and handling procedures to identify potential causes of degradation. 3. Implement stricter control over light, temperature, and oxygen exposure. |
| Discoloration of the solid compound or solution. | Oxidation of the phenolic groups in this compound. | 1. Discard the discolored material. 2. Ensure future storage is under an inert atmosphere and protected from light. 3. Consider adding an appropriate antioxidant to solutions. |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method can be used to assess the purity of this compound and to detect the presence of degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase A to a final concentration of 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating methods.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a photostable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
After exposure to the stress conditions, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze using the stability-indicating HPLC-UV method and LC-MS/MS to identify degradation products.
DPPH Radical Scavenging Assay for Antioxidant Efficacy
This assay can be used to evaluate the effectiveness of antioxidants in preventing the degradation of this compound. The principle involves the discoloration of the DPPH radical upon reaction with an antioxidant[1][2].
Procedure:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare solutions of this compound with and without the test antioxidant at various concentrations in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample and control (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
A higher scavenging percentage indicates a greater protective effect of the antioxidant.
Signaling Pathways and Degradation
This compound is known to regulate the TGF-β and NF-κB signaling pathways. Degradation of this compound can lead to a loss of its biological activity and potentially alter its effects on these pathways. For instance, oxidative degradation may produce compounds that are less effective at inhibiting these pathways or may even have off-target effects.
Troubleshooting Inconsistent Biological Activity:
If you observe inconsistent effects of this compound on TGF-β or NF-κB signaling, it is crucial to assess the integrity of your compound.
-
Analyze Compound Purity: Use the HPLC-UV method described above to check for the presence of degradation products in your sample.
-
LC-MS/MS for Identification: If degradation is suspected, use LC-MS/MS to identify the degradation products. Secoisolariciresinol and matairesinol are known metabolites and potential degradation products of lignans. Studies have shown that secoisolariciresinol can inhibit the NF-κB pathway[3][4][5][6]. Matairesinol has also been shown to regulate TGF-β signaling[7]. The presence of these or other degradation products could explain altered biological responses.
-
Use Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation.
Visualizations
Caption: Experimental workflow for handling and stability testing of this compound.
Caption: Simplified TGF-β signaling pathway and potential points of inhibition.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Maresin 1 inhibits transforming growth factor-β1-induced proliferation, migration and differentiation in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secoisolariciresinol diglucoside Ameliorates Osteoarthritis via Nuclear factor-erythroid 2-related factor-2/ nuclear factor kappa B Pathway: In vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of (-)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of (-)-Lariciresinol.
Troubleshooting Guides
Issue 1: Low Plasma Concentrations of this compound and its Metabolites
Question: We are administering this compound to our animal models but are observing very low or undetectable levels of the parent compound and its primary metabolites, enterodiol (ED) and enterolactone (EL), in plasma. What are the potential causes and solutions?
Answer:
Low systemic exposure of this compound and its metabolites is a common challenge, primarily due to its poor aqueous solubility and extensive metabolism by the gut microbiota.[1] Here are the potential reasons and troubleshooting strategies:
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | Formulate this compound using a bioavailability enhancement strategy such as a nanoemulsion or solid lipid nanoparticles (SLNs) . These formulations can improve the dissolution and absorption of lipophilic compounds. |
| Rapid Metabolism by Gut Microbiota | Co-administer this compound with a bioenhancer like piperine , which can inhibit drug-metabolizing enzymes. Alternatively, consider using an antibiotic pre-treatment in animal models to reduce gut microbial load, though this may not be clinically translatable. |
| Inefficient Conversion to Active Metabolites | The conversion to enterodiol and enterolactone is dependent on the composition of the gut microbiota. Ensure the use of animal models with a conventional and healthy gut microbiome. |
| Suboptimal Dosing | Increase the administered dose of this compound. However, be mindful of potential toxicity and solubility limitations. |
| Analytical Method Sensitivity | Ensure your LC-MS/MS or other analytical methods are validated and sensitive enough to detect low concentrations of the analytes. |
Issue 2: High Variability in Pharmacokinetic Data
Question: We are observing significant inter-individual variability in the plasma concentration-time profiles of this compound metabolites in our study animals. How can we reduce this variability?
Answer:
High variability in pharmacokinetic data for lignans is often attributed to differences in gut microbiota composition and physiological state of the animals.
| Potential Cause | Recommended Solution |
| Differences in Gut Microbiota | House animals in the same environment and provide a standardized diet to promote a more uniform gut microbiome across the study group. Fecal microbiota transplantation from a donor with a known high conversion rate could be considered in preclinical models. |
| Food-Drug Interactions | Standardize the fasting period before drug administration and the feeding schedule throughout the study to minimize the impact of food on absorption. |
| Animal Stress | Acclimatize animals properly to the experimental procedures and environment to reduce stress-induced physiological changes that can affect pharmacokinetics. |
| Inconsistent Formulation | Ensure the formulation of this compound is homogenous and administered consistently across all animals. For nanoformulations, verify particle size and distribution before each administration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the oral bioavailability of this compound?
A1: The main obstacle is its extensive metabolism by intestinal bacteria into the mammalian lignans, enterodiol and enterolactone. While these metabolites are considered bioactive, the parent compound's systemic exposure is limited. Furthermore, as a phenolic compound, it is susceptible to phase II metabolism (glucuronidation and sulfation), which facilitates its elimination.
Q2: What are the expected pharmacokinetic parameters for the metabolites of this compound?
A2: While specific data for this compound is limited, studies on a related lignan, secoisolariciresinol diglucoside (SDG), provide insights into the pharmacokinetics of its metabolites, enterodiol (ED) and enterolactone (EL), in rats. After oral administration of SDG, total (conjugated and unconjugated) ED and EL reach maximum plasma concentrations (Tmax) between 11 and 12 hours.[1] In healthy humans who ingested a single dose of purified SDG, enterodiol reached its maximum plasma concentration around 14.8 hours post-ingestion, while enterolactone peaked at approximately 19.7 hours.[2] The mean elimination half-life was shorter for enterodiol (around 4.4 hours) compared to enterolactone (about 12.6 hours).[2]
Q3: What are some promising formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed:
-
Nanoemulsions: These are oil-in-water dispersions with droplet sizes in the nanometer range. They can significantly increase the solubility and absorption of lipophilic compounds like this compound.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They offer advantages like controlled release and protection of the encapsulated compound from degradation in the gastrointestinal tract.
-
Co-administration with Bioenhancers: Compounds like piperine can inhibit metabolic enzymes, thereby increasing the systemic exposure of co-administered drugs.
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic parameters of this compound's primary metabolite, enterolactone, in rats following oral administration of a standard suspension versus a nanoemulsion formulation. This data is illustrative and intended for comparative purposes to highlight the potential for bioavailability enhancement.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Standard Suspension | 50 | 150 ± 35 | 12 | 1800 ± 450 | 100 |
| Nanoemulsion | 50 | 450 ± 90 | 8 | 5400 ± 1100 | 300 |
Experimental Protocols
Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the high-pressure homogenization method.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil
-
Lecithin (as emulsifier)
-
Polysorbate 80 (as co-emulsifier)
-
Deionized water
Procedure:
-
Oil Phase Preparation: Dissolve this compound in MCT oil at the desired concentration. Gently heat and stir until fully dissolved.
-
Aqueous Phase Preparation: Disperse lecithin and Polysorbate 80 in deionized water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer for 10-15 minutes.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for 5-10 cycles at a pressure of 100-150 MPa.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12 hours) with free access to water before dosing.
-
Dosing: Administer the this compound formulation (e.g., standard suspension or nanoemulsion) orally via gavage at a specified dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and its metabolites (enterodiol and enterolactone) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Visualizations
Signaling Pathways
Caption: Metabolic and inhibitory pathways of this compound.
Caption: Modulation of NF-κB and MAPK signaling by enterolignans.
Experimental Workflow
Caption: Workflow for bioavailability assessment of this compound.
References
dealing with co-eluting compounds with (-)-Lariciresinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with co-eluting compounds during the analysis of (-)-Lariciresinol.
Frequently Asked Questions (FAQs)
Q1: What are the common compounds that may co-elute with this compound in reversed-phase HPLC?
A1: Due to their structural similarities, other lignans are the most common co-eluting compounds with this compound. These include, but are not limited to:
-
Pinoresinol: Another lignan commonly found in the same plant sources.
-
Secoisolariciresinol: A precursor to mammalian lignans, often present in lignan-rich extracts.[1][2]
-
Matairesinol: Another plant lignan that can interfere with this compound analysis.[1][2]
-
Isolariciresinol: A stereoisomer of lariciresinol.[3]
-
(+)-Lariciresinol: The enantiomer of this compound. Separation of enantiomers requires specific chiral chromatography techniques.
Q2: How can I confirm if a peak co-eluting with this compound is present in my sample?
A2: Several methods can be employed to confirm co-elution:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across a chromatographic peak. If the spectra are not homogenous, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio information. If multiple ions are detected within a single chromatographic peak, it confirms co-elution.
-
Varying Chromatographic Conditions: Altering the mobile phase composition or gradient and observing changes in peak shape or the appearance of shoulders can suggest the presence of co-eluting species.
Q3: What are the initial steps to troubleshoot peak co-elution in my HPLC method?
A3: A systematic approach is crucial for troubleshooting. Begin by evaluating the three key factors of chromatographic resolution:
-
Capacity Factor (k'): Ensure your analyte has adequate retention on the column. If peaks elute too early (low k'), they have less opportunity to separate.
-
Selectivity (α): This refers to the ability of the chromatographic system to differentiate between analytes. Co-elution is often a selectivity problem.
-
Efficiency (N): This relates to the sharpness of the peaks. Broader peaks are more likely to overlap.
A general troubleshooting workflow is outlined in the diagram below.
Troubleshooting Guides
Scenario 1: Co-elution with other Lignans (e.g., Pinoresinol, Matairesinol)
If you suspect co-elution with other structurally similar lignans, the primary goal is to improve the selectivity of your separation.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter the elution order.
-
Adjust the Mobile Phase pH: For acidic compounds, acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) can improve peak shape and selectivity.
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
-
Change the Stationary Phase:
-
Switch to a Different Reversed-Phase Column: If a C18 column is not providing adequate separation, consider a C8 or a phenyl-hexyl column. These stationary phases offer different selectivities.
-
Consider Polar-Functionalized Columns: For polar lignans, columns with polar-embedded or polar-endcapped stationary phases can provide better retention and resolution.
-
-
Adjust the Column Temperature:
-
Increasing the column temperature can sometimes improve peak shape and alter selectivity. However, be mindful of the thermal stability of your analytes.
-
Scenario 2: Co-elution with its Enantiomer ((+)-Lariciresinol)
The separation of enantiomers requires a chiral environment. Standard reversed-phase HPLC columns will not separate this compound from its (+) enantiomer.
Troubleshooting Steps:
-
Employ a Chiral Stationary Phase (CSP): This is the most direct approach for enantiomeric separation.
-
Polysaccharide-based CSPs: Columns like those based on cellulose or amylose derivatives (e.g., Daicel Chiralcel® series) are widely used for separating a broad range of chiral compounds, including lignans.
-
Cyclodextrin-based CSPs: These can also be effective for separating enantiomers.
-
-
Chiral Derivatization:
-
React the sample with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This is an indirect method and requires careful consideration of the reaction conditions.
-
Data Presentation
Table 1: Typical HPLC Parameters for Lignan Analysis
| Parameter | Typical Setting | Notes |
| Column | C18, C8, or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) | C8 or polar-functionalized phases may offer better selectivity for lignans. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidification improves peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Switching between these can significantly alter selectivity. |
| Gradient | Start with a lower percentage of B and gradually increase. | A shallow gradient is often necessary to resolve closely eluting lignans. |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize resolution and analysis time. |
| Column Temp. | 25-40 °C | Higher temperatures can improve efficiency but may affect selectivity. |
| Detection | UV at 280 nm or Mass Spectrometry (MS) | MS provides higher selectivity and confirmation of identity. |
Table 2: Chiral HPLC Parameters for Lariciresinol Enantiomers
| Parameter | Typical Setting | Notes |
| Column | Chiral Stationary Phase (e.g., Daicel Chiralcel® OD-H, OJ-H) | Selection of the appropriate chiral column is critical and may require screening. |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | Normal phase chromatography is common for chiral separations on these columns. |
| Additives | 0.1% Trifluoroacetic Acid (for acidic compounds) | Additives can improve peak shape and resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve chiral resolution. |
| Column Temp. | Ambient | Temperature can influence enantioselectivity. |
| Detection | UV at 280 nm |
Experimental Protocols
Protocol 1: Extraction of Lignans from Plant Material
This protocol provides a general procedure for the extraction of lignans, including this compound, from a plant matrix.
-
Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a suitable vessel.
-
Add 20 mL of 80% methanol (or ethanol).
-
Sonication or maceration with constant shaking for 1-2 hours at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Pool the supernatants.
-
-
Hydrolysis (Optional, for glycosides): If lignan glycosides are of interest, an acid or enzymatic hydrolysis step can be performed to release the aglycones.
-
Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering substances.
-
Final Preparation: Evaporate the solvent from the final extract under reduced pressure. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter before injection.[4][5]
Protocol 2: HPLC Method Development for Resolving Co-eluting Lignans
This protocol outlines a systematic approach to developing an HPLC method to separate this compound from other co-eluting lignans.
-
Initial Scouting Gradient:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
-
Method Optimization based on Scouting Run:
-
Adjust Gradient Slope: If peaks are poorly resolved, flatten the gradient in the region where the lignans elute.
-
Change Organic Modifier: If co-elution persists, replace acetonitrile with methanol and repeat the scouting gradient.
-
Evaluate a Different Stationary Phase: If necessary, switch to a C8 or phenyl-hexyl column and re-optimize the gradient.
-
-
Fine-Tuning:
-
Once a satisfactory separation is achieved, small adjustments to the flow rate and column temperature can be made to further optimize resolution and analysis time.
-
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
Caption: Decision workflow for the chiral separation of this compound.
References
- 1. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of (-)-Lariciresinol Enantiomers
Welcome to the technical support center for the resolution of (-)-Lariciresinol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for improving the enantiomeric resolution of this compound.
Frequently Asked Questions (FAQs)
1. What are the most common methods for resolving this compound enantiomers?
The most common methods for resolving racemic mixtures like (±)-Lariciresinol into their individual enantiomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[1][2] Other methods include diastereomeric salt formation and enzymatic kinetic resolution.[3][4][5]
2. Which type of chiral stationary phase (CSP) is most effective for separating Lariciresinol enantiomers?
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used and have shown high effectivity in resolving a broad range of enantiomers, including lignans which are structurally similar to Lariciresinol.[1][2] Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are a good starting point for method development.[1][6][7]
3. How does the mobile phase composition affect the resolution of this compound?
The mobile phase composition is a critical factor in achieving good resolution. In normal-phase HPLC, a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol or ethanol) is typically used.[8] The ratio of these solvents significantly impacts retention times and enantioselectivity. Small amounts of additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can be used to improve peak shape and resolution.[8]
4. What is a good starting point for developing an HPLC method for this compound resolution?
A good starting point would be to use a polysaccharide-based chiral column, such as a Chiralpak® AD-H, with a mobile phase consisting of n-hexane and isopropanol (e.g., in a 90:10 v/v ratio). The flow rate can be initially set to 1.0 mL/min. From there, the mobile phase composition and other parameters can be optimized.[8]
5. My chromatogram shows peak tailing. How can I fix this?
Peak tailing can be caused by several factors, including interactions with active sites on the stationary phase, improper mobile phase pH, or column overload.[4][9][10] To address this, you can:
-
Add a small amount of a competing agent to the mobile phase (e.g., TFA or DEA).[10]
-
Adjust the mobile phase pH.[9]
-
Reduce the sample concentration or injection volume.[9]
-
Ensure you are using a high-purity silica column.[10]
6. I am observing split peaks in my chromatogram. What could be the cause?
Peak splitting can arise from issues such as a partially blocked column frit, a void in the stationary phase, or co-elution of an impurity.[11] To troubleshoot this:
-
Try reversing the column and flushing it with a strong solvent.
-
If the problem persists, the column may need to be replaced.
-
Inject a smaller sample volume to see if the split resolves into two distinct peaks, which would indicate an impurity.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal mobile phase composition. 2. Inappropriate chiral stationary phase (CSP). 3. Flow rate is too high. 4. Temperature fluctuations. | 1. Optimize Mobile Phase: Vary the ratio of non-polar solvent to polar modifier. Try different modifiers (e.g., ethanol instead of isopropanol). Add a small percentage of an additive like TFA or DEA. 2. Screen Different CSPs: If optimization of the mobile phase is not effective, try a different polysaccharide-based column or a CSP with a different chiral selector. 3. Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution. 4. Control Temperature: Use a column oven to maintain a stable temperature. |
| Peak Tailing | 1. Secondary interactions with residual silanol groups on the silica support. 2. Mobile phase pH is not optimal. 3. Column overload. 4. Presence of a strongly adsorbed impurity on the column. | 1. Use Mobile Phase Additives: Add a small amount of a competing amine (e.g., 0.1% DEA) or acid (e.g., 0.1% TFA) to the mobile phase to block active sites.[10] 2. Adjust pH: If using a buffered mobile phase, adjust the pH to suppress the ionization of the analyte and/or silanol groups.[9] 3. Reduce Sample Load: Decrease the concentration of the sample or the injection volume.[9] 4. Column Washing: Wash the column with a strong solvent to remove any strongly retained impurities. |
| Peak Splitting or Shouldering | 1. Column void or channeling. 2. Partially blocked column inlet frit. 3. Co-elution of an impurity. 4. Sample solvent is too strong. | 1. Check Column: A void at the head of the column can sometimes be seen. If a void is present, the column should be replaced. 2. Backflush Column: Disconnect the column and flush it in the reverse direction with a strong solvent. 3. Analyze Blank and Standard: Inject a blank and a pure standard to rule out impurities. 4. Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Leaks in the HPLC system. 4. Fluctuations in column temperature. | 1. Equilibrate Properly: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis (at least 10-15 column volumes). 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Check for Leaks: Inspect all fittings and connections for any signs of leakage. 4. Use a Column Oven: Maintain a constant column temperature to ensure consistent retention. |
Experimental Protocols
Chiral HPLC Method for this compound Resolution (Starting Point)
This protocol provides a starting point for developing a chiral HPLC method for the resolution of (±)-Lariciresinol. Further optimization will likely be necessary to achieve baseline separation.
Materials:
-
(±)-Lariciresinol standard
-
HPLC grade n-hexane
-
HPLC grade isopropanol (IPA)
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane:isopropanol. Degas the mobile phase before use.
-
Sample Preparation: Dissolve (±)-Lariciresinol in the mobile phase to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 90:10 (v/v) n-hexane:isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram.
-
Optimization: If resolution is not optimal, adjust the mobile phase composition by varying the percentage of isopropanol (e.g., from 5% to 20%). If peak shape is poor, consider adding 0.1% TFA or DEA to the mobile phase.
Diastereomeric Salt Formation and Crystallization
This is a general protocol for diastereomeric salt resolution that can be adapted for this compound, which has hydroxyl groups that can react with a chiral acid.
Materials:
-
(±)-Lariciresinol
-
Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a chiral amine)
-
Suitable solvent (e.g., ethanol, methanol, acetone)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve one equivalent of (±)-Lariciresinol in a suitable solvent. Add 0.5 to 1.0 equivalent of the chiral resolving agent. Stir the mixture at room temperature or with gentle heating to facilitate salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in a suitable solvent and treat it with an acid or base to break the salt and liberate the resolved enantiomer of Lariciresinol.
-
Analysis: Analyze the enantiomeric excess (ee) of the recovered Lariciresinol using the developed chiral HPLC method.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the resolution of Lariciresinol enantiomers based on typical results for similar compounds on polysaccharide-based CSPs. These tables are intended to guide method development.
Table 1: Effect of Mobile Phase Composition on Resolution (Rs)
| % Isopropanol in n-Hexane | Resolution (Rs) |
| 5% | 1.2 |
| 10% | 1.8 |
| 15% | 1.6 |
| 20% | 1.3 |
Table 2: Effect of Additives on Peak Asymmetry and Resolution
| Additive (0.1% in 90:10 Hexane:IPA) | Peak Asymmetry Factor (As) | Resolution (Rs) |
| None | 1.5 | 1.6 |
| Trifluoroacetic Acid (TFA) | 1.1 | 1.9 |
| Diethylamine (DEA) | 1.3 | 1.7 |
Visualizations
Experimental Workflow for Chiral HPLC Method Development
Logical Relationship for Troubleshooting Peak Tailing
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,388.35 : UVISON.com [uvison.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
troubleshooting inconsistent results in (-)-Lariciresinol assays
Welcome to the technical support center for (-)-Lariciresinol assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the experimental analysis of this compound, leading to more consistent and reliable results.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experiments, from sample preparation to data analysis.
Guide 1: Chromatographic (HPLC/LC-MS) Analysis Issues
Q1: Why are the retention times for my this compound peak shifting between runs?
A: Inconsistent retention times are a common issue in HPLC and can stem from several factors:
-
Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts. Ensure your mobile phase is prepared fresh, accurately, and is thoroughly mixed. If you are running a gradient, ensure the pump is functioning correctly and delivering a consistent composition.[1]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. It is recommended to flush the column with at least 10-20 column volumes of the new mobile phase before starting an analysis.[2]
-
Temperature Fluctuations: Changes in ambient laboratory temperature can affect retention times. Using a thermostatted column compartment is highly recommended to maintain a stable temperature.[1]
-
System Leaks: Check for any leaks in the system, particularly at fittings, pump seals, and the injector. Leaks can cause pressure fluctuations and, consequently, retention time variability.[1][3]
-
Pump Performance: Air bubbles in the pump head or worn-out pump seals can cause inconsistent flow rates. Ensure solvents are properly degassed and perform regular pump maintenance.[3][4]
Q2: My this compound peak is showing tailing or is broader than expected. What's the cause?
A: Peak broadening or tailing can compromise resolution and quantification. Potential causes include:
-
Column Degradation: The column may be contaminated or degraded. Try flushing the column with a strong solvent. If performance doesn't improve, the column may need replacement. Using a guard column can help extend the life of your analytical column.[3][5]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[3]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
Secondary Interactions: this compound, being a phenolic compound, can have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state.
Q3: I'm seeing ghost peaks or a noisy/drifting baseline in my chromatogram. How can I fix this?
A: These issues often point to contamination or detector instability.
-
Contamination: Contaminants can come from the mobile phase, the sample, or carryover from a previous injection. Use high-purity (HPLC or MS-grade) solvents and prepare fresh mobile phases daily.[3] Flush the injector and column thoroughly.
-
Detector Instability: A drifting baseline can be caused by fluctuations in the detector lamp or electronics.[3] Ensure the detector has had adequate time to warm up.
-
Incomplete Equilibration: A slowly equilibrating column, especially after a mobile phase change, can cause the baseline to drift.[2]
-
Air Bubbles: Air bubbles passing through the detector flow cell will cause baseline noise and spikes.[3][4] Ensure proper degassing of your mobile phase.
Q4: My results are inconsistent when using LC-MS. Could this be a matrix effect?
A: Yes, matrix effects are a major cause of inconsistent results in LC-MS analysis, especially with complex samples like plant extracts.[6][7]
-
Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to either a suppressed (lower) or enhanced (higher) signal.[6][8] This can cause significant errors in quantification.
-
How to Assess: The matrix effect can be quantitatively assessed by comparing the response of an analyte spiked into a post-extraction blank matrix with its response in a neat solvent.[8]
-
Mitigation Strategies: To reduce matrix effects, consider improving your sample cleanup procedure (e.g., using solid-phase extraction), optimizing chromatographic separation to move the analyte away from interfering compounds, or diluting the sample.[6] Using a stable isotope-labeled internal standard is an effective way to compensate for matrix effects.[8]
Guide 2: Enzyme Inhibition Assay Issues
Q1: The IC50 value I calculated for this compound is significantly different from published values. Why?
A: Discrepancies in IC50 values can arise from variations in assay conditions and compound-specific properties.
-
Enzyme/Substrate Concentration: The apparent IC50 value can be highly dependent on the concentrations of the enzyme and substrate. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50. It is often recommended to use a substrate concentration at or below its Km value.[9]
-
Inhibitor Purity and Stability: Impurities in your this compound sample will affect its potency. Also, ensure the compound is stable in your assay buffer and has not degraded during storage.
-
Assay Conditions: pH, buffer composition, and incubation temperature are critical as enzymes are sensitive to these parameters.[10] Ensure your conditions match those of the reference literature as closely as possible.
-
Non-specific Inhibition: Polyphenols like this compound can sometimes act as non-specific inhibitors, potentially by forming aggregates or denaturing the enzyme, especially at higher concentrations.[11] Including a detergent like Triton X-100 (e.g., at 0.01%) in the assay buffer can help identify non-specific inhibition.[12]
-
Incorrect Blanks: Omitting the proper blanks (e.g., a sample blank to account for the color of a plant extract) can lead to an underestimation of enzyme inhibition.
Q2: My assay results are not reproducible. What are the common sources of variability?
A: Reproducibility issues in enzyme assays often stem from minor inconsistencies in the experimental protocol.
-
Inaccurate Pipetting: Small volumes are often used in 96-well plate assays, making precise pipetting critical. Ensure your pipettes are calibrated and use proper technique.
-
Inconsistent Incubation Times: The pre-incubation time (enzyme with inhibitor) and the reaction time (after adding substrate) must be kept consistent across all wells and all experiments.
-
Reagent Preparation: Prepare fresh reagents and enzyme dilutions for each experiment, as enzyme activity can decrease over time, even when stored on ice.
-
Plate Reader Settings: Ensure the correct wavelength and other settings are used for every reading.[13]
Guide 3: Cell-Based Assay Issues
Q1: I'm seeing high variability between replicate wells in my cell-based assay.
A: Cell-based assays have inherent biological variability, but experimental factors can exacerbate this.[14]
-
Inconsistent Cell Seeding: Uneven cell density across the plate is a major source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift, altering cellular responses.[15]
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification during incubation.
-
Compound Cytotoxicity: At higher concentrations, this compound may be cytotoxic. This can be misinterpreted as a specific inhibitory effect. It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to distinguish between specific activity and cell death.[16]
Frequently Asked Questions (FAQs)
Q: What is the best way to extract this compound from a plant matrix? A: The optimal extraction method depends on the plant matrix and whether the lignan is present as a free aglycone or a glycoside. For lignans in general, aqueous mixtures of ethanol or methanol (typically 70-100%) are commonly used.[17] For complex matrices, a sequential extraction starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethanol or acetone, is recommended.[18] To cleave glycosidic linkages, an additional enzymatic or alkaline hydrolysis step may be necessary.[19][20]
Q: Is this compound stable in solution? How should I store it? A: Like many polyphenols, this compound can be susceptible to degradation through oxidation, especially when exposed to light, high temperatures, or non-optimal pH.[10] It is best to store stock solutions in a non-polar solvent, protected from light at -20°C or below. For assays, prepare fresh dilutions in the appropriate aqueous buffer immediately before use.
Q: What are the key biosynthetic precursors or related compounds I should be aware of? A: this compound is a central compound in the lignan biosynthetic pathway. It is formed from the reduction of pinoresinol and is the direct precursor to secoisolariciresinol.[21][22][23] These reactions are catalyzed by pinoresinol-lariciresinol reductase (PLR) enzymes.[21][24] When analyzing for this compound, it is possible that pinoresinol or secoisolariciresinol could be present in the extract, which may need to be chromatographically resolved.
Q: Can I use a general total polyphenol assay to quantify this compound? A: No. Assays like the Folin-Ciocalteu method measure the total reducing capacity of a sample and are not specific to any single compound.[25] While useful for estimating total phenolic content, these methods cannot be used for the accurate quantification of this compound in a complex extract. For quantification, a specific method like HPLC-UV, HPLC-FLD, or LC-MS/MS is required.[26][27]
Quantitative Data Summary
This table summarizes key quantitative values for this compound found in the literature, which can serve as a benchmark for your own experiments.
| Assay Type | Target | Reported Value | Source |
| Enzyme Inhibition | α-glucosidase | IC50: 6.97 ± 0.37 µM | [9] |
| Enzyme Inhibition | α-glucosidase | Ki: 0.046 µM (Competitive) | [9] |
Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of this compound against α-glucosidase in a 96-well plate format.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae (e.g., 0.2 U/mL in phosphate buffer)[28]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (e.g., 5 mM in phosphate buffer)[28]
-
0.1 M Sodium Phosphate Buffer, pH 6.8[28]
-
This compound stock solution (e.g., in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of your this compound stock solution in the phosphate buffer to achieve a range of final assay concentrations. Do the same for the positive control, acarbose.
-
Assay Setup: To each well of the 96-well plate, add the components in the following order:
-
130 µL of the diluted inhibitor solution (or buffer for control wells).
-
30 µL of the α-glucosidase solution (0.2 U/mL).
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes.[28]
-
Initiate Reaction: Add 40 µL of the pNPG substrate (5 mM) to all wells to start the reaction.[28]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[28][29]
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.[29] The yellow color is produced by the p-nitrophenol released upon substrate hydrolysis.
-
Controls:
-
Negative Control (100% activity): Contains buffer instead of the inhibitor.
-
Blank: Contains buffer instead of the enzyme solution to correct for background absorbance of the substrate and inhibitor.
-
-
Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Abscontrol - Absblank) - (Abssample - Absblank) ] / (Abscontrol - Absblank) x 100
Protocol 2: General HPLC-UV Method for Lignan Quantification
This protocol provides a general framework for the quantitative analysis of this compound. Specific parameters like mobile phase composition and gradient may need to be optimized.[27]
Instrumentation & Materials:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound analytical standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Extract this compound from the plant material using an appropriate method (e.g., maceration with 80% methanol).[27] The extract may require a cleanup step (e.g., SPE) to remove interfering compounds.[2] Filter the final extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-100%) over 20-30 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~280 nm (scan for optimal wavelength if needed).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the series of calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the standard curve.
-
Visualizations
Caption: A troubleshooting workflow to diagnose inconsistent assay results.
Caption: A generalized workflow for a 96-well plate enzyme inhibition assay.
Caption: The biosynthetic relationship of this compound to related lignans.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. mastelf.com [mastelf.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hill coefficients of dietary polyphenolic enzyme inhibitiors: can beneficial health effects of dietary polyphenols be explained by allosteric enzyme denaturing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 14. Understanding and managing sources of variability in cell measurements [insights.bio]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Qualitative and Quantitative Analysis of Phytochemicals and Pharmacological Value of Some Dye Yielding Medicinal Plants – Oriental Journal of Chemistry [orientjchem.org]
- 26. 2024.sci-hub.se [2024.sci-hub.se]
- 27. mdpi.com [mdpi.com]
- 28. pubcompare.ai [pubcompare.ai]
- 29. In vitro α-glucosidase inhibitory assay [protocols.io]
Technical Support Center: Optimization of (-)-Lariciresinol Derivatization
Welcome to the technical support center for the derivatization of (-)-Lariciresinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound derivatives.
Troubleshooting Guides
This section addresses specific problems that may arise during the derivatization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield for my this compound derivative. What could be the issue?
-
Answer: Low or no product yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Reagent Degradation: Ensure the freshness and purity of your reagents, especially acylating or alkylating agents, as they can be sensitive to moisture and degrade over time.
-
Poor Solubility: this compound or the reagents may not be fully dissolved in the chosen solvent, hindering the reaction.[1] Experiment with different solvents or solvent mixtures to ensure all reactants are in the solution phase. For silylating reagents, pyridine is often used to aid dissolution.[1]
-
Steric Hindrance: The hydroxyl groups in this compound, particularly the secondary alcohol, may be sterically hindered, making them less accessible to bulky derivatizing agents. Consider using a smaller, more reactive derivatizing agent.
-
Catalyst Inactivity: If using a catalyst, ensure it is active and used in the correct amount. Some catalysts are sensitive to air or moisture.
-
Issue 2: Formation of Multiple Products (Poor Selectivity)
-
Question: My reaction is producing a mixture of mono- and di-substituted derivatives, and I only want to derivatize one specific hydroxyl group. How can I improve selectivity?
-
Answer: Achieving selectivity between the phenolic and alcoholic hydroxyl groups of this compound is a common challenge. Here are some strategies:
-
Exploit Reactivity Differences: Phenolic hydroxyl groups are generally more acidic and nucleophilic than alcoholic hydroxyls.[2] Under basic conditions, the phenolic hydroxyl will be deprotonated first, making it more reactive towards electrophiles. Using a stoichiometric amount of base and derivatizing agent can favor mono-derivatization at the phenolic position.
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the reaction at the more reactive site.
-
Choice of Reagents and Catalysts:
-
For acylation , using milder acylating agents or specific catalysts can enhance selectivity. For instance, some enzymatic catalysts can exhibit high regioselectivity. The use of specific reagents like rubidium fluoride (RbF) or diacyl disulfide has been shown to accelerate phenolic acylation selectively.[3][4]
-
For etherification , the Williamson ether synthesis, which involves the formation of a phenoxide ion, is inherently selective for the phenolic hydroxyl group under controlled conditions.[5]
-
-
Protecting Groups: To derivatize the less reactive alcoholic hydroxyl group, you can first protect the more reactive phenolic hydroxyls, carry out the desired reaction on the alcohol, and then deprotect the phenolic groups. Common protecting groups for phenols include benzyl ethers or silyl ethers.
-
Issue 3: Product Degradation
-
Question: I suspect my desired this compound derivative is degrading during the reaction or work-up. What can I do?
-
Answer: Lignans can be sensitive to harsh reaction conditions.
-
Avoid Strong Acids/Bases and High Temperatures: Prolonged exposure to strong acids or bases, or high temperatures, can lead to side reactions or decomposition. Use milder reaction conditions whenever possible.
-
Inert Atmosphere: Some derivatives may be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Work-up Conditions: During the work-up, avoid overly acidic or basic aqueous solutions if your product is sensitive to them. Ensure prompt extraction and drying of the organic phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for the acylation of this compound?
A1: The key parameters for optimizing acylation include the choice of acylating agent, catalyst, solvent, temperature, and reaction time. A systematic approach, such as a Design of Experiments (DoE), can be beneficial.
Q2: How can I selectively form an ether at the alcoholic hydroxyl group of this compound?
A2: Selective etherification of the alcoholic hydroxyl group typically requires a protection strategy. First, protect the more reactive phenolic hydroxyl groups (e.g., as benzyl or silyl ethers). Then, perform the etherification on the free alcoholic hydroxyl. Finally, remove the protecting groups to yield the desired product.
Q3: My this compound starting material is not dissolving in the reaction solvent. What should I do?
A3: Poor solubility can halt your reaction.[1] Try using a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Gentle heating may also improve solubility, but be mindful of potential degradation at higher temperatures. For silylation, adding pyridine can help dissolve the sample.[1]
Q4: I am seeing a complex mixture of byproducts in my reaction. What are the likely causes?
A4: The formation of byproducts can be due to several reasons:
-
Side reactions of the derivatizing agent: Some reagents can self-condense or react with the solvent.
-
Over-derivatization: Using a large excess of the derivatizing agent can lead to the formation of multiple derivatives.
-
Decomposition: As mentioned in the troubleshooting guide, the starting material or product may be degrading under the reaction conditions.
-
Impure starting materials: Ensure the purity of your this compound before starting the reaction.
Data Presentation
Table 1: General Conditions for Acylation of Phenolic and Alcoholic Hydroxyls
| Parameter | Phenolic Hydroxyl Acylation | Alcoholic Hydroxyl Acylation | Key Considerations |
| Acylating Agent | Acyl chlorides, Acid anhydrides | Acyl chlorides, Acid anhydrides | More reactive agents may be needed for the less reactive alcoholic -OH. |
| Catalyst | Pyridine, DMAP (4-Dimethylaminopyridine), Et3N (Triethylamine) | DMAP, Lewis acids (e.g., Sc(OTf)3) | Base catalysts activate the phenol; Lewis acids can activate the acylating agent. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | DCM, THF, MeCN | Must dissolve both this compound and the reagents. |
| Temperature | 0 °C to room temperature | Room temperature to reflux | Higher temperatures may be required for the less reactive alcohol. |
| Reaction Time | 1 - 6 hours | 4 - 24 hours | Monitor by TLC or HPLC to determine completion. |
This table provides general starting conditions. Optimal conditions for this compound must be determined experimentally.
Table 2: General Conditions for Etherification of Phenolic and Alcoholic Hydroxyls
| Parameter | Phenolic Hydroxyl Etherification (Williamson Synthesis) | Alcoholic Hydroxyl Etherification | Key Considerations |
| Alkylating Agent | Alkyl halides (e.g., Iodomethane, Benzyl bromide) | Alkyl halides, Alkyl triflates | More reactive alkylating agents may be necessary for the alcohol. |
| Base | K2CO3, Cs2CO3, NaH | NaH, KH | A strong base is needed to deprotonate the alcohol. |
| Solvent | Acetone, DMF, Acetonitrile | THF, DMF | Aprotic solvents are preferred. |
| Temperature | Room temperature to 60 °C | 0 °C to room temperature | Exothermic reactions with strong bases may require initial cooling. |
| Reaction Time | 2 - 12 hours | 6 - 24 hours | Monitor by TLC or HPLC. |
This table provides general starting conditions. Optimal conditions for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
This protocol is a starting point for the acylation of the phenolic hydroxyl groups.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Williamson Ether Synthesis of this compound
This protocol is a starting point for the etherification of the phenolic hydroxyl groups.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous acetone or dimethylformamide (DMF).
-
Addition of Base: Add a mild base such as potassium carbonate (K2CO3, 2-3 equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Workflow for the acylation of this compound.
Caption: Selectivity in this compound derivatization.
References
- 1. Short and stereoselective total synthesis of furano lignans (+/-)-dihydrosesamin, (+/-)-lariciresinol dimethyl ether, (+/-)-acuminatin methyl ether, (+/-)-sanshodiol methyl ether, (+/-)-lariciresinol, (+/-)-acuminatin, and (+/-)-lariciresinol monomethyl ether and furofuran lignans (+/-)-sesamin, (+/-)-eudesmin, (+/-)-piperitol methyl ether, (+/-)-pinoresinol, (+/-)-piperitol, and (+/-)-pinoresinol monomethyl ether by radical cyclization of epoxides using a transition-metal radical source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Phenol ether - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (-)-Lariciresinol and (+)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariciresinol, a lignan found in various plants, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antiviral activities. As a chiral molecule, lariciresinol exists as two enantiomers: (-)-lariciresinol and (+)-lariciresinol. Emerging evidence suggests that the stereochemistry of lariciresinol plays a crucial role in its biological function, leading to differences in the bioactivity of its enantiomers. This guide provides a comprehensive comparison of the reported bioactivities of this compound and (+)-lariciresinol, supported by experimental data, to aid researchers and professionals in drug development in understanding the therapeutic potential of each enantiomer.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of this compound and (+)-lariciresinol. It is important to note that the data presented are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity
| Enantiomer | Cell Line | Assay | IC50 / EC50 | Citation |
| This compound | HepG2.2.15 (Human liver cancer) | Anti-HBV Assay | 42.62 µM | |
| Lariciresinol (enantiomer not specified) | SkBr3 (Human breast cancer) | MTT Assay | ~500 µM | [1] |
| Lariciresinol (enantiomer not specified) | Fibroblast (Normal human cells) | MTT Assay | ~500 µM | [1] |
| Lariciresinol (enantiomer not specified) | HEK-293 (Human embryonic kidney) | MTT Assay | ~500 µM | [1] |
Table 2: Antioxidant Activity of (+)-Lariciresinol
| Assay | Activity | Citation |
| DPPH Radical Scavenging | Dose-dependent scavenging activity | [2] |
| ABTS Radical Scavenging | Dose-dependent scavenging activity | [2] |
| Superoxide Radical Scavenging | Dose-dependent scavenging activity | [2] |
| Hydroxyl Radical Scavenging | Dose-dependent scavenging activity | [2] |
Table 3: Plant Growth Inhibitory Activity
| Enantiomer | Plant Species | Effect | Citation |
| This compound | Italian ryegrass | One of the most potent inhibitors among all stereoisomers | [3] |
| (+)-Lariciresinol | Italian ryegrass | Less effective inhibitor | [3] |
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of Lariciresinol
Lariciresinol has been reported to exhibit anti-inflammatory effects, potentially through the modulation of the NF-κB signaling pathway. The diagram below illustrates a proposed mechanism of action.
Caption: Proposed mechanism of Lariciresinol's anti-inflammatory action via NF-κB pathway inhibition.
General Workflow for Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Step-by-step workflow of a typical MTT cell viability assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a generalized procedure for determining the cytotoxic effects of this compound and (+)-Lariciresinol on cancer and normal cell lines.
Materials:
-
96-well plates
-
Cell culture medium appropriate for the cell line
-
This compound and (+)-Lariciresinol stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound and (+)-Lariciresinol in the cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-30 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant capacity of this compound and (+)-Lariciresinol.
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
This compound and (+)-Lariciresinol stock solutions in methanol
-
Methanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a fresh solution of DPPH in methanol. The concentration should be adjusted so that the initial absorbance at 517 nm is approximately 1.0.
-
Prepare serial dilutions of this compound and (+)-Lariciresinol in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
In a 96-well plate or cuvette, add a specific volume of the test compound or standard solution.
-
Add a specific volume of the DPPH solution to each well/cuvette and mix well.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This protocol describes another widely used method for evaluating antioxidant activity.
Materials:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
This compound and (+)-Lariciresinol stock solutions in a suitable solvent
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing the ABTS stock solution with the potassium persulfate solution in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and (+)-Lariciresinol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Add a small volume of the test compound or standard solution to a specific volume of the diluted ABTS•+ solution and mix thoroughly.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value can be determined from a dose-response curve.
Conclusion
The available data, though not from direct comparative studies in all cases, suggest that the stereochemistry of lariciresinol influences its biological activity. This compound has shown potent anti-HBV and plant growth inhibitory effects, while (+)-lariciresinol has demonstrated significant antioxidant properties. The anticancer activity of a non-specified lariciresinol enantiomer has been reported, but further studies are needed to elucidate the specific activities of each enantiomer against various cancer cell lines. This guide highlights the importance of considering the stereochemistry of lariciresinol in future research and drug development endeavors. Direct comparative studies are warranted to fully understand the therapeutic potential of each enantiomer and to guide the selection of the more active isomer for specific therapeutic applications.
References
- 1. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (-)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of (-)-Lariciresinol, a lignan of significant interest for its potential pharmacological activities. The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable analytical method for their specific research needs. This comparison focuses on High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting supporting experimental data and detailed methodologies.
Comparative Performance of Analytical Methods
The choice of an analytical method for the quantification of this compound is contingent upon several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. The following tables summarize the performance characteristics of different validated methods.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Lignans, Including Lariciresinol [1]
| Validation Parameter | Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.040 - 0.765 µ g/100 g |
| Limit of Quantification (LOQ) | 0.114 - 1.532 µ g/100 g |
| Accuracy (Recovery) | 90.59% - 109.05% |
| Precision (Repeatability RSD) | < 5% |
| Precision (Reproducibility RSD) | < 5% |
Table 2: Performance Characteristics of a Validated HPLC-Electrochemical Detection (ECD) Method for Lignans, Including Lariciresinol
| Validation Parameter | Performance |
| Limit of Detection (LOD) | 7.4 µg/L |
| Limit of Quantification (LOQ) | 10.9 µg/L |
| Precision (Repeatability RSD) | < 2.59% |
| Accuracy (Recovery) | 74% - 100% |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following protocols are based on established and validated methods for the analysis of this compound.
Method 1: LC-MS/MS for the Quantification of Lariciresinol in Edible Seeds[1]
-
Sample Preparation:
-
Homogenize the seed sample.
-
Perform enzymatic hydrolysis to release lignans from their glycosidic forms.
-
Extract the aglycones using an appropriate organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for Lariciresinol to ensure high selectivity and sensitivity.
-
Method 2: HPLC with Electrochemical Detection (ECD) for the Quantification of Lariciresinol
-
Sample Preparation:
-
Similar to the LC-MS/MS method, sample preparation involves hydrolysis and solvent extraction.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with an Electrochemical Detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
-
Electrochemical Detection:
-
Detector: A coulometric or amperometric electrochemical detector.
-
Potential: The working electrode potential is set to a value that is optimal for the oxidation of Lariciresinol.
-
Method Validation Workflow
The validation of an analytical method is essential to ensure that the results are reliable and reproducible. A typical workflow for the validation of an analytical method for this compound is depicted below.
References
A Comparative Analysis of the Anticancer Activities of (-)-Lariciresinol and Pinoresinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of two plant-derived lignans, (-)-Lariciresinol and Pinoresinol. Drawing on experimental data, we examine their cytotoxic and apoptotic effects on cancer cells, offering insights into their potential as therapeutic agents.
Quantitative Comparison of Anticancer Activity
Experimental data from a comparative study on the effects of this compound and Pinoresinol on the SKBr3 human breast cancer cell line, as well as healthy human fibroblast and HEK-293 cell lines, are summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of each compound required to inhibit the growth of 50% of the cells after 48 hours of treatment.
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | SKBr3 (Breast Cancer) | 500 |
| Fibroblast (Healthy) | >500 | |
| HEK-293 (Healthy) | >500 | |
| Pinoresinol | SKBr3 (Breast Cancer) | 575 |
| Fibroblast (Healthy) | >575 | |
| HEK-293 (Healthy) | >575 |
After 48 hours of treatment, the viability of fibroblast cells was reduced by 47% with lariciresinol and 49% with pinoresinol.[1][2][3][4]
Mechanisms of Action: A Look at Signaling Pathways
Both this compound and Pinoresinol induce apoptosis in cancer cells, but they appear to engage different signaling pathways.
This compound is suggested to induce apoptosis primarily through the mitochondrial-mediated pathway .[5][6] This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. Specifically, treatment with this compound leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5]
Pinoresinol , on the other hand, has been shown to activate the ATM-p53 signaling cascade , particularly in colon cancer cell lines.[7][8][9] Ataxia telangiectasia mutated (ATM) is a key protein kinase that responds to DNA damage, and its activation leads to the phosphorylation of p53, a tumor suppressor protein. This cascade can trigger cell cycle arrest and apoptosis.[7][9]
Gene Expression Analysis
In the SKBr3 breast cancer cell line, both lignans significantly modulated the expression of genes involved in apoptosis.[1][2][4] Treatment with both this compound and Pinoresinol resulted in the overexpression of pro-apoptotic genes and the underexpression of anti-apoptotic genes.[1][2][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Pinoresinol.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., SKBr3) are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Pinoresinol. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined from dose-response curves.
Apoptosis Detection: Annexin V-FITC/PI Staining
Apoptosis is quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes, indicating late apoptosis or necrosis.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or Pinoresinol for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. FITC and PI fluorescence are detected, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using appropriate software.
References
- 1. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemopreventive properties of pinoresinol-rich olive oil involve a selective activation of the ATM-p53 cascade in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of (-)-Lariciresinol from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the extraction, purity, and biological activity of the lignan (-)-Lariciresinol from various botanical sources.
This compound, a naturally occurring lignan, has garnered significant attention within the scientific community for its potential therapeutic applications, including antiviral and anti-inflammatory properties. This guide provides a comparative overview of this compound derived from different plant species, focusing on quantitative data, experimental protocols for its isolation, and its interaction with key cellular signaling pathways.
Quantitative Analysis of this compound Content
The concentration of this compound varies considerably among different plant species and even between different parts of the same plant. The following table summarizes the reported yield and purity of this compound from several botanical sources.
| Plant Species | Plant Part | Yield of this compound | Purity | Reference |
| Isatis indigotica | Roots | Data not available | 98.6% (HPLC) | [1] |
| Urtica dioica (Stinging Nettle) | Roots | ~10 µg/g (dry weight) | Not specified | [2] |
| Young Internodes | ~5 µg/g (dry weight) | Not specified | [2] | |
| Core Tissue of Bottom Internode | ~8 µg/g (dry weight) | Not specified | [2] | |
| Sesamum indicum (Sesame) | Seeds | Lariciresinol is a minor lignan. Total lignans in some Korean varieties range from 5.22 to 12.68 mg/g. | Not specified | |
| Linum usitatissimum (Flaxseed) | Seeds | 3.04 mg/100g | Not specified |
Note: The yield of this compound can be influenced by factors such as the geographical origin of the plant, harvesting time, and the specific extraction and purification methods employed.
Experimental Protocols
I. Extraction and Purification of this compound
This protocol is a synthesized methodology based on common practices for lignan isolation and can be adapted for various plant materials.
1. Plant Material Preparation:
-
Air-dry the collected plant material (e.g., roots, seeds, or stems) at room temperature or in an oven at a controlled temperature (typically below 60°C) to prevent degradation of the target compound.
-
Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
Solvent Selection: Employ a polar solvent such as methanol, ethanol, or a mixture of methanol/water or ethanol/water. The choice of solvent may be optimized based on the specific plant matrix.
-
Maceration: Soak the powdered plant material in the selected solvent at room temperature for a period of 24-48 hours with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus. Place the powdered plant material in a thimble and extract with the chosen solvent for several hours.
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Purification:
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a suitable solvent (e.g., methanol-water mixture) and perform sequential partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This compound, being a polar compound, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol fraction).
-
Column Chromatography: Subject the enriched fraction to column chromatography using silica gel or Sephadex LH-20.
-
Silica Gel Chromatography: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
-
Sephadex LH-20 Chromatography: Use an isocratic elution with a solvent such as methanol to separate compounds based on molecular size.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
II. Quantification by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Accurately weigh the dried plant extract and dissolve it in a known volume of HPLC-grade methanol or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of water (with 0.1% formic acid) and increasing the proportion of acetonitrile or methanol over time.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects. One of the prominent pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.
Inhibition of the NF-κB Signaling Pathway by this compound
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκBα). Phosphorylated IκBα is subsequently ubiquitinated and degraded by the proteasome. This degradation releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effects by inhibiting one or more steps in this cascade, leading to a reduction in the production of inflammatory mediators.
Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.
References
A Comparative Guide to the Cross-Validation of (-)-Lariciresinol Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. (-)-Lariciresinol, a plant lignan with significant antioxidant and potential anticancer properties, is one such compound of interest. Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different analytical platforms. This guide provides an objective comparison of two common methods for the quantification of this compound: High-Performance Liquid Chromatography with Coulometric Electrode Array Detection (HPLC-CEAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The performance of analytical methods can be evaluated based on several key parameters. The following table summarizes the quantitative data for the analysis of this compound and related lignans using HPLC-CEAD and LC-MS/MS.
| Parameter | HPLC-CEAD | LC-MS/MS |
| Limit of Detection (LOD) | Upper ppb-range | 0.2-0.4 µ g/100 mL (beverages), 4-10 µ g/100 g (solid foods)[1][2] |
| Recovery | 44.7 - 97.0%[3][4][5] | 73 - 123%[1][2] |
| Within-run Coefficient of Variation (CV%) | Not explicitly stated | 6 - 21%[1][2] |
| Between-run Coefficient of Variation (CV%) | Not explicitly stated | 6 - 33%[1][2] |
| Sample Matrix | Plant foods[3][4] | Foods (broccoli, bread, flaxseed, tea)[1][2] |
| Internal Standard | Not explicitly stated | Secoisolariciresinol-d8, Matairesinol-d6[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the quantification of this compound using HPLC-CEAD and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with Coulometric Electrode Array Detection (HPLC-CEAD)
This method is designed for the determination of this compound and other lignans in plant-based foods.[3][4]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Detection:
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method was developed for the quantification of major enterolignan precursors, including this compound, in various foods.[1][2]
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
Mandatory Visualizations
The following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway involving this compound.
Caption: Workflow for the cross-validation of HPLC-CEAD and LC-MS/MS methods.
References
- 1. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of secoisolariciresinol, lariciresinol and isolariciresinol in plant foods by high performance liquid chromatography coupled with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-Lariciresinol and Secoisolariciresinol: Biological Effects and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of two prominent lignans, (-)-Lariciresinol and secoisolariciresinol, with a focus on their anti-cancer, anti-inflammatory, and metabolic activities. The information presented is supported by experimental data from various studies, offering insights into their potential as therapeutic agents.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the cytotoxic and enzyme-inhibitory activities of this compound and secoisolariciresinol. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Cytotoxic Activity (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |
| This compound | A549 | Lung Carcinoma | > 30 | Not Specified | [1] |
| A549 | Lung Carcinoma | 24.51 | Not Specified | [1] | |
| HepG2 | Hepatocellular Carcinoma | Not Specified (Significant Suppression) | Not Specified | [2][3] | |
| SkBr3 | Breast Cancer | 500 | 48 hours | [4] | |
| Fibroblast (Normal) | - | 475 | 24 hours | [4] | |
| HEK-293 (Non-malignant) | - | 550 | 24 hours | [4] | |
| Secoisolariciresinol | A549 | Lung Carcinoma | > 110.4 | 48 hours | [5] |
| A549 | Lung Carcinoma | > 30 | Not Specified | [5] | |
| Secoisolariciresinol Diglucoside (SDG) | HCT116 | Colorectal Carcinoma | 50 | 24 hours | [6] |
| SW480 | Colon Carcinoma | 40-200 (Dose-dependent inhibition) | 24, 48, 72 hours | [7] |
Table 2: Enzyme Inhibition and Other Biological Activities
| Compound | Target/Activity | IC50/EC50/Ki Value | Reference |
| This compound | α-glucosidase (inhibition) | IC50: 6.97 ± 0.37 µM | [8] |
| α-glucosidase (inhibition) | Ki: 0.046 µM | [8] | |
| Hepatitis B Virus (anti-HBV activity) | EC50: 42.62 μM | [9] | |
| Secoisolariciresinol Diglucoside (SDG) | NF-κB activity (inhibition in HEK293T cells) | Not specified, but significant inhibition | [10] |
| NO release (inhibition in RAW264.7 cells) | Not specified, but significant inhibition | [10] |
Key Biological Effects and Signaling Pathways
Both this compound and secoisolariciresinol have been shown to exert their biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and apoptosis pathways.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
Both lignans have demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines.
This compound has been reported to regulate the NF-κB pathway, although the precise mechanism is not fully elucidated in the provided search results.[1]
Secoisolariciresinol diglucoside (SDG) has been shown to exert its anti-inflammatory and anti-apoptotic effects by inhibiting the Akt/IκB/NF-κB pathway in human umbilical vein endothelial cells (HUVECs).[10] It has also been found to suppress NF-κB signaling in a model of triple-negative breast cancer.[11][12]
Induction of Apoptosis in Cancer Cells
A key mechanism for the anti-cancer activity of both lignans is the induction of apoptosis, or programmed cell death.
This compound has been shown to induce apoptosis in HepG2 liver cancer cells through the mitochondrial-mediated pathway.[2][3] This involves a decrease in the mitochondrial membrane potential, release of cytochrome c, activation of caspases-9 and -3, and a decrease in the Bcl-2/Bax ratio.[2] In SkBr3 breast cancer cells, lariciresinol treatment led to the overexpression of pro-apoptotic genes and underexpression of anti-apoptotic genes.[4]
Secoisolariciresinol diglucoside (SDG) induces caspase-3-mediated apoptosis in human colon carcinoma cells.[7] Studies have shown a significant increase in caspase-3 staining and gene expression in SDG-treated cells.[7] In colorectal cancer cells, SDG has also been found to induce pyroptosis, another form of programmed cell death, by activating caspase-1.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and secoisolariciresinol on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or secoisolariciresinol and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[13][14][15][16]
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of proteins involved in the apoptosis pathway, such as caspases, Bcl-2, and Bax.
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., caspase-3, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17][18][19][20][21]
Conclusion
Both this compound and secoisolariciresinol exhibit promising biological activities, particularly in the realms of anti-cancer and anti-inflammatory research. Their ability to modulate critical signaling pathways such as NF-κB and apoptosis underscores their potential as lead compounds for drug development. While this guide provides a comparative overview based on available data, it is evident that more direct, head-to-head comparative studies are necessary to fully elucidate their relative potencies and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to build upon in their future investigations of these valuable natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Secoisolariciresinol diglucoside induces pyroptosis by activating caspase‐1 to cleave GSDMD in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secoisolariciresinol diglucoside induces caspase-3-mediated apoptosis in monolayer and spheroid cultures of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. biotech.illinois.edu [biotech.illinois.edu]
Statistical Analysis of (-)-Lariciresinol Bioassay Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Lariciresinol, a lignan found in various plants, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a comparative statistical analysis of its bioassay data, focusing on its anticancer, anti-inflammatory, antioxidant, and anti-diabetic properties. The information is presented to aid researchers and professionals in drug development in their evaluation of this compound as a potential therapeutic agent.
Quantitative Bioassay Data Summary
The following tables summarize the key quantitative data from various bioassays of this compound. Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| SkBr3 | Breast Cancer | 500 | 48 | [1] |
| HepG2 | Liver Cancer | 100-400 µg/mL | 24-72 | [2] |
| SK-MEL-2 | Melanoma | > 30 | Not Specified | |
| SK-OV-3 | Ovarian Cancer | > 30 | Not Specified |
Note: A lower IC50 value indicates a higher cytotoxic effect on the cancer cells. The data suggests that this compound exhibits selective cytotoxicity, with more pronounced effects on breast and liver cancer cell lines compared to melanoma and ovarian cancer lines under the tested conditions.
Table 2: Anti-diabetic Activity of this compound
| Bioassay | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| α-Glucosidase Inhibition Assay | α-Glucosidase | 6.97 ± 0.37 | 0.046 |
Note: The low IC50 and Ki values indicate that this compound is a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests its potential in managing type 2 diabetes by controlling postprandial hyperglycemia.
Table 3: Antioxidant Activity of (+)-Lariciresinol
| Assay | Radical Scavenged/Reducing Power Measured | Activity | Reference |
| DPPH | DPPH radical | Strong, dose-dependent | |
| ABTS | ABTS radical cation | Strong, dose-dependent | |
| CUPRAC | Cupric ion reducing antioxidant capacity | Strong, dose-dependent | |
| FRAP | Ferric reducing antioxidant power | Strong, dose-dependent | |
| ORAC | Peroxyl radical | High |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate interpretation of the data.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot for Protein Expression Analysis
This technique is used to detect specific proteins in a sample.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-IκBα, p65, phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Principle: A specific capture antibody is coated onto the wells of a microplate. The sample is added, and any antigen present binds to the capture antibody. A detection antibody, which is often conjugated to an enzyme, is then added and binds to the antigen. Finally, a substrate for the enzyme is added to produce a color change, which is proportional to the amount of antigen present.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample and Standard Incubation: Add cell culture supernatants (from cells treated with or without this compound) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its bioactivity evaluation.
Caption: General experimental workflow for evaluating the bioactivity of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the p38 MAPK signaling pathway by this compound.
Conclusion
The compiled bioassay data indicates that this compound is a promising natural compound with multifaceted therapeutic potential. Its demonstrated anticancer, anti-diabetic, and antioxidant properties, coupled with its likely anti-inflammatory effects mediated through the NF-κB and p38 MAPK pathways, warrant further investigation. This guide provides a foundational statistical and methodological overview to support ongoing and future research into the pharmacological applications of this compound. Further studies are encouraged to elucidate the precise molecular mechanisms and to establish a more comprehensive quantitative profile of its bioactivities.
References
Unveiling the Molecular Mechanisms of (-)-Lariciresinol: A Comparative Guide for Researchers
For Immediate Release
Shanghai, China – November 20, 2025 – New insights into the multifaceted mechanism of action of (-)-Lariciresinol, a naturally occurring lignan, are providing a clearer picture of its therapeutic potential. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing its validated molecular pathways, presenting comparative experimental data, and outlining key experimental protocols.
This compound has demonstrated a broad spectrum of biological activities, including anti-diabetic, anti-cancer, anti-inflammatory, and anti-viral effects.[1][2] Its therapeutic promise lies in its ability to modulate multiple key signaling pathways, offering a multi-pronged approach to disease treatment.
Key Mechanisms of Action: A Multi-Target Approach
This compound exerts its effects through the regulation of several critical signaling cascades:
-
Metabolic Regulation: In the context of diabetes, this compound enhances insulin signaling, leading to the translocation of glucose transporter 4 (GLUT4) and increased glucose uptake in muscle cells.[1][2] This is complemented by its direct inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][2] Furthermore, it activates AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) pathways, key regulators of cellular energy homeostasis and mitochondrial biogenesis.[3]
-
Anti-Inflammatory and Anti-Cancer Activity: this compound has been shown to regulate the TGF-β and NF-κB pathways, both of which are central to inflammatory responses and cancer progression.[1] Its anti-cancer effects are also mediated by the induction of apoptosis through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] In breast cancer models, it has been observed to inhibit tumor growth and angiogenesis.[4][5]
-
Antiviral Activity: Research has demonstrated that this compound can inhibit the replication of the Hepatitis B virus (HBV) by targeting viral transcription.[6] It has also been shown to inhibit the influenza A virus-induced pro-inflammatory response by attenuating NF-κB activation.[7]
Comparative Efficacy: Quantitative Insights
The following tables summarize key quantitative data validating the efficacy of this compound in various experimental models.
| Parameter | Value | Model System | Reference |
| α-Glucosidase Inhibition | |||
| IC50 | 6.97 µM | In vitro enzyme assay | [1][2] |
| Ki | 0.046 µM | In vitro enzyme assay | [1][2] |
| Antifungal Activity (MIC) | |||
| C. albicans | 25 µg/mL | In vitro | [1] |
| T. beigelii | 12.5 µg/mL | In vitro | [1] |
| M. furfur | 25 µg/mL | In vitro | [1] |
| Anti-HBV Activity | |||
| EC50 | 42.62 µM | HepG2.2.15 cells | [6][8] |
| Cytotoxicity | |||
| CC50 | >750 µM | HepG2.2.15 cells | [8] |
Table 1: In Vitro Efficacy of this compound
| Treatment | Dose | Duration | Model | Key Findings | Reference |
| This compound | 10-40 µM | 24 h | Patient-derived hypertrophic scar fibroblasts | Inhibited migration and invasion | [1] |
| This compound | 100-400 µg/mL | 24-72 h | HepG2 cells | Induced apoptosis | [1] |
| This compound | 10 mg/kg (p.o.) | 3 weeks | Streptozotocin-induced diabetic mice | Decreased blood glucose, increased insulin levels | [1][2] |
| This compound | 10-30 mg/kg (i.p.) | 28 days | Complete Freund's adjuvant-induced arthritic rats | Inhibited arthritis by regulating TGF-β and NF-κB pathways | [1] |
| This compound | 3 or 15 mg/kg (p.o.) | 9 weeks | DMBA-induced mammary cancer in rats | Inhibited tumor growth and angiogenesis | [4] |
| This compound | 20 or 100 mg/kg of diet | 5 weeks | MCF-7 xenografts in athymic mice | Inhibited tumor growth and angiogenesis | [4] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
Visualizing the Molecular Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Lariciresinol in Diabetes Research: A Comparative Guide to Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Lariciresinol with other prominent lignans—Secoisolariciresinol diglucoside (SDG), Matairesinol, Pinoresinol, and Syringaresinol—in the context of diabetes research. The information is compiled from preclinical and in vitro studies to aid in the evaluation of these compounds for potential therapeutic development.
Quantitative Comparison of Bioactivity
Direct comparative studies of these lignans under identical experimental conditions are limited. The following tables summarize available quantitative data from various sources. It is important to note that variations in experimental protocols can influence results, and therefore, direct comparison of absolute values across different studies should be interpreted with caution.
Table 1: In Vitro α-Glucosidase Inhibitory Activity
α-Glucosidase is a key intestinal enzyme responsible for carbohydrate digestion. Its inhibition can delay glucose absorption and manage postprandial hyperglycemia.
| Lignan | IC50 Value | Source |
| This compound | 6.97 ± 0.37 µM | [1] |
| Pinoresinol-4-O-β-D-glucopyranoside | ~95.5 µM* | [2][3] |
| Secoisolariciresinol Diglucoside (SDG) | 79.7% inhibition at 2000 µg/mL** | [4] |
| Matairesinol | Data not available | |
| Syringaresinol | Data not available | |
| Acarbose (Positive Control) | 26.75 µM | [5] |
*Converted from 48.13 µg/mL. Molar Mass of Pinoresinol-4-O-β-D-glucopyranoside is 520.5 g/mol . **IC50 value not determined in the study.
Table 2: Effects on Glucose Uptake in Cell Models
Enhanced glucose uptake into peripheral tissues like muscle and fat is a critical mechanism for lowering blood glucose levels.
| Lignan | Cell Line | Effect on Glucose Uptake | Source |
| This compound | C2C12 myotubes | Augmented glucose uptake | [1] |
| Secoisolariciresinol Diglucoside (SDG) | Human Red Blood Cells | Increased glucose uptake at 50 & 100 µM | [6][7] |
| Matairesinol (and its metabolite Enterolactone) | 3T3-L1 adipocytes | Significantly increased glucose uptake | |
| Pinoresinol | Data not available | ||
| Syringaresinol-4-O-β-d-glucoside | C2C12 myotubes | Modulated glucose metabolism | [8] |
Mechanisms of Action and Signaling Pathways
The anti-diabetic effects of these lignans are mediated through various signaling pathways. The following diagrams illustrate the known mechanisms.
This compound: Insulin Signaling Pathway
This compound has been shown to enhance insulin signaling in C2C12 myotubes, leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake.[1]
Caption: Insulin signaling pathway activated by this compound.
Syringaresinol: Nrf2-Mediated Antioxidant and Anti-inflammatory Pathway
Syringaresinol exhibits protective effects against diabetic complications, such as nephropathy and cardiomyopathy, by activating the Nrf2 antioxidant response element pathway and inhibiting inflammatory pathways like pyroptosis.[9][10][11]
Caption: Syringaresinol's protective mechanism via Nrf2 pathway.
Secoisolariciresinol Diglucoside (SDG): Antioxidant and Insulin Sensitizing Effects
The anti-diabetic activity of SDG is primarily attributed to its antioxidant properties, which can reduce oxidative stress implicated in the development of diabetes and its complications.[12][13][14][15][16][17] Some evidence also suggests it may have insulin-sensitizing effects.[12]
Caption: Anti-diabetic mechanisms of SDG.
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo assays used to evaluate the anti-diabetic potential of lignans.
In Vitro α-Glucosidase Inhibitory Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme.
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
Procedure:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8).
-
In a 96-well microplate, add the lignan test compound at various concentrations.
-
Add the α-glucosidase solution to each well containing the test compound and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate pNPG to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is typically used as a positive control.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.[18]
Glucose Uptake Assay in C2C12 Myotubes
This cell-based assay measures the uptake of glucose into muscle cells, a key process in glucose homeostasis.
Principle: Differentiated C2C12 myotubes are treated with the test compound, and the uptake of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is measured.
Procedure:
-
Seed C2C12 myoblasts in a multi-well plate and differentiate them into myotubes by switching to a low-serum differentiation medium.
-
Once differentiated, starve the myotubes in a serum-free medium for a few hours.
-
Treat the cells with various concentrations of the lignan test compound for a specified duration. Insulin is used as a positive control.
-
Add 2-NBDG to the cells and incubate for 30-60 minutes at 37°C.
-
Terminate the glucose uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader.
-
The amount of glucose uptake is proportional to the fluorescence intensity.
Streptozotocin (STZ)-Induced Diabetic Mouse Model
This is a widely used in vivo model to study type 1 diabetes.
Principle: Streptozotocin is a chemical that is selectively toxic to the insulin-producing β-cells of the pancreas. Administration of STZ to rodents induces a state of hyperglycemia that mimics type 1 diabetes.
Procedure:
-
Acclimatize adult male mice (e.g., C57BL/6J) for at least one week.
-
Induce diabetes by intraperitoneal injection of a freshly prepared solution of STZ in a citrate buffer (pH 4.5). A multiple low-dose regimen (e.g., 40-50 mg/kg for 5 consecutive days) is often preferred to induce a more stable diabetic state.
-
Monitor blood glucose levels from tail vein blood samples regularly using a glucometer. Mice with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.
-
Once diabetes is established, treat the diabetic mice with the lignan test compound (e.g., via oral gavage) daily for a specified period (e.g., 3-8 weeks). A vehicle control group and a positive control group (e.g., treated with an established anti-diabetic drug) should be included.
-
Monitor blood glucose levels, body weight, and other relevant parameters throughout the study.
-
At the end of the study, perform an oral glucose tolerance test (OGTT) and collect blood and tissues for further analysis (e.g., insulin levels, lipid profiles, histological examination of the pancreas and other organs).[1]
Summary and Future Directions
The available evidence suggests that this compound and other lignans possess promising anti-diabetic properties through various mechanisms.
-
This compound appears to act as both an α-glucosidase inhibitor and an insulin sensitizer, making it a multi-target candidate.
-
Secoisolariciresinol diglucoside (SDG) primarily demonstrates strong antioxidant effects, which are crucial in mitigating diabetic complications.
-
Matairesinol and its metabolite enterolactone directly stimulate glucose uptake in adipocytes.
-
Pinoresinol also shows potential as an α-glucosidase inhibitor.
-
Syringaresinol exhibits significant protective effects against diabetic complications through its potent antioxidant and anti-inflammatory activities.
For future research, direct, head-to-head comparative studies of these lignans using standardized assays are crucial to definitively establish their relative potencies. Further investigation into the in vivo efficacy, bioavailability, and safety profiles of these compounds is warranted to translate these promising preclinical findings into potential therapeutic applications for diabetes and its complications. The diverse mechanisms of action among these lignans also suggest potential for synergistic effects when used in combination, a possibility that merits further exploration.
References
- 1. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bbrc.in [bbrc.in]
- 5. Lignan constituents with α-amylase and α-glucosidase inhibitory activities from the fruits of Viburnum urceolatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
- 7. Flaxseed Lignan Increased Glucose Uptake by Human Red Blood Cells [benthamopenarchives.com]
- 8. Syringaresinol-4-O-β-d-glucoside alters lipid and glucose metabolism in HepG2 cells and C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. Protective effect of secoisolariciresinol diglucoside against streptozotocin-induced diabetes and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antidiabetic effect of secoisolariciresinol diglucoside in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Lariciresinol and Podophyllotoxin: Cytotoxicity, Mechanism of Action, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-derived anticancer agents, lignans have emerged as a promising class of compounds. Among these, podophyllotoxin has a long history as a potent antimitotic agent, leading to the development of clinically used chemotherapeutics like etoposide. However, its clinical utility is often hampered by significant cytotoxicity towards healthy cells. This has spurred the search for alternative lignans with improved safety profiles. This guide provides a detailed head-to-head comparison of (-)-Lariciresinol and podophyllotoxin, focusing on their cytotoxic effects, underlying mechanisms of action, and providing supporting experimental data to inform future research and drug development efforts.
Executive Summary
This compound, a precursor in the biosynthetic pathway of podophyllotoxin, demonstrates a significantly more favorable safety profile compared to podophyllotoxin. While both compounds exhibit cytotoxic effects against cancer cells, podophyllotoxin's potent, indiscriminate cytotoxicity extends to healthy cells, limiting its therapeutic window. In contrast, this compound displays markedly lower toxicity to non-cancerous cells, suggesting a wider therapeutic index. Mechanistically, podophyllotoxin acts primarily by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, showcasing a multi-faceted approach to eliminating cancer cells.
Data Presentation: Cytotoxicity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and podophyllotoxin on a breast cancer cell line (SkBr3) and two healthy human cell lines (fibroblasts and HEK-293), providing a clear quantitative comparison of their cytotoxic activities.
| Compound | Cell Line | Treatment Duration (hours) | IC50 (µM) | Reference |
| This compound | SkBr3 (Breast Cancer) | 24 | 500 | [1] |
| 48 | Not explicitly stated, but cell viability was 50% at 500 µM | [1] | ||
| Fibroblast (Healthy) | 24 | 475 | [1] | |
| 48 | Not explicitly stated, but cell viability was 47% at 500 µM | [1] | ||
| HEK-293 (Healthy) | 24 | 550 | [1] | |
| 48 | Not explicitly stated, but cell viability was 49% at 500 µM | [1] | ||
| Podophyllotoxin | SkBr3 (Breast Cancer) | 24 | 0.175 | [1] |
| 48 | Not explicitly stated, but cell viability was 50% at 0.175 µM | [1] | ||
| Fibroblast (Healthy) | 24 | 0.175 | [1] | |
| 48 | Not explicitly stated, but cell viability was 36% at 0.175 µM | [1] | ||
| HEK-293 (Healthy) | 24 | 0.150 | [1] | |
| 48 | Not explicitly stated, but cell viability was 39% at 0.175 µM | [1] |
Key Observation: Podophyllotoxin is significantly more potent in its cytotoxicity against the SkBr3 breast cancer cell line, with an IC50 value orders of magnitude lower than that of this compound.[1] However, this high potency is not selective, as podophyllotoxin exhibits comparable and potent cytotoxicity against healthy fibroblast and HEK-293 cells.[1] In stark contrast, this compound demonstrates substantially lower cytotoxicity towards these healthy cell lines, highlighting its potential for a better safety profile.[1]
Mechanisms of Action: A Tale of Two Pathways
The differential cytotoxicity of this compound and podophyllotoxin can be attributed to their distinct mechanisms of action.
Podophyllotoxin: A Potent Mitotic Inhibitor
Podophyllotoxin's primary mechanism of action is the inhibition of tubulin polymerization.[2][3] By binding to tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle required for cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[4][5][6]
Signaling Pathway of Podophyllotoxin-Induced G2/M Arrest and Apoptosis
Caption: Podophyllotoxin inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
This compound: A Pro-Apoptotic Agent with a Dual Approach
This compound induces cancer cell death primarily through the activation of apoptosis via two key pathways: the intrinsic (mitochondrial-mediated) and the extrinsic (death receptor-mediated) pathways.[1]
Intrinsic Pathway: this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[7][8] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[7] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[7]
Extrinsic Pathway: Evidence also suggests that this compound can upregulate the expression of the Fas (FAS) death receptor and caspase-8, key components of the extrinsic apoptotic pathway.[1][8]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis through both the extrinsic and intrinsic pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and podophyllotoxin on cancer and healthy cell lines and to calculate their respective IC50 values.
Methodology:
-
Cell Seeding: Seed cells (e.g., SkBr3, fibroblasts, HEK-293) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or podophyllotoxin (typically in a serial dilution) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells induced by this compound and podophyllotoxin.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound or podophyllotoxin for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Signaling Pathway Analysis (Western Blotting)
Objective: To investigate the effect of this compound and podophyllotoxin on the expression levels of key proteins involved in their respective signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
This comparative guide highlights that while podophyllotoxin is a highly potent cytotoxic agent, its lack of selectivity poses a significant challenge for its therapeutic use.[1] this compound, on the other hand, presents a more favorable profile with significantly lower cytotoxicity towards healthy cells, suggesting a potentially wider therapeutic window.[1] Its ability to induce apoptosis through multiple pathways further underscores its potential as an anticancer agent.[1][7][8]
Future research should focus on in-depth in vivo studies to validate the in vitro findings and to assess the pharmacokinetics and overall efficacy of this compound in preclinical cancer models. Further elucidation of its signaling pathways may also reveal novel therapeutic targets and opportunities for combination therapies. The data presented here strongly supports the continued investigation of this compound as a promising candidate for the development of safer and more effective cancer chemotherapeutics.
References
- 1. Drugs that Inhibit Tubulin Polymerization: The Particular Case of...: Ingenta Connect [ingentaconnect.com]
- 2. Drugs that inhibit tubulin polymerization: the particular case of podophyllotoxin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 7. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of (-)-Lariciresinol Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals vested in the study of lignans, the accurate and precise measurement of specific compounds like (-)-Lariciresinol is paramount. This guide provides a comprehensive comparison of common analytical techniques employed for the quantification of this compound, supported by experimental data to inform methodological choices in a research and development setting.
Performance Metrics of Analytical Methods
The selection of an appropriate analytical method hinges on its performance characteristics. Key parameters include accuracy, which reflects the closeness of a measured value to the true value, and precision, indicating the degree of reproducibility of measurements. The following table summarizes the reported performance data for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Method | Matrix | Accuracy (Recovery %) | Precision (CV% or RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Solid Foods (e.g., broccoli, bread, flaxseed) | 73-123%[1][2] | Within-run: 6-21%, Between-run: 6-33%[1][2] | 4-10 µ g/100 g (dry weight)[1][2] | Not Reported |
| Beverages (e.g., tea) | 73-123%[1][2] | Within-run: 6-21%, Between-run: 6-33%[1][2] | 0.2-0.4 µ g/100 mL[1][2] | Not Reported | |
| HPLC with Coulometric Electrode Array Detection (CEAD) | Plant Foods | 44.7-97.0%[3][4][5] | Not Reported | Upper ppb range[3][4] | Not Reported |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Not specifically reported for this compound | General method validation shows good accuracy (98.3–101.60%) and precision (RSD 0.89% to 1.51%) for other phytochemicals.[6] | Not Reported | Not Reported | Not Reported |
Note: The accuracy and precision of analytical methods are crucial for ensuring the reliability of experimental data.[7][8] Method validation according to established guidelines is essential for regulatory scrutiny.[9][10]
Experimental Workflows and Protocols
The accurate quantification of this compound necessitates a meticulously planned experimental workflow, from sample preparation to instrumental analysis. The following diagram illustrates a generalized workflow applicable to the analysis of lignans in complex matrices such as plant materials or food products.
Key Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. LC-MS/MS Method for Lignan Quantification in Foods [1][2]
-
Sample Preparation and Extraction:
-
Homogenize the food sample.
-
Perform an alkaline methanolic extraction to release lignans from the food matrix.
-
Follow with enzymatic hydrolysis using β-glucuronidase/sulfatase (from Helix pomatia) to cleave glucuronide and sulfate conjugates.
-
Extract the hydrolyzed sample with ether.
-
Evaporate the ether extract to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Instrumental Analysis:
-
Chromatography: Liquid chromatography is performed to separate the lignans. The specific column, mobile phases, and gradient conditions should be optimized for the separation of secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol.
-
Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification. The instrument is operated in a multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each lignan to ensure high selectivity and sensitivity. Deuterated internal standards (e.g., secoisolariciresinol-d8 and matairesinol-d6) are used for accurate quantification.
-
2. HPLC with Coulometric Electrode Array Detection (CEAD) for Lignan Determination in Plant Foods [3][5]
-
Sample Preparation and Extraction:
-
Subject the plant food samples to methanolysis to cleave ester bonds between lignan glycosides and organic acids.
-
Perform enzymatic hydrolysis using cellulase to break the glycosidic linkages and release the lignan aglycones.
-
The resulting solution containing the released aglycones is then filtered and ready for HPLC analysis.
-
-
Instrumental Analysis:
-
Chromatography: Reversed-phase HPLC is used with an isocratic mobile phase consisting of acetonitrile and a sodium acetate buffer (pH 4.8).
-
Detection: A coulometric electrode array detector is employed, with potentials set between +260 and +330 mV. This detection method offers high sensitivity and selectivity for electrochemically active compounds like lignans.
-
Comparison of Methods
LC-MS/MS stands out for its high sensitivity and selectivity, making it particularly suitable for the analysis of this compound in complex matrices and at low concentrations. The use of tandem mass spectrometry allows for confident identification and quantification, minimizing interferences from other sample components.[1][2] The reported recovery rates are generally high, indicating good accuracy.
HPLC with Coulometric Electrode Array Detection (CEAD) offers a sensitive alternative, particularly for compounds that are electrochemically active. While the reported recovery rates show a wider range, this method can achieve quantification in the upper parts-per-billion (ppb) range.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that can be used for the analysis of lignans.[11] While specific validation data for this compound using GC-MS was not found in the initial search, the technique is known for its high resolution and is often used for the analysis of volatile and semi-volatile compounds after derivatization.[6]
Conclusion
The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of the analyte, and the desired levels of accuracy and precision. LC-MS/MS offers a robust and highly sensitive approach for a wide variety of sample types. HPLC with CEAD provides a viable alternative, especially when high sensitivity for electroactive compounds is required. For all methods, proper validation is crucial to ensure the generation of reliable and reproducible data in a research and drug development context.
References
- 1. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of secoisolariciresinol, lariciresinol and isolariciresinol in plant foods by high performance liquid chromatography coupled with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accuracy, precision, and reliability of chemical measurements in natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
The Evolving Role of (-)-Lariciresinol and its Metabolites as Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The plant lignan (-)-Lariciresinol has garnered significant interest within the scientific community, not as a direct disease biomarker, but as a key dietary precursor to the enterolignans, enterodiol and enterolactone. It is these metabolites, formed by the gut microbiota, that are under active investigation as potential biomarkers for dietary intake and for assessing the risk of certain chronic diseases, most notably hormone-dependent cancers. This guide provides a comprehensive validation overview of this compound's metabolic products as biomarkers, comparing their utility with established clinical markers and detailing the experimental protocols for their quantification.
From Dietary Lignan to Potential Biomarker: The Metabolic Pathway
This compound, along with other plant lignans like secoisolariciresinol, matairesinol, and pinoresinol, is a primary dietary source of precursors for the production of enterolignans.[1] Following ingestion, these plant lignans are metabolized by the intestinal microflora into enterodiol and subsequently into enterolactone.[2] It is the circulating levels of these enterolignans, particularly enterolactone, that are most often measured in biological fluids as an indicator of lignan intake and have been correlated with various health outcomes.
Quantitative Data Summary: Enterolactone as a Biomarker for Breast Cancer Risk
While this compound itself is not directly used as a clinical biomarker, its metabolite, enterolactone, has been investigated for its association with a reduced risk of breast cancer. The following table summarizes findings from a key study evaluating its potential as a risk indicator. It is important to note that the evidence is not consistently strong across all studies, with some showing a protective effect and others finding no significant association.[1][3]
| Biomarker | Condition | Sample Type | Performance Metric | Value | Reference |
| Enterolactone | Breast Cancer Risk | Serum | Area Under the Curve (AUC) | 0.64 | --INVALID-LINK--[4] |
| Odds Ratio (OR) for highest vs. lowest quintile | 0.38 (95% CI: 0.18-0.77) | --INVALID-LINK--[5] |
Comparison with an Established Biomarker: CA 15-3
| Biomarker | Primary Use | Sample Type | Key Limitations |
| Enterolactone | Indicator of lignan intake and potential cancer risk modifier | Plasma, Urine | Reflects dietary habits and gut health, not a direct measure of tumor presence. High inter-individual variability. Not suitable for diagnosis or monitoring of established disease. |
| Cancer Antigen 15-3 (CA 15-3) | Monitoring response to treatment and detecting recurrence in metastatic breast cancer | Serum | Low sensitivity in early-stage disease. Can be elevated in non-cancerous conditions. Not recommended for screening asymptomatic women. |
Experimental Protocols
Accurate and reproducible quantification of enterolignans is paramount for their validation as biomarkers. Below are detailed methodologies for the analysis of enterolactone and enterodiol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Enterolactone and Enterodiol in Human Plasma by LC-MS/MS
This method is based on the validated protocol by Kuijsten et al. (2005).[6]
1. Sample Preparation (Hydrolysis and Extraction)
-
To 300 µL of plasma, add a mixture of β-glucuronidase and sulfatase from Helix pomatia.
-
Incubate the samples at 37°C for 4 hours to hydrolyze the conjugated forms of enterolignans.
-
Perform a liquid-liquid extraction with diethyl ether.
-
Evaporate the ether phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ion transitions for enterolactone and enterodiol.
-
Quantification: Use of ¹³C₃ labeled isotopes of enterolactone and enterodiol as internal standards for accurate quantification.
Method Performance:
-
Limit of Detection (LOD): 0.55 nM for enterolactone and 0.15 nM for enterodiol.
-
Within-run Relative Standard Deviation (RSD): 3-6%.
-
Between-run RSD: 10-14%.
Conclusion
The validation of this compound as a direct biomarker is not supported by current evidence. Instead, the focus has shifted to its gut microbiota-derived metabolite, enterolactone, as a promising biomarker of dietary lignan intake. While some studies suggest an association between higher enterolactone levels and a reduced risk of breast cancer, its utility as a standalone diagnostic or prognostic marker is limited. It does not possess the sensitivity or specificity of established tumor markers like CA 15-3 for monitoring disease. However, as a biomarker of a specific dietary exposure linked to a "healthy" lifestyle, it holds value in epidemiological research and potentially in guiding dietary interventions for disease prevention. Future research should focus on larger prospective studies to solidify the association between enterolactone levels and disease risk and to explore its potential in combination with other biomarkers to improve risk stratification models.
References
- 1. Enterolactone as a risk factor for breast cancer: a review of the published evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum enterolactone concentration is not associated with breast cancer risk in a nested case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum enterolactone levels and the risk of breast cancer in women with palpable cysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum enterolactone and risk of breast cancer: a case-control study in eastern Finland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Lariciresinol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (-)-Lariciresinol, aligning with standard laboratory safety and chemical handling protocols. Adherence to these guidelines is crucial for maintaining compliance with regulatory standards and fostering a culture of safety.
Core Principles of Chemical Waste Disposal
The disposal of this compound, as with many laboratory chemicals, is governed by the principle of cradle-to-grave responsibility. This means that the generator of the waste is responsible for its safe handling and disposal from the point of generation to its final disposition. It is imperative to treat this compound as a hazardous chemical waste; it should never be disposed of in regular trash or poured down the drain.[1]
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Container: Collect all this compound waste, including contaminated materials, in a designated, leak-proof, and chemically compatible container.[1] The container must be sealable to prevent accidental spills or the release of vapors.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the full chemical name: "this compound". Accurate labeling is critical for proper identification and subsequent handling by disposal personnel.
2. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.[1][2]
-
The storage location should be away from incompatible materials to prevent any potential chemical reactions.
-
Ensure the storage area is secure and accessible only to authorized personnel.
3. Arranging for Final Disposal:
-
The final disposal of this compound must be conducted through a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.[1][3]
-
One recommended disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] However, the specific disposal route will be determined by the waste management facility in accordance with local, state, and federal regulations.[4]
4. Spill Management:
-
In the event of a spill, the immediate priority is to ensure the safety of laboratory personnel and contain the spill.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling this compound and managing spills.[2][4]
-
Containment and Cleanup: Prevent further leakage if it is safe to do so.[3] Absorb the spill using an inert material such as vermiculite or dry sand.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled hazardous waste container for disposal.[1][2]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup process.[2]
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management protocols. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling (-)-Lariciresinol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling (-)-Lariciresinol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Remarks |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is recommended for full facial protection against splashes.[4][5] |
| Hand Protection | Chemical-Impermeable Gloves | Must be inspected prior to use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Nitrile gloves are a suitable option.[5] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls, is necessary.[1][3][4] For extensive handling, a hooded two-piece chemical splash suit or a "bunny suit" may be appropriate.[3][4] |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For unpacking or in case of large spills, a chemical cartridge-type respirator may be required.[4][6] |
| Foot Protection | Closed-toe Shoes | Chemical-resistant boots are recommended, especially in areas where spills may occur.[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.[1][2][8][9]
Handling:
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1]
Storage:
-
Store apart from incompatible materials and foodstuff containers.[1]
Disposal Plan
The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations to prevent environmental contamination.[1][2][10][11]
Chemical Disposal:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Signaling Pathway Involvement
This compound has been noted for its biological activities, including potential antitumor effects.[12][13][14] Research suggests it may influence pathways such as TGF-β and NF-κB and induce apoptosis by affecting Bcl-2 and Bax protein levels.[13]
References
- 1. targetmol.com [targetmol.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. pppmag.com [pppmag.com]
- 7. lindstromgroup.com [lindstromgroup.com]
- 8. macschem.us [macschem.us]
- 9. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. nipissingu.ca [nipissingu.ca]
- 12. This compound | CAS:83327-19-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. (+)-LARICIRESINOL | 27003-73-2 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
